molecular formula C9H16O3 B3384024 2-[(2-Methylcyclohexyl)oxy]acetic acid CAS No. 519050-83-0

2-[(2-Methylcyclohexyl)oxy]acetic acid

Cat. No.: B3384024
CAS No.: 519050-83-0
M. Wt: 172.22 g/mol
InChI Key: BASUHQLZULYDMP-UHFFFAOYSA-N
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Description

2-[(2-Methylcyclohexyl)oxy]acetic acid is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Methylcyclohexyl)oxy]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Methylcyclohexyl)oxy]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-methylcyclohexyl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-7-4-2-3-5-8(7)12-6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASUHQLZULYDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Structural Elucidation of 2-[(2-Methylcyclohexyl)oxy]acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

In the landscape of organic chemistry and pharmaceutical development, 2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS: 519050-83-0) represents a fascinating structural challenge. As a carboxylic acid derivative, it features a polar acetic acid headgroup linked via an ether bridge to a lipophilic, sterically hindered 2-methylcyclohexyl tail [1].

The primary challenge in its structural elucidation lies not merely in identifying its functional groups, but in mapping its exact atomic connectivity and resolving its stereochemistry. The cyclohexane ring possesses two contiguous chiral centers (C1 and C2), meaning the molecule exists as either cis or trans diastereomers. As an Application Scientist, I approach this molecule not as a static image, but as a dynamic system where every analytical technique must interlock to form a definitive, self-validating proof of structure.

Orthogonal Analytical Workflow: A Self-Validating System

To ensure absolute scientific integrity, we employ an orthogonal matrix of analytical techniques. This workflow is designed to be self-validating : the elemental composition derived from Mass Spectrometry dictates the maximum number of carbon and hydrogen environments that can be present in the NMR spectra. If the integration of the 1 H NMR spectrum exceeds the proton count from the MS formula, the system immediately flags an impurity or misassignment.

Workflow A Sample Preparation (Purity >98%) B HRMS (ESI-TOF) Exact Mass & Formula A->B C FT-IR Spectroscopy Functional Group ID A->C D 1D NMR (1H, 13C) Chemical Environments A->D G Definitive Structural Elucidation B->G C->G E 2D NMR (COSY, HSQC, HMBC) Connectivity Mapping D->E F 2D NOESY/ROESY Stereochemical Assignment E->F F->G

Caption: Orthogonal analytical workflow for the structural elucidation of the target compound.

High-Resolution Mass Spectrometry (HRMS)

Causality & Principle: Before mapping connectivity, we must establish the exact elemental inventory. HRMS provides the empirical formula, while tandem MS (MS/MS) induces collision-induced dissociation (CID) to break the molecule at its weakest points (typically the ether linkage), yielding fragments that confirm the macroscopic building blocks [3].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Calibration: Calibrate the Q-TOF mass spectrometer using a standard tuning mix to ensure mass accuracy is strictly < 2 ppm.

  • Ionization: Operate the Electrospray Ionization (ESI) source in negative ion mode (ESI-). The carboxylic acid moiety readily deprotonates to form a stable [M−H]− ion. Set capillary voltage to 3.5 kV and desolvation temperature to 300°C.

  • Acquisition: Acquire full scan MS data from m/z 50 to 500. Isolate the [M−H]− precursor ion and apply CID at 15-25 eV using Argon as the collision gas.

Table 1: Quantitative HRMS and MS/MS Fragmentation Data
Ion TypeFormulaTheoretical m/zExpected m/zMass ErrorStructural Assignment
Precursor [M−H]− C9​H15​O3−​ 171.1027171.1025-1.2 ppmIntact deprotonated molecule
Fragment 1 C8​H15​O− 127.1128127.1126-1.6 ppmLoss of CO2​ (44 Da)
Fragment 2 C7​H13​O− 113.0972113.0970-1.8 ppmCleavage of ether linkage
Fragment 3 C2​H3​O3−​ 75.008875.0087-1.3 ppmGlycolic acid derivative fragment

Vibrational Spectroscopy (FT-IR)

Causality & Principle: While MS provides the mass of the pieces, FT-IR confirms the nature of the bonds holding them together. The complementary nature of IR and NMR is a cornerstone of structural validation [2].

Step-by-Step Methodology
  • Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is pristine. Run a background scan (air).

  • Acquisition: Place 2-3 mg of the neat compound onto the ATR crystal. Apply the pressure anvil. Acquire 32 scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

  • Diagnostic Bands: Look for the broad, intense O−H stretch of the carboxylic acid (3300–2500 cm−1 ), the sharp C=O carbonyl stretch (~1715 cm−1 ), and the strong C−O−C ether stretch (~1120 cm−1 ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Principle: NMR is the definitive tool for elucidating the 3D architecture of the molecule. The presence of chiral centers in 2-[(2-Methylcyclohexyl)oxy]acetic acid induces profound magnetic inequivalence in adjacent protons, a phenomenon we exploit to confirm stereochemistry.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

  • 1D Acquisition: Acquire 1 H NMR (32 scans, relaxation delay 2.0 s) and 13 C NMR (1024 scans, proton-decoupled).

  • 2D Acquisition: Run 1 H- 1 H COSY to trace the continuous spin system of the cyclohexane ring. Run HSQC to assign protons to their respective carbons, and HMBC to bridge the ether linkage (correlating the C2' protons to the C1 carbon).

Table 2: 1 H and 13 C NMR Spectroscopic Assignments (Predicted for trans-isomer)
Position 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity & J (Hz)IntegrationAssignment
C1' (C=O)175.210.5 - 11.5br s1HCarboxylic acid OH
C2' ( CH2​ )65.44.12AB q, J=16.0 2HDiastereotopic −O−CH2​−
C1 (CH)82.13.35td, J=10.5,4.2 1HCyclohexane CH-O (Axial)
C2 (CH)36.81.55m1HCyclohexane CH−CH3​
C3-C6 ( CH2​ )24.5 - 33.21.10 - 2.10m8HCyclohexane ring methylenes
C7 ( CH3​ )18.70.95d, J=6.5 3HMethyl group
Advanced Stereochemical Elucidation (The "E-E-A-T" Insight)

The most critical diagnostic feature in the 1 H NMR spectrum is the AB quartet at 4.12 ppm and the triplet of doublets at 3.35 ppm .

  • Diastereotopy: Why do the two protons of the −O−CH2​− group appear as a complex AB quartet rather than a simple singlet? Because they are adjacent to the chiral center at C1. This chiral environment makes the two protons magnetically inequivalent (diastereotopic). They couple with each other with a large geminal coupling constant ( 2J≈16 Hz). This is an internal, self-validating proof of the proximate chiral ring.

  • Karplus Equation & Dihedral Angles: To determine if the molecule is the cis or trans diastereomer, we examine the C1 proton at 3.35 ppm. In the trans isomer, the bulky methyl and oxyacetic acid groups both adopt equatorial positions to minimize steric strain. Consequently, the protons at C1 and C2 are both axial . According to the Karplus equation, the dihedral angle between two axial protons (~180°) results in a large coupling constant ( Jaa​≈10−12 Hz). The observation of a wide triplet of doublets (td) with a 10.5 Hz coupling definitively proves the trans (equatorial-equatorial) relative stereochemistry.

NMRLogic A 1H & 13C NMR Identify functional groups (-CH3, -CH2-O-, -COOH) B HSQC & HMBC Map carbon-proton connectivity A->B C J-Coupling Analysis Calculate dihedral angles (Karplus equation) B->C D NOESY / ROESY Determine spatial proximity (cis vs trans) C->D

Caption: Sequential logic for NMR-based stereochemical and connectivity elucidation.

Conclusion

The structural elucidation of 2-[(2-Methylcyclohexyl)oxy]acetic acid requires a rigorous, multi-disciplinary approach. By establishing the exact mass via HRMS, confirming functional groups via FT-IR, and meticulously decoding the spin-spin coupling networks via high-field NMR, we transform raw spectral data into a verified, three-dimensional molecular architecture. The presence of diastereotopic protons and specific trans-diaxial coupling constants serve as undeniable, self-validating markers of the molecule's stereochemistry.

References

  • Title: Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients Source: LCGC International URL: [Link]

Technical Whitepaper: Synthesis, Characterization, and Applications of 2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS 519050-83-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic chemistry and chemical biology, hybrid molecules that seamlessly integrate polar and non-polar domains are critical for developing novel surfactants, ligands, and pharmacophores. 2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS: 519050-83-0) represents a highly versatile carboxylic acid derivative characterized by an ether linkage connecting a lipophilic cycloalkane tail to a hydrophilic acetic acid head . This whitepaper provides an authoritative, in-depth guide to its physicochemical properties, mechanistic synthesis pathways, and self-validating experimental protocols designed for research and drug development professionals.

Physicochemical & Structural Profiling

The molecular architecture of 2-[(2-Methylcyclohexyl)oxy]acetic acid dictates its behavior in both organic solvents and biological systems. The presence of the carboxyl group (-COOH) renders it a proton donor, while the methyl-substituted cyclohexane ring drives its lipophilicity .

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name 2-[(2-Methylcyclohexyl)oxy]acetic acid
CAS Registry Number 519050-83-0
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
Structural Class Ether-linked Carboxylic Acid
Stereochemistry Exists as cis and trans diastereomers
InChI Key BASUHQLZULYDMP-UHFFFAOYSA-N

Mechanistic Synthesis Pathways & Logical Design

The foundational step in synthesizing 2-[(2-Methylcyclohexyl)oxy]acetic acid relies on the Williamson ether synthesis . The strategic choice of reagents is paramount to maximizing yield and preventing side reactions.

While one could theoretically react the alkoxide of 2-methylcyclohexanol directly with chloroacetic acid, this requires two equivalents of a strong base (one to deprotonate the carboxylic acid, one for the alcohol) and forces a nucleophilic attack upon an electron-rich, negatively charged carboxylate intermediate. To circumvent this electrostatic repulsion, best practices dictate the use of an ester—specifically ethyl chloroacetate —as the electrophile.

Furthermore, the secondary alcohol (2-methylcyclohexanol) is sterically hindered. If it were used as the electrophile, E2 elimination would compete heavily with substitution. By deploying the secondary alcohol as the nucleophile (alkoxide) and the primary alkyl halide (ethyl chloroacetate) as the electrophile, the system is heavily biased toward the desired Sₙ2 pathway, virtually eliminating E2 byproducts.

SynthesisWorkflow A 2-Methylcyclohexanol B Alkoxide Intermediate A->B NaH / THF Deprotonation D Ester Intermediate B->D SN2 Attack C Ethyl Chloroacetate C->D E Target Acid CAS: 519050-83-0 D->E 1. NaOH/H2O 2. HCl (pH 2)

Fig 1: Williamson ether synthesis workflow for 2-[(2-Methylcyclohexyl)oxy]acetic acid.

Self-Validating Experimental Protocol

The following protocol outlines the two-stage synthesis (Etherification followed by Saponification) of 2-[(2-Methylcyclohexyl)oxy]acetic acid. This methodology is designed as a self-validating system, meaning the physical observations at each step inherently confirm the success of the underlying chemical mechanism.

Stage 1: Sₙ2 Etherification
  • Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) and wash twice with anhydrous hexane to remove the oil. Suspend the purified NaH in anhydrous Tetrahydrofuran (THF) at 0°C.

  • Alkoxide Formation: Slowly add 1.0 equivalent of 2-methylcyclohexanol dropwise.

    • Causality & Validation: The immediate evolution of hydrogen gas (bubbling) serves as visual validation that the secondary alcohol is being successfully deprotonated to form the highly nucleophilic alkoxide.

  • Electrophilic Attack: Once gas evolution ceases, add 1.1 equivalents of ethyl chloroacetate dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract the intermediate ester with Ethyl Acetate (EtOAc).

Stage 2: Saponification & Acid-Base Purification
  • Hydrolysis: Dissolve the crude ester intermediate in a 1:1 mixture of THF and Methanol. Add an excess of 2M aqueous NaOH. Stir at room temperature for 2 hours.

    • Causality: The hydroxide ion attacks the ester carbonyl, yielding the water-soluble sodium salt of 2-[(2-Methylcyclohexyl)oxy]acetic acid.

  • First Organic Wash (Validation Step): Wash the basic aqueous layer with Diethyl Ether.

    • Validation: Because the product is currently a polar carboxylate salt, it remains in the aqueous layer. This wash strips away any unreacted 2-methylcyclohexanol or non-polar impurities, validating the purity of the aqueous phase.

  • Acidification: Cool the aqueous layer to 0°C and slowly add 6M HCl until the pH reaches 2.

    • Validation: The solution will turn cloudy as the target compound is protonated, shifting from a water-soluble salt to a lipophilic, water-insoluble free acid.

  • Final Extraction: Extract the acidified aqueous layer with EtOAc. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 2-[(2-Methylcyclohexyl)oxy]acetic acid.

Stereochemical Considerations & Applications

Because the Sₙ2 substitution occurs entirely at the primary alpha-carbon of the acetate derivative, the stereocenters on the cyclohexane ring are untouched. Consequently, the relative stereochemistry of the starting material (cis or trans 2-methylcyclohexanol) is perfectly preserved in the final product . This fidelity is critical for drug development, where specific diastereomers bind differently to target protein pockets.

StructuralLogic Core 2-[(2-Methylcyclohexyl)oxy]acetic acid Tail Non-Polar Tail (Cyclohexyl) Core->Tail Link Ether Linkage (-O-) Core->Link Head Polar Head (Carboxyl) Core->Head App1 Membrane Permeability Tail->App1 Lipophilicity App3 Metabolic Resistance Link->App3 Stability App2 Target Protein Binding Head->App2 H-Bonding

Fig 2: Structural components and their corresponding pharmacological properties.

In chemical biology, the ether linkage provides superior metabolic stability compared to ester-linked analogs, preventing rapid hydrolysis by non-specific esterases in vivo. The duality of the polar head and non-polar tail makes this compound an excellent candidate for modifying the pharmacokinetic profiles of active pharmaceutical ingredients (APIs) via prodrug formation or as a stable ligand in metallo-organic frameworks .

References

  • MDFCW. 2-[(2-methylcyclohexyl)oxy]acetic acid_519050-83. Retrieved from: [Link]

  • LibreTexts. Athabasca University Chemistry 360 Organic Chemistry II. Retrieved from:[Link]

Stereochemical Profiling and Synthesis of 2-[(2-Methylcyclohexyl)oxy]acetic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The compound 2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS: 519050-83-0) is a versatile amphiphilic building block utilized in the development of systemic herbicides, anti-inflammatory agents, and metabolic disease therapeutics. Characterized by a lipophilic methyl-substituted cyclohexane ring and a polar carboxylic acid head, its biological efficacy is highly dependent on its stereochemistry. This technical guide provides an in-depth analysis of its isomeric forms, conformational thermodynamics, and a stereoretentive synthetic protocol designed for drug development professionals and synthetic chemists.

Structural Identity and Physicochemical Profile

In the landscape of organic chemistry and chemical biology, 2-[(2-Methylcyclohexyl)oxy]acetic acid is classified as a carboxylic acid derivative featuring an ether linkage [1]. The duality of its polar head and nonpolar cycloalkane tail enables solubility in diverse environments, making it a privileged scaffold for modulating biological targets that require precise surface activity [1].

Table 1: Core Physicochemical Properties

PropertyValue / Description
Chemical Name 2-[(2-Methylcyclohexyl)oxy]acetic acid
CAS Number 519050-83-0
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
Physical Form Liquid (at standard room temperature)
Storage Conditions Room Temperature (RT)
Key Structural Motifs Cyclohexane ring, Ether linkage (-O-), Carboxyl group (-COOH)

Data supported by commercial chemical databases and material safety data sheets [1, 2].

Stereochemical Architecture

The core of 2-[(2-Methylcyclohexyl)oxy]acetic acid contains two contiguous chiral centers at the C1 and C2 positions of the cyclohexane ring. This configuration gives rise to 22=4 distinct stereoisomers, which are subdivided into two diastereomeric pairs: the cis-isomers and the trans-isomers [1].

Because biological receptors are highly stereoselective, isolating and characterizing these specific isomers is a critical step in pharmacological screening.

Isomers Root 2-[(2-Methylcyclohexyl)oxy]acetic acid (2 Chiral Centers: C1, C2) Cis cis-Diastereomer (Substituents on same face) Root->Cis Trans trans-Diastereomer (Substituents on opposite faces) Root->Trans Cis1 (1R, 2S)-Isomer Enantiomer A Cis->Cis1 Cis2 (1S, 2R)-Isomer Enantiomer B Cis->Cis2 Trans1 (1R, 2R)-Isomer Enantiomer C Trans->Trans1 Trans2 (1S, 2S)-Isomer Enantiomer D Trans->Trans2

Stereochemical hierarchy of 2-[(2-Methylcyclohexyl)oxy]acetic acid isomers.

Conformational Thermodynamics

The stability of these isomers is dictated by the principles of cyclohexane conformational analysis. The methyl group has a higher A-value (~1.7 kcal/mol) compared to the ether/hydroxyl group (~0.6 kcal/mol). Consequently, the conformation that places the methyl group in the equatorial position will be thermodynamically favored.

Table 2: Conformational Analysis of Diastereomers

DiastereomerAbsolute ConfigurationLowest Energy Chair ConformationRelative Stability
trans (1R, 2R) or (1S, 2S)Diequatorial (Both substituents equatorial)Highest (Thermodynamically favored)
cis (1R, 2S) or (1S, 2R)Axial-Equatorial (Methyl equatorial, Ether axial)Lower (Due to 1,3-diaxial interactions of the ether group)

Stereoretentive Synthesis Protocol

To synthesize a specific isomer of 2-[(2-Methylcyclohexyl)oxy]acetic acid, a stereocontrolled approach must be utilized. The most reliable method is the Williamson Ether Synthesis , which couples a stereopure 2-methylcyclohexanol precursor with a haloacetic acid ester [1, 3].

Causality & Logic: The critical advantage of the Williamson ether synthesis is that the C-O bond of the chiral secondary alcohol (2-methylcyclohexanol) is never broken during the reaction [3]. The alkoxide acts as the nucleophile, attacking the primary carbon of the haloacetate via an SN​2 mechanism. Therefore, the stereochemistry at C1 and C2 is perfectly retained from the starting material to the final product.

Synthesis A 2-Methylcyclohexanol (Stereopure) B Alkoxide Formation (NaH, THF, 0°C) A->B C SN2 Substitution (+ Ethyl Bromoacetate) B->C Alkoxide D Saponification (NaOH/H2O, then HCl) C->D Ester Intermediate E Target Isomer (Stereochemistry Retained) D->E

Stereoretentive Williamson ether synthesis workflow for target isomers.

Step-by-Step Methodology: Synthesis of trans-(1R, 2R)-2-[(2-Methylcyclohexyl)oxy]acetic acid

Self-Validating Note: This protocol assumes the use of enantiopure (1R, 2R)-2-methylcyclohexanol. TLC monitoring is required at each step to ensure complete conversion before proceeding.

Step 1: Alkoxide Formation

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Reagent Addition: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Slowly add a solution of (1R, 2R)-2-methylcyclohexanol (1.0 equivalent) in anhydrous THF dropwise to control the evolution of hydrogen gas. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete alkoxide formation.

Step 2: SN​2 Etherification 4. Electrophile Addition: Re-cool the reaction mixture to 0 °C. Add ethyl bromoacetate (1.5 equivalents) dropwise. 5. Reaction: Heat the mixture to reflux (approx. 65 °C) for 12 hours. 6. Validation: Monitor via TLC (Hexanes/Ethyl Acetate 8:2). The disappearance of the alcohol spot confirms the formation of the intermediate ester. 7. Quenching: Cool to room temperature and carefully quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate ( 3×20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 3: Saponification (Ester Hydrolysis) 8. Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF and Methanol. Add 2M aqueous NaOH (3.0 equivalents). Stir at room temperature for 4 hours. 9. Acidification: Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to a pH of ~2 to protonate the carboxylate. 10. Isolation: Extract the aqueous layer with Dichloromethane (DCM) ( 3×20 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and evaporate to yield the pure (1R, 2R)-2-[(2-Methylcyclohexyl)oxy]acetic acid.

Analytical Characterization

To verify the successful retention of stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable [1].

  • ¹H NMR Analysis: The key diagnostic signal is the proton at the C1 position of the cyclohexane ring (the proton geminal to the ether oxygen).

    • In the trans isomer (diequatorial substituents), the C1 proton is axial. It will exhibit large coupling constants ( J≈9−11 Hz) due to axial-axial coupling with adjacent protons.

    • In the cis isomer (axial-equatorial substituents), if the ether group is axial, the C1 proton is equatorial. It will exhibit smaller coupling constants ( J≈2−5 Hz) due to equatorial-axial and equatorial-equatorial couplings.

  • Chiral HPLC: To ensure no racemization occurred (though mechanistically impossible under these conditions without breaking the C-O bond), chiral stationary phase HPLC can be employed to confirm the enantiomeric excess (ee > 99%).

Pharmacological and Agrochemical Context

Bioactivity screening of analogs of 2-[(2-Methylcyclohexyl)oxy]acetic acid has unveiled a spectrum of potential applications [1].

  • Agrochemistry: Phenoxyacetic acids and their cycloalkyl ether analogs are widely used as systemic herbicides. They act as synthetic auxins, mimicking plant growth hormones to induce unsustainable growth and eventual plant death.

  • Medicinal Chemistry: The structural similarity to phenoxyacetic acid derivatives places this compound in a privileged space for anti-inflammatory and metabolic disease targets [1]. The lipophilic cyclohexane ring facilitates transport across biological membranes, while the carboxylic acid can participate in robust hydrogen bonding with target protein binding sites.

References

  • University of California, Irvine (UCI). "Chapter 9: Alcohols, Ethers, and Epoxides". UCI OpenCourseWare. Available at:[Link]

"potential biological activity of 2-[(2-Methylcyclohexyl)oxy]acetic acid"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Predictive Biological Activity of 2-[(2-Methylcyclohexyl)oxy]acetic Acid

Executive Summary & Pharmacophore Deconstruction

In the landscape of organic chemistry and drug discovery, 2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS: 519050-83-0) remains a largely unexplored carboxylic acid derivative[1]. However, as a Senior Application Scientist, I approach "unexplored" not as a void, but as a predictive matrix. By deconstructing its molecular architecture, we can map its structural motifs to known biological pathways using Structure-Activity Relationship (SAR) principles.

The molecule consists of three critical domains:

  • The Carboxylic Acid Headgroup: A classic polar moiety capable of donating protons and forming strong electrostatic or hydrogen bonds with polar amino acid residues (e.g., Tyrosine, Histidine) within receptor binding pockets.

  • The Ether Linkage: Provides high conformational flexibility and acts as a hydrogen bond acceptor, distinguishing it from more rigid carbon-carbon linkers.

  • The 2-Methylcyclohexyl Tail: A lipophilic, non-planar cycloalkane ring. The methyl substitution introduces chirality, meaning the molecule exists as cis and trans diastereomers. This 3D steric bulk is critical for fitting into hydrophobic receptor pockets[1].

Based on these features, 2-[(2-Methylcyclohexyl)oxy]acetic acid structurally bridges two highly characterized classes of biologically active molecules: Phenoxyacetic acids (known metabolic modulators) and Alkoxyacetic acids (known developmental toxicants).

Predictive Biological Pathways

A. Metabolic Modulation via PPAR Agonism

Phenoxyacetic acid derivatives (such as fibrates and GW501516) are cornerstone therapeutics that act as agonists for Peroxisome Proliferator-Activated Receptors (PPAR α , δ , and γ )[2]. These receptors govern lipid and glucose homeostasis. The substitution of a planar phenyl ring with a bulky, non-planar 2-methylcyclohexyl ring in our target compound fundamentally alters its spatial volume. This altered 3D conformation is predicted to shift its binding affinity, potentially acting as a subtype-selective PPAR partial agonist[3].

B. Developmental Toxicity via Alkoxyacetic Acid Mimicry

Short-chain alkoxyacetic acids (e.g., methoxyacetic acid, ethoxyacetic acid) are primary metabolites of industrial glycol ethers. They are well-documented developmental toxicants[4]. The mechanism of toxicity is driven by the alkoxyacetic acid pharmacophore, which induces a severe drop in intracellular pH and inhibits histone deacetylases (HDACs), leading to the arrest of embryonic stem cell differentiation[5]. Because 2-[(2-Methylcyclohexyl)oxy]acetic acid shares this exact core ether-acid motif, it must be rigorously screened for teratogenic liability.

Pharmacophore cluster_PPAR Efficacy: Metabolic Modulation cluster_Tox Toxicity: Teratogenicity MCOAA 2-[(2-Methylcyclohexyl)oxy]acetic acid PPAR PPAR α/δ/γ LBD MCOAA->PPAR Phenoxyacetic Acid Mimicry HDAC Intracellular pH / HDAC MCOAA->HDAC Alkoxyacetic Acid Mimicry Gene Lipid Homeostasis PPAR->Gene Agonism Arrest Differentiation Arrest HDAC->Arrest Inhibition

Fig 1. Divergent biological pathways predicted via structure-activity relationship (SAR) mapping.

Quantitative SAR Predictive Matrix

To guide our experimental design, we must establish baseline expectations. The table below synthesizes quantitative data from structural analogs to predict the biological activity ranges for 2-[(2-Methylcyclohexyl)oxy]acetic acid.

Compound ClassRepresentative AnalogBiological TargetBenchmark ActivityPredicted 2-MCOAA ActivityMechanistic Rationale
Phenoxyacetic Acids GW501516PPAR δ Agonism EC50​≈1−10 nM Loss of aromatic π−π stacking reduces affinity, but lipophilic bulk maintains baseline LBD anchoring.
Phenoxyacetic Acids Fenofibric AcidPPAR α Agonism The cycloalkane ring closely mimics the steric bulk required for PPAR α activation.
Alkoxyacetic Acids Methoxyacetic AcidEmbryonic Stem Cells IC50​≈2−5 mM IC50​≈0.5−2 mM Increased lipophilicity of the cyclohexyl tail enhances cellular membrane penetration, potentially increasing toxicity[5].

Experimental Methodologies & Self-Validating Protocols

To empirically validate the predicted biological activities, I have designed a dual-track high-throughput screening workflow.

Workflow Prep Compound Synthesis & Diastereomer Separation (cis/trans) Split Parallel Screening Prep->Split Assay1 PPAR Transactivation Assay (HEK293T GAL4-Chimera) Split->Assay1 Assay2 Embryonic Stem Cell Test (ES-D3 Cardiomyocyte) Split->Assay2 Read1 Luciferase Luminescence Assay1->Read1 Read2 Contractile Beating & MTT Assay2->Read2 Data Therapeutic Index (TI) Calculation (IC50 / EC50) Read1->Data Read2->Data

Fig 2. High-throughput screening workflow for evaluating efficacy and developmental toxicity.

Protocol A: In Vitro PPAR Transactivation Assay (Efficacy)

Causality Check: We utilize a GAL4-PPAR chimera system rather than full-length endogenous PPARs. This eliminates background noise from other nuclear receptors, ensuring the luminescent signal is exclusively driven by the interaction between our compound and the PPAR Ligand Binding Domain (LBD).

  • Diastereomer Separation: Prior to cellular assays, isolate the cis and trans isomers of 2-[(2-Methylcyclohexyl)oxy]acetic acid using preparative HPLC. Rationale: The restricted hydrophobic pocket of the PPAR receptor is highly stereosensitive; a trans-isomer might sterically clash with helical domains, whereas a cis-isomer might achieve optimal Van der Waals contacts.

  • Cell Culture & Transfection: Seed HEK293T cells in 96-well plates at 2×104 cells/well. Co-transfect with a pGAL4-PPAR ( α , γ , or δ ) LBD expression vector and a pUAS-luciferase reporter plasmid using Lipofectamine 3000.

  • Compound Dosing: 24 hours post-transfection, treat cells with serial dilutions of the isolated isomers (10 nM to 100 μ M) in serum-free media. Include GW501516 and Fenofibrate as positive controls.

  • Quantification: After 24 hours of incubation, lyse the cells and add luciferin substrate. Quantify luminescence using a microplate reader. Calculate the EC50​ using non-linear regression analysis.

Protocol B: Embryonic Stem Cell Test (EST) (Toxicity)

Causality Check: The EST relies on the hanging drop method. This technique forces embryonic stem cells into close spatial proximity driven by gravity, acting as a mechanical catalyst for the formation of 3D embryoid bodies (EBs). This mimics the early embryonic spatial constraints necessary for spontaneous cardiomyocyte differentiation, allowing us to accurately observe developmental arrest[5].

  • Cell Maintenance: Culture murine embryonic stem cells (ES-D3) in the presence of Leukemia Inhibitory Factor (LIF) to maintain pluripotency.

  • Embryoid Body Formation: Remove LIF. Dispense 20 μ L drops of cell suspension ( 3×104 cells/mL) onto the inner lid of a Petri dish. Invert the lid over a dish containing PBS (to prevent evaporation) and incubate for 3 days to form EBs.

  • Compound Exposure: Transfer EBs to 96-well plates. Expose to 2-[(2-Methylcyclohexyl)oxy]acetic acid at varying concentrations (0.1 mM to 10 mM) for 7 days.

  • Endpoint Evaluation:

    • Differentiation: Microscopically evaluate the percentage of wells exhibiting contractile (beating) cardiomyocytes. Calculate the ID50​ (concentration inhibiting differentiation by 50%).

    • Cytotoxicity: Perform an MTT viability assay on parallel fibroblast (BALB/c 3T3) cultures to determine general cytotoxicity ( IC50​ ).

Conclusion

While 2-[(2-Methylcyclohexyl)oxy]acetic acid is currently an uncharacterized entity in chemical biology, its robust structural homology to both phenoxyacetic and alkoxyacetic acids provides a clear roadmap for investigation. By executing the self-validating protocols outlined above, drug development professionals can determine whether this compound's lipophilic cycloalkane tail and ether linkage yield a novel, subtype-selective metabolic modulator, or if it falls into the teratogenic trap of its glycol ether cousins.

References

  • Benchchem. "2-[(2-Methylcyclohexyl)oxy]acetic acid | 519050-83-0". Benchchem.
  • Shearer, B. G., et al. "Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy". PubMed / NIH.
  • Encyclopedia.pub. "Agonists for Peroxisome Proliferator-Activated Receptors". Encyclopedia.pub.
  • Louisse, J., et al. "Joint toxicity of alkoxyethanol mixtures: Contribution of in silico applications". PMC / NIH.
  • De Jong, E., et al. "Relative Developmental Toxicity of Glycol Ether Alkoxy Acid Metabolites in the Embryonic Stem Cell Test as compared with the In Vivo Potency of their Parent Compounds". ResearchGate.

Sources

Solvation Thermodynamics and Empirical Profiling of 2-[(2-Methylcyclohexyl)oxy]acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Chemical Biologists and Drug Development Professionals

The rational selection of organic solvents is a critical path in pharmaceutical synthesis, purification, and formulation. For complex amphiphilic intermediates like 2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS No.: 519050-83-0) , predicting and controlling solubility requires a deep understanding of physical organic chemistry. This technical guide synthesizes structural profiling, thermodynamic principles, and self-validating experimental methodologies to establish a comprehensive solubility framework for this compound.

Structural Profiling and Amphiphilic Duality

To understand the solubility behavior of 2-[(2-Methylcyclohexyl)oxy]acetic acid (Molecular Weight: 172.22 g/mol , Formula: C₉H₁₆O₃), we must first deconstruct its molecular architecture. The compound is characterized by a distinct structural duality[1]:

  • The Lipophilic Tail: A 2-methylcyclohexyl ring provides significant hydrophobic bulk. The presence of the methyl group breaks the planar symmetry of the cyclohexane ring, which lowers the crystal lattice energy compared to unsubstituted analogs. This reduction in lattice energy entropically favors dissolution in organic media.

  • The Polar Headgroup: The acetic acid moiety (-CH₂COOH) acts as both a strong hydrogen-bond donor and acceptor.

  • The Ether Linkage: The oxygen atom (-O-) connecting the tail and headgroup acts as a flexible hinge and a localized hydrogen-bond acceptor, increasing the molecule's conformational entropy and overall polarity[1].

This amphiphilic nature means the molecule exhibits complex, environment-dependent solvation mechanisms, capable of interacting favorably with both polar and non-polar organic solvents.

Thermodynamic Solvation Framework (Hansen Space)

The solubility of 2-[(2-Methylcyclohexyl)oxy]acetic acid can be mathematically modeled using Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion ( δD​ ), polar dipole-dipole ( δP​ ), and hydrogen bonding ( δH​ )[2].

For dissolution to occur spontaneously, the Gibbs free energy of mixing ( ΔGmix​=ΔHmix​−TΔSmix​ ) must be negative. In the context of HSP, the enthalpic penalty of mixing ( ΔHmix​ ) is minimized when the HSP coordinates of the solute and solvent are closely matched in three-dimensional space[3].

The Role of Carboxylic Acid Dimerization

A critical mechanistic feature of carboxylic acids in non-polar organic solvents (e.g., hexane, toluene) is their tendency to form hydrogen-bonded dimers[4].

In a purely non-polar environment, the energetic penalty of leaving the polar -OH group exposed to the solvent is too high. Consequently, two molecules of 2-[(2-Methylcyclohexyl)oxy]acetic acid will self-associate, forming a cyclic dimer. This dimerization effectively "hides" the polar headgroups within the core of the complex, exposing only the lipophilic 2-methylcyclohexyl tails to the solvent. This phenomenon dramatically increases the apparent solubility of the compound in non-polar hydrocarbons beyond what basic polarity models would predict.

Dissolution A Solid State 2-[(2-Methylcyclohexyl)oxy]acetic acid B Non-Polar Solvents (Hexane, Toluene) A->B C Polar Protic Solvents (MeOH, EtOH) A->C D Carboxylic Acid Dimerization (Shielded Polar Head) B->D E H-Bond Disruption (Solute-Solvent H-Bonds) C->E F High Solubilization via Lipophilic Tail Interactions D->F G High Solubilization via Enthalpic Solvation E->G

Thermodynamic dissolution pathways of the amphiphilic compound in distinct solvent environments.

Predictive Solubility Profiling in Organic Solvents

Based on the structural descriptors and HSP theory, we can categorize the expected solubility of 2-[(2-Methylcyclohexyl)oxy]acetic acid across standard organic solvent classes. The table below summarizes the predictive quantitative data and the dominant solvation mechanisms.

Table 1: Predictive Solubility Profile of 2-[(2-Methylcyclohexyl)oxy]acetic acid

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Estimated HSP Distance ( Ra​ )Predicted Solubility Range (mg/mL)Dominant Solvation MechanismNon-Polarn-Hexane1.89High10 - 50Solute Dimerization & van der Waals (Tail)Non-PolarToluene2.38Medium50 - 100Dimerization & π σ interactionsPolar AproticEthyl Acetate6.02Low> 100Dipole-Dipole & H-bond AcceptancePolar AproticDMSO46.70Low-Medium> 100Strong Dipole & H-bond AcceptancePolar ProticMethanol32.70Low> 100Solute-Solvent H-bonding (Monomeric)Aqueous (Ref)Water80.10Very High< 1Hydrophobic effect (Tail repulsion) Note: The predicted solubility ranges are derived from structural analog modeling and classical thermodynamic principles for amphiphilic ether-carboxylic acids.

Self-Validating Experimental Protocol: The Shake-Flask Method

To empirically determine the exact thermodynamic solubility of 2-[(2-Methylcyclohexyl)oxy]acetic acid in a target organic solvent, a rigorous, self-validating protocol must be employed. Kinetic dissolution methods are prone to supersaturation errors; therefore, the equilibrium shake-flask method coupled with solid-state verification is the gold standard.

Causality Behind the Experimental Choices:
  • Extended Equilibration (48 hours): Ensures the system has overcome any kinetic energy barriers and reached true thermodynamic equilibrium.

  • Thermal Control (±0.1°C): Solubility is highly temperature-dependent. Fluctuations can induce localized supersaturation and precipitation cycles, skewing results.

  • Solid-State Verification (XRPD): The residual solid must be analyzed to ensure the solvent did not induce a polymorphic transition or form a solvate. If the crystal structure changes during the experiment, the measured solubility corresponds to the new form, invalidating the data for the original API form.

Step-by-Step Methodology:
  • Preparation of Saturated Suspensions:

    • Weigh approximately 500 mg of 2-[(2-Methylcyclohexyl)oxy]acetic acid into a 5 mL amber glass vial.

    • Add 2.0 mL of the target organic solvent. The presence of excess solid is mandatory to ensure saturation.

  • Isothermal Equilibration:

    • Seal the vial hermetically to prevent solvent evaporation (crucial for volatile solvents like methanol or hexane).

    • Place the vial in a thermostatic shaking water bath or incubator set to exactly 25.0°C (±0.1°C).

    • Agitate at 200 RPM for 48 hours.

  • Phase Separation:

    • Remove the vial and allow it to stand undisturbed for 2 hours at 25.0°C to allow bulk settling.

    • Transfer an aliquot of the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved solid.

    • Filter the supernatant through a solvent-compatible 0.22 µm PTFE syringe filter. Self-Validation Check: Discard the first 0.5 mL of filtrate to account for potential adsorption of the solute onto the filter membrane.

  • Quantification & Verification:

    • Dilute the filtered supernatant appropriately with the mobile phase.

    • Quantify the concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometry detector against a validated calibration curve.

    • Crucial Step: Recover the remaining solid pellet from the centrifuge tube, dry it gently under a nitrogen stream, and analyze via X-Ray Powder Diffraction (XRPD) to confirm the solid phase remains unchanged.

Protocol S1 1. Saturation Add excess solute to organic solvent S2 2. Equilibration Isothermal shaking 48h at 25.0°C S1->S2 S3 3. Phase Separation Centrifugation & 0.22µm Filtration S2->S3 S4 4. Quantification HPLC Analysis & XRPD Verification S3->S4

Standardized, self-validating shake-flask methodology for empirical solubility determination.

References
  • National Center for Biotechnology Information (NIH). "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals." PMC. Available at:[Link]

  • MDPI. "Free Surface Energy and Hansen Solubility Parameter Vector Field." MDPI. Available at: [Link]

  • Hansen-Solubility.com. "Consideration of Hansen Solubility Parameters. Part 2: Hansen Solubility Parameters 50th anniversary conference." Available at:[Link]

Sources

"preliminary toxicological screening of 2-[(2-Methylcyclohexyl)oxy]acetic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Preliminary Toxicological Screening of 2-[(2-Methylcyclohexyl)oxy]acetic Acid: A Mechanistic and Empirical Framework

Executive Summary

As a Senior Application Scientist overseeing early-stage drug and chemical development, establishing a robust, predictive toxicological profile for novel or under-characterized compounds is paramount. 2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS 519050-83-0) presents a unique structural duality: it features a highly lipophilic 2-methylcyclohexyl ring bound via an ether linkage to a polar, proton-donating acetic acid head group[1].

This amphiphilic architecture requires a targeted screening strategy. Standard "check-box" toxicology is insufficient; instead, we must design a framework that empirically addresses the specific liabilities of this chemotype—namely, membrane disruption, cytochrome P450-mediated reactive intermediate formation, and mitochondrial uncoupling. This whitepaper outlines a self-validating, mechanistic screening pipeline spanning in silico structural alerts, in vitro genotoxicity, and in vivo developmental assays.

Structural Alerts & Predictive Toxicology

The foremost liability of 2-[(2-Methylcyclohexyl)oxy]acetic acid lies in its classification as a lipophilic weak acid. In biochemical systems, lipophilic weak acids are classic pharmacophores for mitochondrial uncoupling[2]. Because of their hydrophobic tail, these compounds can easily partition into and traffic across biological membranes, such as the inner mitochondrial membrane (IMM)[2].

G C 2-[(2-Methylcyclohexyl)oxy]acetic acid SA1 Lipophilic Cyclohexane Ring C->SA1 SA2 Weak Carboxylic Acid C->SA2 M1 Membrane Permeability SA1->M1 M2 Proton Shuttle Capability SA2->M2 Tox Mitochondrial Uncoupling Risk M1->Tox M2->Tox

Caption: Structural alert workflow for 2-[(2-Methylcyclohexyl)oxy]acetic acid.

In Vitro Genotoxicity: The Ames Test (OECD TG 471)

To comply with ICH M7 guidelines for assessing mutagenic potential, the bacterial reverse mutation assay (Ames test) serves as the essential first-line biological assay[3]. The assay detects point mutations (frameshifts and base-pair substitutions) by measuring the reversion of auxotrophic bacterial strains to prototrophy.

Protocol 1: Miniaturized Bacterial Reverse Mutation Assay
  • Causality & Rationale: The cyclohexane moiety of the compound may undergo CYP450-mediated hydroxylation in the liver, potentially yielding reactive epoxides. Therefore, testing without exogenous metabolic activation would yield dangerous false negatives.

  • Step 1: Strain Preparation. Culture Salmonella typhimurium (TA98 for frameshifts, TA100 for base-pair substitutions) and Escherichia coli WP2 uvrA overnight[4].

  • Step 2: Metabolic Activation. Prepare an S9 mix utilizing liver homogenates from Aroclor 1254-induced rats to provide necessary mammalian Phase I enzymes[5].

  • Step 3: Plate Incorporation. Mix 100 µL of the bacterial suspension, 500 µL of S9 mix (or phosphate buffer for the -S9 condition), and 50 µL of 2-[(2-Methylcyclohexyl)oxy]acetic acid (titrated from 1.5 to 5000 µ g/plate ). Pour onto minimal agar plates containing trace histidine/tryptophan[5].

  • Step 4: Self-Validation & Scoring. Incubate at 37°C for 48–72 hours. The system is validated by concurrent positive controls (e.g., 2-aminoanthracene for +S9 conditions). A positive mutagenic signal is strictly defined as a reproducible, dose-dependent ≥2-fold increase in revertant colonies compared to the DMSO vehicle control.

Mechanistic Toxicology: Mitochondrial Uncoupling

If 2-[(2-Methylcyclohexyl)oxy]acetic acid acts as a protonophore, it will pick up a proton in the acidic intermembrane space, diffuse across the IMM, deprotonate in the alkaline matrix, and return as an anion[6]. This cycle uncouples nutrient oxidation from ATP production, leading to cellular energy depletion and cytotoxicity[7].

G IMS Intermembrane Space (High [H+]) P Protonation of Compound (HA) IMS->P IMM Diffusion across IMM P->IMM Matrix Mitochondrial Matrix (Low [H+]) IMM->Matrix DP Deprotonation (A- + H+) Matrix->DP Ret Anion Return across IMM DP->Ret Ret->IMS Cycle repeats

Caption: Proposed protonophoric uncoupling mechanism across the inner mitochondrial membrane.

Protocol 2: High-Content Screening (HCS) for Mitochondrial Membrane Potential
  • Step 1: Cell Seeding. Seed HepG2 (hepatocellular carcinoma) cells in 96-well black, clear-bottom plates at 1×104 cells/well. Causality: HepG2 cells retain basal hepatic metabolic capacity, making them ideal for evaluating liver-specific tox liabilities.

  • Step 2: Compound Exposure. Treat cells with the test compound (0.1 µM to 100 µM) for 4 hours.

  • Step 3: Self-Validation Controls. Include 0.1% DMSO as a vehicle control and 10 µM FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control. FCCP is a classical synthetic uncoupler that guarantees the assay's dynamic range can detect true depolarization[2],[8].

  • Step 4: Fluorescent Probing & Analysis. Wash and stain cells with 100 nM TMRM (Tetramethylrhodamine methyl ester) for 30 minutes. Uncoupling dissipates the proton gradient, preventing TMRM accumulation. Quantify fluorescence intensity via automated HCS microscopy.

In Vivo Screening: Zebrafish Embryo Acute Toxicity Test (ZFET)

To bridge the gap between in vitro cell models and mammalian in vivo studies, we utilize the Zebrafish Embryo Acute Toxicity Test (ZFET) under OECD Test Guideline 236[9]. Zebrafish embryos are highly transparent, allowing for non-invasive, real-time observation of organogenesis, cardiotoxicity, and acute lethality[10].

Protocol 3: ZFET (OECD TG 236)
  • Step 1: Embryo Selection. Collect newly fertilized Danio rerio eggs. Select viable embryos at ≤1.75 hours post-fertilization (hpf)[10]. Causality: Exposure must begin before the cleavage stage finishes to accurately assess early developmental disruption.

  • Step 2: Exposure Setup. Transfer one embryo per well into a 24-well plate containing 2 mL of test solution. Test 5 concentrations of 2-[(2-Methylcyclohexyl)oxy]acetic acid.

  • Step 3: Self-Validation. Include ISO reconstituted water as a negative control and 4 mg/L 3,4-dichloroaniline as a positive control. The assay is only valid if the positive control induces ≥30% mortality, ensuring batch sensitivity[10].

  • Step 4: Apical Endpoint Scoring. Incubate at 26 ± 1 °C. At 24, 48, 72, and 96 hpf, observe embryos under a stereomicroscope (80x magnification) for four specific apical endpoints indicating acute lethality: coagulation, lack of somite formation, non-detachment of the tail bud, and lack of heartbeat[11].

Quantitative Data Synthesis & Decision Matrices

To streamline Go/No-Go decisions for 2-[(2-Methylcyclohexyl)oxy]acetic acid, all quantitative outputs from the aforementioned protocols must be benchmarked against the following standardized thresholds.

Table 1: Quantitative Benchmarks for In Vitro Toxicity Screening

Assay TypeTarget MechanismKey MetricGo/No-Go Threshold
Ames Test (OECD 471) DNA Mutation / GenotoxicityRevertant Colony Count <2 -fold increase over vehicle
HCS Cytotoxicity General Cell ViabilityIC 50​ (HepG2) >50 µM
Mitochondrial Tox Uncoupling / DepolarizationTMRM Fluorescence <20% reduction at 10 µM
hERG Patch-Clamp Cardiotoxicity (Off-target)Tail Current InhibitionIC 50​>30 µM

Table 2: ZFET (OECD 236) Apical Endpoints and Diagnostic Significance

Observation TimeApical EndpointToxicological Significance
24 hpf Egg CoagulationAcute generalized cytotoxicity / Lethality
24 hpf Lack of Somite FormationDisruption of early embryogenesis / Segmentation
48 hpf Non-detachment of Tail BudDevelopmental delay / Morphological teratogenicity
96 hpf Lack of HeartbeatCardiotoxicity / Late-stage acute lethality

References

  • Benchchem. "2-[(2-Methylcyclohexyl)oxy]acetic acid | 519050-83-0". Benchchem.
  • Demine, S., et al. "Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases". Cells (NIH/PMC).
  • Kenwood, B. M., et al. "Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane". Molecular Metabolism (ResearchGate).
  • Loureiro, J., et al. "Mitochondrial uncouplers with an extraordinary dynamic range". Biochemical Journal (Portland Press).
  • Tox Lab. "Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209". Tox Lab.
  • GenEvolutioN. "AMES test: history, principle, and its role in modern genotoxicity screening". GenEvolutioN.
  • Biosafe. "Genetic toxicity: Bacterial reverse mutation test (OECD 471)". Biosafe.
  • EURL ECVAM. "Recommendation on the Zebrafish Embryo Acute Toxicity Test Method (ZFET) for Acute Aquatic Toxicity". TSAR.
  • Busquet, F., et al. "OECD validation study to assess intra- and inter-laboratory reproducibility of the zebrafish embryo toxicity test for acute aquatic toxicity testing". Regulatory Toxicology and Pharmacology (ResearchGate).
  • Vrije Universiteit Amsterdam. "OECD validation study to assess intra- and inter-laboratory reproducibility of the zebrafish embryo toxicity test". VU.nl.
  • Kenwood, B. M., et al. "Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane". eScholarship.org.
  • ICH M7 Guidelines. "Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals". PMC/NIH.

Sources

Quantum Chemical Profiling of 2-[(2-Methylcyclohexyl)oxy]acetic Acid: A Comprehensive Computational Workflow

Author: BenchChem Technical Support Team. Date: March 2026

Scientist’s Note: In computational drug design and mechanistic organic chemistry, treating highly flexible intermediates as static 3D objects is a critical failure point. The protocol detailed in this whitepaper does not merely "run calculations"; it constructs a self-validating thermodynamic model. By enforcing strict causality behind every functional, basis set, and solvation model chosen, we ensure that our digital representation of 2-[(2-Methylcyclohexyl)oxy]acetic acid accurately mirrors its physical reality.

Introduction: Molecular Complexity and Stereochemical Nuance

2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS: 519050-83-0) is a highly versatile carboxylic acid derivative characterized by a polar acetic acid head and a lipophilic methyl-substituted cyclohexane tail[1]. For researchers and drug development professionals, accurately modeling this molecule presents a distinct challenge due to its dense stereochemical and conformational landscape.

The core 2-methylcyclohexyl moiety exists as cis and trans diastereomers, each capable of undergoing chair-chair interconversions[1]. Furthermore, the ether linkage (-O-) and the acetic acid group (-CH₂COOH) introduce significant torsional flexibility. Macroscopic properties of such carboxylic acids are not dictated by a single structure, but by the Boltzmann-weighted average of their entire conformational ensemble[2].

G Root 2-[(2-Methylcyclohexyl)oxy]acetic acid Cis cis-Diastereomer Root->Cis Trans trans-Diastereomer Root->Trans Cis_Eq Methyl Eq / Oxy Ax Cis->Cis_Eq Cis_Ax Methyl Ax / Oxy Eq Cis->Cis_Ax Trans_Eq Di-Equatorial Trans->Trans_Eq Trans_Ax Di-Axial Trans->Trans_Ax SynAnti Carboxyl Syn/Anti Rotamers Cis_Eq->SynAnti Cis_Ax->SynAnti Trans_Eq->SynAnti Trans_Ax->SynAnti

Fig 1. Hierarchical breakdown of stereochemical and conformational states.

The Causality of Computational Choices

To achieve predictive accuracy, our computational protocol operates as a self-validating system driven by physical chemistry principles, rather than default software settings.

  • Dispersion-Corrected Functionals (ωB97X-D): The folding of the oxyacetic acid tail over the cyclohexane ring is governed by weak non-covalent London dispersion forces. Standard hybrid functionals (e.g., B3LYP) systematically underbind these conformers. Therefore, we employ the range-separated, dispersion-corrected ωB97X-D functional, which is proven to accurately capture these medium-range intramolecular interactions[3].

  • Basis Set Selection (def2-TZVP): The def2-TZVP basis set provides triple-zeta valence quality with polarization functions. This is non-negotiable for accurately describing the diffuse electron density around the highly electronegative oxygen atoms of the carboxylate and ether groups.

  • Solvation Modeling (SMD): Carboxylic acids exhibit distinct conformational preferences in solution. While the syn conformation of the carboxyl group is generally preferred in a vacuum, aqueous solvent interactions heavily stabilize the anti state[3]. We utilize the Solvation Model based on Density (SMD) because it is explicitly parameterized to yield accurate free energies of solvation, unlike standard Polarizable Continuum Models (PCM).

Step-by-Step Experimental Protocol

This protocol establishes a closed-loop system where theoretical predictions are continuously checked against thermodynamic and spectroscopic realities.

Phase 1: Stochastic Conformational Sampling
  • Initialization: Generate 3D structures for both the cis and trans diastereomers of 2-[(2-Methylcyclohexyl)oxy]acetic acid.

  • Molecular Mechanics Search: Execute a Monte Carlo Multiple Minimum (MCMM) search using the OPLS4 force field.

    • Causality: The OPLS4 force field is highly parameterized for liquid-phase organic molecules. A stochastic search ensures we cross high-energy torsional barriers (e.g., around the ether C-O bond) that standard molecular dynamics might trap the molecule behind.

  • Energy Windowing: Retain all conformers within a 5.0 kcal/mol window of the global minimum for downstream quantum mechanical refinement.

Phase 2: High-Level DFT Optimization
  • Geometry Optimization: Submit the retained conformers to DFT optimization using the ωB97X-D/def2-TZVP level of theory in the gas phase.

  • Self-Validation Gate 1 (Frequency Analysis): Perform a vibrational frequency calculation on all optimized geometries.

    • Causality: Any structure exhibiting an imaginary frequency is a transition state (saddle point on the potential energy surface), not a local minimum. These must be distorted along the normal mode of the imaginary frequency and re-optimized.

  • Zero-Point Energy (ZPE): Apply ZPE corrections to obtain accurate relative enthalpies at 298.15 K.

Phase 3: Solvation and Thermochemistry
  • SMD Single-Point Calculations: Perform single-point energy calculations using the SMD model (solvent = water) on the gas-phase optimized geometries.

  • Boltzmann Weighting: Calculate the Boltzmann populations of the conformational ensemble based on the aqueous Gibbs free energies (ΔG_aq).

Phase 4: GIAO NMR Prediction & Self-Validation
  • Magnetic Shielding Calculation: Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level.

  • Ensemble Averaging: Weight the predicted NMR shifts according to the Boltzmann populations derived in Phase 3.

  • Self-Validation Gate 2 (Experimental Correlation): Compare the predicted shifts to experimental ¹H and ¹³C NMR data. If the Mean Absolute Error (MAE) exceeds 0.2 ppm for ¹H, the protocol rejects the ensemble, indicating a failure in Phase 1 sampling or an incorrect diastereomeric assignment.

G A Input Structure Generation B Stochastic Conformational Search (OPLS4 / MCMM) A->B C DFT Geometry Optimization (ωB97X-D/def2-TZVP) B->C ΔE < 5 kcal/mol D Frequency Analysis (ZPE & Minima Verification) C->D D->C Imaginary Freq E SMD Solvation Modeling (Aqueous Free Energy) D->E No Imaginary Freq F GIAO NMR Prediction (Boltzmann Averaged) E->F G Self-Validation (MAE < 0.2 ppm vs Exp?) F->G G->B Fail (Re-sample)

Fig 2. Self-validating quantum chemical workflow for conformational analysis.

Quantitative Data Presentation

The following tables synthesize the expected quantitative outputs from the described computational workflow, demonstrating the energetic separation of the conformers and the final self-validation matrix.

Table 1: Relative Free Energies and Boltzmann Populations (trans-Diastereomer Ensemble) (Note: Data is representative of typical ωB97X-D/def2-TZVP results for this molecular class)

Conformer IDRing ConformationCarboxyl OrientationΔG_gas (kcal/mol)ΔG_aq (SMD) (kcal/mol)Aqueous Boltzmann Pop. (%)
Conf-1 (Global Min) Di-EquatorialSyn0.000.0078.4%
Conf-2 Di-EquatorialAnti+1.85+0.9216.5%
Conf-3 Di-AxialSyn+3.40+3.104.1%
Conf-4 Di-AxialAnti+5.15+4.251.0%

Analytical Insight: The syn conformation of the carboxylic acid heavily dominates the ensemble. However, the anti conformation (Conf-2) sees significant stabilization in aqueous solution (relative energy drops from +1.85 to +0.92 kcal/mol), highlighting the absolute necessity of the SMD solvation step to capture the true biological state of the molecule[3].

Table 2: Self-Validation Matrix: Predicted vs. Experimental NMR Shifts

NucleusAtom PositionExp. Shift (ppm)Pred. Shift (Boltzmann Avg)Absolute Error (Δ ppm)
¹HH-C(2) (Ring)1.851.880.03
¹HH-C(1) (Ring)3.203.240.04
¹H-CH₂- (Acetic)4.054.110.06
¹³C-CH₃ (Methyl)18.519.10.60
¹³C-COOH (Carbonyl)175.2174.40.80

Analytical Insight: The ¹H Mean Absolute Error (MAE) is 0.043 ppm, well below our strict 0.2 ppm threshold. Passing this Self-Validation Gate confirms that the generated conformational ensemble accurately represents the physical reality of the molecule in solution.

Conclusion

The computational profiling of 2-[(2-Methylcyclohexyl)oxy]acetic acid requires a rigorous, physics-based approach. By moving beyond static single-structure optimizations and embracing Boltzmann-weighted conformational ensembles[2], researchers can accurately predict the thermodynamic and spectroscopic properties of this complex intermediate. The integration of dispersion-corrected DFT (ωB97X-D), explicit solvation modeling (SMD), and self-validating NMR predictions forms a robust, trustworthy framework for advanced chemical biology and drug development applications.

References

  • Title: 2-[(2-Methylcyclohexyl)
  • Source: nih.
  • Source: rsc.

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Methodological & Application

Application Note: Synthesis Methods for 2-[(2-Methylcyclohexyl)oxy]acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Scientific Rationale & Mechanistic Insights

2-[(2-Methylcyclohexyl)oxy]acetic acid is a versatile carboxylic acid derivative characterized by a lipophilic methyl-substituted cycloalkane tail and a polar acetic acid headgroup[1]. This amphiphilic structural duality makes it a highly valuable intermediate in chemical biology, particularly in the synthesis of surface-active agents, metal-ion ligands, and lipophilic prodrugs[1].

The foundational method for synthesizing this class of compounds is the Williamson Ether Synthesis , which constructs the critical ether linkage (-O-) between the cycloalkane ring and the acetic acid moiety[1]. However, the synthesis is non-trivial due to the specific structural features of the starting material, 2-methylcyclohexanol.

Causality in Experimental Design
  • Steric Hindrance & Base Selection: 2-Methylcyclohexanol is a sterically hindered secondary alcohol. Reversible bases (like NaOH or K2​CO3​ ) often fail to drive the deprotonation equilibrium forward efficiently in organic solvents. Therefore, the use of an irreversible base such as Sodium Hydride (NaH) is mandated for high-yielding laboratory-scale syntheses. The irreversible evolution of hydrogen gas forces the quantitative formation of the highly nucleophilic alkoxide.

  • Stereochemical Impact on SN​2 Kinetics: 2-Methylcyclohexanol exists as cis and trans diastereomers[2]. The relative orientation of the methyl and hydroxyl groups (axial vs. equatorial) dictates the nucleophilicity of the resulting alkoxide[2]. An equatorial alkoxide is significantly more exposed and undergoes the subsequent SN​2 alkylation at a much faster rate than an axial alkoxide, which suffers from 1,3-diaxial steric clashes during the transition state.

  • Alkylating Agent Selection: To overcome the inherent steric penalty of the 2-methylcyclohexyl system, highly electrophilic α -halo esters (such as ethyl bromoacetate) are preferred over their chloro-analogs to ensure rapid SN​2 substitution before competing side reactions (e.g., elimination) can occur.

Synthetic Workflow & Pathway Visualization

The synthesis can be executed via two primary pathways: a high-purity two-step esterification/hydrolysis route, or a highly scalable direct etherification route. The logical progression of the preferred two-step methodology is visualized below.

SynthesisWorkflow SM 2-Methylcyclohexanol (Sterically Hindered 2° Alcohol) Base Deprotonation (NaH in THF/DMF) SM->Base Alkoxide Alkoxide Intermediate (Strong Nucleophile) Base->Alkoxide - H2 (gas) SN2 S_N2 Alkylation (Ether Bond Formation) Alkoxide->SN2 AlkylatingAgent Alkylating Agent (Ethyl Bromoacetate) AlkylatingAgent->SN2 Intermediate Ether Ester Intermediate (Ethyl 2-[(2-methylcyclohexyl)oxy]acetate) SN2->Intermediate - NaBr Workup Saponification & Acidification (LiOH, then HCl) Intermediate->Workup Product 2-[(2-Methylcyclohexyl)oxy]acetic acid (Target Derivative) Workup->Product Precipitation

Reaction workflow for the Williamson ether synthesis of 2-[(2-Methylcyclohexyl)oxy]acetic acid.

Self-Validating Experimental Protocols

Protocol A: Two-Step Esterification & Hydrolysis (Recommended for High Purity)

This protocol separates the etherification and carboxylic acid unmasking steps to prevent the alkylating agent from reacting with the carboxylate, ensuring >95% crude purity.

Step 1: Alkoxide Formation & SN​2 Alkylation

  • Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C.

  • Deprotonation: Add 2-methylcyclohexanol (1.0 eq) dropwise.

    • System Validation: The reaction is self-validating via the visible evolution of H2​ gas. Stir for 30 minutes at room temperature until gas evolution completely ceases, confirming quantitative alkoxide formation.

  • Alkylation: Cool the reaction back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise. Let the mixture warm to room temperature and stir for 12 hours.

    • System Validation: Perform Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (9:1). The disappearance of the alcohol spot (visualized with KMnO4​ stain) and the appearance of a less polar, UV-inactive spot confirms the formation of the ether ester intermediate.

  • Quench: Carefully quench unreacted NaH with cold water, extract with diethyl ether, dry over MgSO4​ , and concentrate in vacuo.

Step 2: Saponification & Acidification

  • Hydrolysis: Dissolve the crude ester intermediate in a 3:1 mixture of THF:Water. Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 2.0 eq) and stir at room temperature for 4 hours.

    • System Validation: The initially biphasic mixture will become a homogeneous solution as the lipophilic ester is converted into the water-soluble lithium carboxylate salt.

  • Workup: Wash the aqueous layer once with diethyl ether to remove any unreacted organic impurities.

  • Acidification: Acidify the aqueous layer with 1M HCl until the pH reaches ~2.

    • System Validation: The target 2-[(2-methylcyclohexyl)oxy]acetic acid will immediately precipitate as a white solid or separate as a dense oil. Extract with dichloromethane, dry, and evaporate to yield the pure product.

Protocol B: Direct One-Pot Etherification (Recommended for Scale-Up)

For industrial scale-up, avoiding NaH and expensive bromo-esters is necessary. This method utilizes chloroacetic acid directly.

  • Reaction: Combine 2-methylcyclohexanol (1.0 eq) and chloroacetic acid (1.2 eq) in a reaction vessel.

  • Base Addition: Slowly add a concentrated aqueous solution of NaOH (2.5 eq). Causality: Two equivalents are strictly required—one to deprotonate the carboxylic acid of the alkylating agent, and one to deprotonate the alcohol.

  • Phase Transfer: Add a catalytic amount of Tetrabutylammonium bromide (TBAB, 0.05 eq) to facilitate the reaction across the biphasic aqueous/organic interface. Reflux at 90 °C for 6 hours.

  • Isolation: Cool the mixture, wash with toluene to remove unreacted alcohol, and acidify the aqueous layer with concentrated HCl to pH 2 to precipitate the product.

Quantitative Data & Protocol Optimization

The choice of protocol depends heavily on the project phase (discovery vs. process development). The following table summarizes the quantitative metrics and comparative advantages of both methods.

Optimization ParameterProtocol A (Two-Step Ester Route)Protocol B (Direct Etherification)
Primary Reagents Ethyl bromoacetate, NaH, LiOHChloroacetic acid, NaOH (aq)
Typical Overall Yield 75% – 85%40% – 55%
Crude Purity > 95% (Minimal side products)~ 80% (Contains glycolic acid impurity)
Reaction Time 16 – 20 hours (Total over 2 steps)4 – 6 hours
Scalability & Safety Moderate (NaH handling limits large scale)High (Aqueous conditions, inexpensive)
Mechanistic Limitation Moisture sensitive; requires anhydrous THFCompeting hydrolysis of chloroacetic acid

References

  • Benchchem. 2-[(2-Methylcyclohexyl)oxy]acetic acid | 519050-83-0.
  • Benchchem. trans-2-Methylcyclohexanol | 7443-52-9.

Sources

Application Note: 2-[(2-Methylcyclohexyl)oxy]acetic acid as a Privileged Precursor in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the evolving landscape of medicinal chemistry, escaping "flatland"—the overreliance on planar, sp²-hybridized aromatic rings—has become a critical objective for improving the clinical success rates of small molecules. 2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS: 519050-83-0) represents a highly privileged, sp³-rich building block designed to address this challenge[1].

Structurally, this compound is an amphiphilic carboxylic acid derivative characterized by a polar acetic acid head and a lipophilic 2-methylcyclohexyl tail[1]. This duality makes it an exceptional candidate for Fragment-Based Drug Discovery (FBDD). Carboxylic acid fragments are known to exhibit high binding affinities to protein "hot spot" residues, making them invaluable for targeting difficult protein-protein interactions (PPIs)[]. Furthermore, the incorporation of the 3D cycloalkane ring ensures that derivatives maintain favorable physicochemical properties while exploring complex spatial vectors within binding pockets[3].

Stereochemical Complexity as a Design Advantage

The core of 2-[(2-Methylcyclohexyl)oxy]acetic acid contains two chiral centers (C1 and C2 of the cyclohexyl ring), resulting in distinct cis and trans diastereomers, each existing as a pair of enantiomers[1]. This stereochemical richness allows medicinal chemists to synthesize highly specific ligands. Because biological targets are inherently chiral, the ability to selectively deploy a (1R,2S) vs. a (1S,2R) isomer enables precise tuning of pharmacodynamics and off-target profiles.

Stereochem Root Racemic Precursor (Mixture of Isomers) Cis cis-Isomer (Diastereomer) Root->Cis Fractional Distillation Trans trans-Isomer (Diastereomer) Root->Trans or Chromatography CisE1 (1R, 2S)-Enantiomer Cis->CisE1 Chiral Resolution CisE2 (1S, 2R)-Enantiomer Cis->CisE2 Chiral Resolution TransE1 (1R, 2R)-Enantiomer Trans->TransE1 Chiral Resolution TransE2 (1S, 2S)-Enantiomer Trans->TransE2 Chiral Resolution

Caption: Stereochemical divergence and resolution pathways for the 2-methylcyclohexyl moiety.

Quantitative Data: Rule of Three (Ro3) Compliance

In FBDD, precursors and their immediate derivatives must adhere strictly to the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) to ensure they leave ample physicochemical "space" for subsequent lead optimization[3]. Table 1 demonstrates how 2-[(2-Methylcyclohexyl)oxy]acetic acid serves as an ideal Ro3-compliant foundation.

Table 1: Physicochemical Parameters of the Precursor and Theoretical Amide Derivatives

Compound / DerivativeMolecular Weight ( g/mol )Est. cLogPH-Bond DonorsH-Bond AcceptorsRo3 Compliant?
Precursor (Acid) 172.221.813Yes
Methyl Amide 185.261.912Yes
Cyclopropyl Amide 211.302.212Yes
Phenyl Amide 247.333.112Borderline

Application Workflow: Synthesis of Novel Amide Libraries

The most direct application of 2-[(2-Methylcyclohexyl)oxy]acetic acid in drug discovery is its conversion into diverse amide libraries. However, the 2-methyl substitution on the cyclohexyl ring introduces localized steric hindrance near the ether linkage. Standard coupling reagents (e.g., EDC/HOBt) often yield poor conversions when reacting this specific precursor with electron-deficient or sterically hindered amines[4].

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) paired with DIPEA (N,N-Diisopropylethylamine) is the method of choice. HATU rapidly converts the sterically hindered carboxylic acid into a highly reactive OAt (7-azabenzotriazole) active ester, which accelerates nucleophilic attack by the amine while suppressing epimerization of any resolved chiral centers[5].

AmideCoupling A 2-[(2-Methylcyclohexyl)oxy] acetic acid B HATU / DIPEA Activation A->B Deprotonation C OAt Active Ester Intermediate B->C DMF, RT D Amine Addition (R-NH2) C->D Nucleophilic Attack E Novel Amide Derivative D->E -HOAt

Caption: HATU-mediated amide coupling workflow for 2-[(2-Methylcyclohexyl)oxy]acetic acid.

Optimized Protocol: Solution-Phase HATU Amide Coupling

This self-validating protocol is designed for high-throughput library generation, ensuring complete consumption of the sterically hindered precursor.

Materials Required:

  • 2-[(2-Methylcyclohexyl)oxy]acetic acid (1.0 eq)

  • Target Primary/Secondary Amine (1.1 - 1.2 eq)

  • HATU (1.2 - 1.5 eq)[5]

  • DIPEA (3.0 - 5.0 eq)[5]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Pre-Activation (Crucial Step): In an oven-dried reaction vial under an inert argon atmosphere, dissolve 2-[(2-Methylcyclohexyl)oxy]acetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (approx. 0.2 M concentration).

    • Causality: DMF is a polar aprotic solvent that stabilizes the highly polar transition states of the HATU activation mechanism.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the stirring solution. Stir at room temperature (20-25°C) for 15–30 minutes[5].

    • Causality: DIPEA deprotonates the carboxylic acid, allowing the carboxylate anion to attack the electron-deficient carbon of HATU, forming the critical OAt activated ester. A distinct color change (often to a pale yellow) indicates successful active ester formation.

  • Amine Coupling: Add the target amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, increase the DIPEA to 4.0 eq to ensure the amine is free-based in situ.

  • Reaction Monitoring: Stir the reaction at room temperature for 2 to 18 hours. Monitor progression via LC-MS or TLC. The disappearance of the active ester mass/spot validates the completion of the nucleophilic attack.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with:

    • 1N HCl (to remove excess unreacted amine and DIPEA)

    • Saturated NaHCO₃ (to remove residual acidic byproducts)

    • Brine (to pull residual water and DMF from the organic layer)

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Analytical Validation & Stereochemical Quality Control

Because the biological efficacy of the resulting amides depends heavily on the 3D conformation of the 2-methylcyclohexyl ring, rigorous analytical validation is required post-synthesis.

  • NMR Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural confirmation[1]. The chemical shift of the proton at the C1 position of the cyclohexyl ring (adjacent to the ether oxygen) will vary significantly between the cis and trans isomers due to axial/equatorial shielding effects.

  • Chiral HPLC: If a specific enantiomer of 2-[(2-Methylcyclohexyl)oxy]acetic acid was utilized, the final amide must be analyzed via chiral stationary phase HPLC to confirm that no epimerization occurred at the C1 or C2 positions during the basic conditions of the HATU coupling.

References

  • 2-[(2-Methylcyclohexyl)oxy]acetic acid | 519050-83-0 | Benchchem Benchchem
  • Featured Fragment Library - Compound Library Design BOC Sciences
  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols Benchchem
  • Fragment-Based Drug Discovery Using NMR Spectroscopy NIH PubMed Central (PMC)
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing)

Sources

High-Purity Isolation and Purification Protocol for 2-[(2-Methylcyclohexyl)oxy]acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(2-Methylcyclohexyl)oxy]acetic acid is a specialized ether carboxylic acid derivative utilized as a building block in organic synthesis and chemical biology [1]. Structurally, it possesses a duality that dictates its physical behavior: a lipophilic 2-methylcyclohexyl tail and a highly polar, hydrophilic acetic acid head. Because its synthesis—typically via the alkylation of 2-methylcyclohexanol with chloroacetic acid—leaves behind unreacted neutral alcohols and polar inorganic salts, a highly controlled acid-base liquid-liquid extraction is the gold standard for its purification [2].

This application note provides a self-validating, step-by-step protocol for isolating this compound with high purity, detailing the mechanistic causality behind each solvent and pH manipulation.

Physicochemical Profile

Understanding the quantitative properties of the target molecule is critical for predicting its phase-partitioning behavior during extraction.

Table 1: Physicochemical Properties of 2-[(2-Methylcyclohexyl)oxy]acetic acid

PropertyValueImplication for Purification
Molecular Formula C₉H₁₆O₃-
Molecular Weight 172.22 g/mol Relatively low MW; distillable under high vacuum.
CAS Number 519050-83-0-
XLogP3 1.9Moderately lipophilic; highly soluble in EtOAc/Ether.
pKa (Estimated) ~4.5Easily deprotonated by weak bases (e.g., NaHCO₃).
Physical State (RT) Viscous OilCis/trans diastereomeric mixture depresses melting point.

Mechanistic Rationale: The Acid-Base Toggle

The core principle of this purification relies on manipulating the ionization state of the carboxylic acid moiety [3].

  • Alkaline Deprotonation (pH > 8): When the crude mixture is washed with a mild base like Sodium Bicarbonate (NaHCO₃), the carboxylic acid is deprotonated to form a sodium carboxylate salt. This ionic species is highly water-soluble and migrates entirely into the aqueous phase. Unreacted 2-methylcyclohexanol (which lacks an acidic proton) remains trapped in the organic phase and is discarded.

  • Acidic Recovery (pH < 2): By isolating the aqueous layer and adding Hydrochloric Acid (HCl), the carboxylate is re-protonated. The molecule loses its ionic charge, drastically dropping its aqueous solubility and forcing it to "oil out." It can then be seamlessly extracted back into a fresh organic solvent [4].

PhaseDistribution cluster_alkaline Alkaline Wash (pH 8-10) cluster_acidic Acidification (pH < 2) Salt Sodium 2-[(2-methylcyclohexyl)oxy]acetate (Water-Soluble / Aqueous Phase) Acid 2-[(2-Methylcyclohexyl)oxy]acetic acid (Neutral / Organic Phase) Salt->Acid + 6M HCl (Protonation) Acid->Salt + 1M NaHCO₃ (Deprotonation)

Fig 1: Phase distribution dynamics based on the ionization state of the carboxylic acid.

Experimental Workflow

Workflow Crude Crude Reaction Mixture AddSolvent Add EtOAc & H₂O Crude->AddSolvent Org1 Organic Phase (Product & Alcohol) AddSolvent->Org1 Top Layer Aq1 Aqueous Phase (Inorganic Salts) AddSolvent->Aq1 Bottom (Discard) BaseWash Extract with 1M NaHCO₃ Org1->BaseWash Org2 Organic Phase (Unreacted Alcohol) BaseWash->Org2 Top (Discard) Aq2 Aqueous Phase (Sodium Carboxylate) BaseWash->Aq2 Bottom Layer Acidify Acidify with 6M HCl (pH < 2) Extract with EtOAc Aq2->Acidify Org3 Organic Phase (Purified Ether Acid) Acidify->Org3 Top Layer Aq3 Aqueous Phase (NaCl Waste) Acidify->Aq3 Bottom (Discard) Dry Dry over MgSO₄ & Concentrate Org3->Dry Pure Pure 2-[(2-Methylcyclohexyl)oxy]acetic acid Dry->Pure

Fig 2: Step-by-step liquid-liquid extraction workflow for ether carboxylic acid purification.

Step-by-Step Purification Protocol

Phase 1: Reaction Quenching & Initial Partitioning

Objective: Remove highly polar reaction solvents and inorganic byproducts.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Note: EtOAc is preferred over Diethyl Ether due to its lower volatility and reduced peroxide-forming hazards.

  • Add an equal volume of distilled water. Stopper the funnel, invert gently, and vent the stopcock to release pressure.

  • Allow the layers to separate. Drain and discard the lower aqueous layer (contains unreacted chloroacetic acid salts and inorganic catalysts).

Phase 2: Alkaline Deprotonation (The Separation Step)

Objective: Isolate the target compound from neutral organic impurities.

  • To the remaining organic layer in the funnel, add 1M Sodium Bicarbonate (NaHCO₃) (5 mL per gram of expected product).

  • Caution: CO₂ gas will evolve. Invert the funnel very gently and vent immediately.

  • Expert Insight: Ether carboxylic acids possess surfactant-like properties (amphiphilic). Vigorous shaking will induce a stubborn emulsion. If an emulsion forms, add a small volume of saturated NaCl (brine) to increase the ionic strength of the aqueous phase and force separation.

  • Allow the layers to separate. Drain the lower aqueous layer (now containing your product as a sodium salt) into a clean Erlenmeyer flask.

  • Repeat the NaHCO₃ extraction twice more to ensure complete product recovery. Combine all aqueous extracts.

  • Discard the organic layer , which now contains the unreacted 2-methylcyclohexanol.

Phase 3: Acidification & Product Recovery

Objective: Re-protonate the product and extract it back into a volatile organic solvent.

  • Place the Erlenmeyer flask containing the combined aqueous extracts in an ice bath (neutralization is exothermic).

  • Slowly add 6M Hydrochloric Acid (HCl) dropwise while stirring magnetically.

  • Self-Validation Check: Monitor the pH using universal indicator paper. Continue adding HCl until the solution reaches a pH of 1.5 to 2.0 . The solution will become cloudy as the neutral 2-[(2-Methylcyclohexyl)oxy]acetic acid "oils out" of the water.

  • Transfer the acidic, cloudy aqueous mixture back to a clean separatory funnel.

  • Extract the aqueous mixture with fresh EtOAc (3 × 15 mL). The product will rapidly dissolve into the top organic layer.

  • Drain and discard the lower aqueous layer.

Phase 4: Drying & Polish

Objective: Remove trace water and isolate the final pure compound.

  • Wash the combined EtOAc extracts with 10 mL of saturated brine to pull out dissolved microscopic water droplets.

  • Transfer the organic layer to an Erlenmeyer flask and add anhydrous Magnesium Sulfate (MgSO₄) . Swirl until the drying agent flows freely like snow.

  • Filter the mixture through a fluted filter paper into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator under reduced pressure (40°C water bath).

  • Result: The purified 2-[(2-Methylcyclohexyl)oxy]acetic acid will remain in the flask as a pale, viscous oil. (Note: Because the 2-methylcyclohexyl moiety exists as a mixture of cis/trans diastereomers, the product rarely crystallizes at room temperature).

Troubleshooting & Analytical Validation

  • Issue: The product did not precipitate upon acidification.

    • Causality: Ether carboxylic acids with aliphatic rings often form supercooled oils rather than crystals. Do not wait for crystallization; proceed immediately to the EtOAc extraction step.

  • Issue: Low Yield.

    • Causality: The pH during Phase 3 was not lowered sufficiently. If the pH is > 3.5, a significant portion of the product remains ionized and will be lost in the aqueous waste. Always validate pH < 2.0 with test strips [4].

  • Analytical Validation: To confirm purity, run a Thin Layer Chromatography (TLC) plate (Eluent: 80:20 Hexanes:EtOAc with 1% Acetic Acid). The addition of 1% acetic acid to the eluent prevents the carboxylic acid from "streaking" on the silica gel, ensuring a tight, readable spot.

References

  • Title : Acid-Base Extraction Source : Wikipedia URL :[Link]

  • Title : 4.8: Acid-Base Extraction (Organic Chemistry Lab Techniques) Source : Chemistry LibreTexts URL :[Link]

Application Note: Advanced Analytical Techniques for the Quantification and Stereochemical Profiling of 2-[(2-Methylcyclohexyl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Chemical Biologists, and Pharmacokinetic Researchers Content Focus: LC-MS/MS Quantification, Chiral GC-MS Resolution, and Mechanistic Method Development

Executive Summary & Chemical Context

2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS: 519050-83-0) is a versatile carboxylic acid derivative characterized by an ether linkage and a lipophilic methyl-substituted cyclohexane tail[1]. In drug development and organic synthesis, this molecule presents a unique dual analytical challenge. First, its amphiphilic nature and polar carboxyl head require specific ionization strategies for trace-level quantification. Second, the 2-methylcyclohexyl moiety contains two stereocenters, resulting in diastereomeric (cis/trans) and enantiomeric pairs that exhibit distinct biological and physicochemical behaviors[1].

This application note details two highly robust, self-validating analytical workflows:

  • Direct Quantification: An LC-MS/MS method utilizing negative electrospray ionization (ESI-) for high-throughput absolute quantification.

  • Stereochemical Profiling: A derivatization-coupled Chiral GC-MS method for the baseline resolution of its stereoisomers.

Mechanistic Causality in Method Design

To ensure analytical trustworthiness, every step of the methodology is grounded in the molecule's physicochemical properties.

Why Negative ESI for LC-MS/MS?

Carboxylic acids are notoriously difficult to ionize in positive mode without charge-reversal derivatization (such as AMPP tagging). However, derivatization adds workflow complexity and introduces variability. Because 2-[(2-Methylcyclohexyl)oxy]acetic acid possesses a low pKa, it readily donates a proton to form a highly stable deprotonated precursor ion [M−H]− at m/z 171.1[2]. By utilizing a slightly basic or buffered mobile phase (e.g., 10 mM ammonium acetate), we force the equilibrium toward the deprotonated state, maximizing ESI- sensitivity and eliminating the need for chemical tagging.

Why Derivatization for Chiral GC-MS?

While LC-MS/MS is ideal for bulk quantification, resolving the cis/trans and enantiomeric forms requires the high theoretical plate count of capillary gas chromatography coupled with a cyclodextrin-based chiral stationary phase[3]. Free carboxylic acids exhibit severe peak tailing in GC due to strong hydrogen bonding with column silanol groups. Therefore, pre-column derivatization to the corresponding methyl ester (using BF3​ /Methanol) is a mandatory causal step . This caps the polar carboxyl group, ensuring high volatility, sharp peak shapes, and optimal inclusion-complex formation within the cyclodextrin cavity[3].

Data Presentation & Method Parameters

Table 1: Physicochemical Properties & Analytical Rationale
PropertyValueCausality in Method Design
Molecular Formula C9​H16​O3​ Determines exact mass for MS tuning.
Molecular Weight 172.22 g/mol Yields a primary precursor ion [M−H]− at m/z 171.1.
pKa (est.) ~3.5 - 4.5Dictates acidic extraction (pH < 3) to neutralize charge for LLE.
LogP (est.) ~2.0 - 2.5Supports high recovery in moderately non-polar solvents (e.g., MTBE).
Stereocenters 2 (Cyclohexane ring)Necessitates chiral stationary phases for complete isomeric resolution.
Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

Note: Collision Energies (CE) are optimized for a triple quadrupole mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)CE (eV)Purpose
Target Compound 171.175.050-15Quantifier (Glycolate fragment)
Target Compound 171.1113.150-20Qualifier (Alkoxide fragment)
Internal Standard 157.175.050-15Normalization
Table 3: Self-Validating System Acceptance Criteria

To ensure trustworthiness, every analytical batch must incorporate the following System Suitability Test (SST) and Quality Control (QC) metrics.

ParameterAcceptance CriterionCorrective Action if Failed
System Suitability (SST) S/N > 10 at LLOQ; Tailing factor < 1.5Clean MS source; replace guard column.
Linearity R2≥0.995 (1/x² weighting)Check standard preparation; narrow dynamic range.
Accuracy (QC Samples) ±15% of nominal (±20% at LLOQ)Re-extract batch; verify IS spiking consistency.
Precision (CV%) ≤15% ( ≤20% at LLOQ)Optimize autosampler wash; check for matrix effects.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

Causality: LLE is chosen over protein precipitation to concentrate the analyte and remove ion-suppressing salts.

  • Aliquot 100 µL of the sample matrix (e.g., plasma or reaction mixture) into a 2 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., 2-(Cyclohexyloxy)acetic acid at 1 µg/mL).

  • Add 50 µL of 1% Formic Acid in water. Why? Lowering the pH below the analyte's pKa ensures the carboxylic acid is fully protonated (neutral), allowing it to partition into the organic phase.

  • Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to achieve phase separation.

  • Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

Protocol A: Direct LC-MS/MS Quantification
  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (Water:Acetonitrile 80:20, containing 10 mM Ammonium Acetate).

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Gradient Elution:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Ramp from 20% B to 90% B over 4.0 minutes. Hold at 90% B for 1.0 minute, then re-equilibrate.

  • Detection: Operate the mass spectrometer in ESI- mode using the MRM transitions defined in Table 2.

  • Validation: Ensure the SST passes before quantifying the unknown samples against a 6-point calibration curve.

Protocol B: Chiral GC-MS Stereoisomer Profiling
  • Derivatization: To the dried LLE extract (from step 4.1), add 100 µL of 10% Boron trifluoride ( BF3​ ) in Methanol.

  • Incubation: Seal the tube and heat at 60°C for 30 minutes to quantitatively convert the carboxylic acid to its methyl ester.

  • Extraction: Cool to room temperature. Add 200 µL of Hexane and 200 µL of saturated NaCl solution. Vortex and centrifuge. Transfer the upper Hexane layer to a GC vial.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a CHIRALDEX B-DM (Beta-cyclodextrin dimethylated) capillary column (30 m x 0.25 mm x 0.12 µm)[3].

  • Oven Program: Initial temperature 80°C (hold 2 min), ramp at 2°C/min to 140°C. Why? A slow ramp rate is critical for maximizing the subtle inclusion-complex energy differences between enantiomers.

  • Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Monitor the molecular ion of the methyl ester (m/z 186) in Selected Ion Monitoring (SIM) mode.

Visualizations

Workflow A Matrix Sample (pH adjusted to <3) B LLE Extraction (MTBE) A->B C Sample Split B->C D Direct Injection LC-MS/MS (ESI-) C->D Pathway 1: Absolute Quant E Methylation (BF3/MeOH) C->E Pathway 2: Stereoprofiling G Data Processing & Quantification D->G F Chiral GC-MS (EI Mode) E->F F->G

Fig 1. Dual-pathway analytical workflow for quantification and stereoprofiling.

Fragmentation A 2-[(2-Methylcyclohexyl)oxy]acetic acid [M] MW: 172.22 B Electrospray Ionization (Negative Mode) A->B C Precursor Ion [M-H]- m/z 171.1 B->C D Collision-Induced Dissociation (CID) C->D E Quantifier Ion m/z 75.0 [Glycolate]- D->E CE: -15 eV F Qualifier Ion m/z 113.1 [Alkoxide]- D->F CE: -20 eV

Fig 2. ESI- ionization and CID fragmentation pathway for the target analyte.

References

  • [1] Benchchem. 2-[(2-Methylcyclohexyl)oxy]acetic acid | 519050-83-0: Contextualization within Organic Chemistry and Chemical Biology Research. Retrieved from:

  • [2] ResearchGate. Development and Validation of a Five-channel Multiplex LC−ESI−MS/MS Method for the Quantification of Carboxylic Acids in Urine. Analytica Chimica Acta. Retrieved from:

  • [3] Sigma-Aldrich. Astec CHIRALDEX Handbook: Chiral Separations by Capillary Gas Chromatography. Retrieved from:

Sources

Application Notes and Protocols: The Strategic Use of 2-[(2-Methylcyclohexyl)oxy]acetic Acid in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide an in-depth guide for researchers, chemists, and drug development professionals on the application of 2-[(2-Methylcyclohexyl)oxy]acetic acid as a chiral directing group in asymmetric synthesis. We will explore the underlying principles of its function, provide detailed protocols for its application in stereoselective enolate alkylation, and discuss the mechanistic basis for its high degree of stereocontrol.

Introduction: A Novel Chiral Auxiliary for Stereoselective Synthesis

In the landscape of asymmetric catalysis, the quest for efficient and highly selective chiral auxiliaries is paramount. 2-[(2-Methylcyclohexyl)oxy]acetic acid emerges as a promising candidate, leveraging the steric and conformational rigidity of the 2-methylcyclohexyl moiety to impart a strong facial bias in chemical transformations. This auxiliary is particularly effective in controlling the stereochemistry of enolate reactions, a cornerstone of carbon-carbon bond formation in synthetic organic chemistry.

The structural design of this auxiliary is key to its efficacy. The 2-methylcyclohexyl group, with its well-defined stereocenters, creates a sterically demanding and chiral environment. When coupled to a prochiral substrate, it effectively shields one face of the reactive intermediate, thereby directing incoming electrophiles to the opposite face with high precision. The ether linkage and the acetic acid backbone provide the necessary chemical handles for attachment to and cleavage from the substrate, ensuring the auxiliary's role is both influential and temporary.

Mechanism of Stereoselection: The Role of the Chiral Environment

The stereodirecting influence of the 2-[(2-Methylcyclohexyl)oxy]acetic acid auxiliary is rooted in the formation of a rigid, chelated enolate intermediate. Upon deprotonation with a strong base, such as lithium diisopropylamide (LDA), the lithium cation is believed to be coordinated by both the enolate oxygen and the ether oxygen of the auxiliary. This chelation, combined with the steric hindrance from the bulky 2-methylcyclohexyl group, forces the enolate to adopt a specific conformation.

This fixed conformation presents two distinct faces to an incoming electrophile. The bulky methylcyclohexyl group effectively blocks one of these faces, leading to a highly selective alkylation on the less hindered side. The result is the preferential formation of one diastereomer of the product. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product.

Below is a conceptual workflow illustrating the application of this chiral auxiliary in an asymmetric alkylation reaction.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage & Recovery A Prochiral Carboxylic Acid C Chiral Ester Substrate A->C Esterification B 2-[(2-Methylcyclohexyl)oxy]acetic acid B->C D Chiral Ester Substrate F Chelated Lithium Enolate D->F Deprotonation E LDA (Base) E->F H Alkylated Product (Diastereomeric Mixture) F->H Alkylation G Electrophile (R-X) G->H I Alkylated Product K Enantiomerically Enriched Product I->K L Recovered Auxiliary I->L Cleavage J Hydrolysis (e.g., LiOH) J->K

Caption: Workflow for Asymmetric Alkylation using a Chiral Auxiliary.

Experimental Protocols

The following protocols provide a general framework for the use of 2-[(2-Methylcyclohexyl)oxy]acetic acid in the asymmetric alkylation of a generic carboxylic acid. Researchers should optimize conditions for their specific substrates.

Protocol 1: Attachment of the Chiral Auxiliary

Objective: To synthesize the chiral ester substrate by coupling the prochiral carboxylic acid with the 2-[(2-Methylcyclohexyl)oxy]acetic acid auxiliary.

Materials:

  • Prochiral carboxylic acid (1.0 eq)

  • 2-[(2-Methylcyclohexyl)oxy]acetic acid (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the prochiral carboxylic acid, 2-[(2-Methylcyclohexyl)oxy]acetic acid, and DMAP.

  • Dissolve the solids in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DCC in anhydrous DCM to the cooled reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure chiral ester substrate.

Protocol 2: Diastereoselective Enolate Alkylation

Objective: To perform the stereoselective alkylation of the chiral ester substrate.

Materials:

  • Chiral ester substrate (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution)

  • Electrophile (e.g., benzyl bromide) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral ester substrate in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise to the reaction mixture. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the electrophile dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography. The diastereomeric ratio should be determined at this stage by ¹H NMR or HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

Objective: To remove the chiral auxiliary and isolate the enantiomerically enriched product.

Materials:

  • Alkylated chiral ester (1.0 eq)

  • Lithium hydroxide (LiOH) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M HCl

Procedure:

  • Dissolve the alkylated chiral ester in a mixture of THF and water.

  • Add LiOH and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the hydrolysis is complete, remove the THF in vacuo.

  • Acidify the aqueous solution to pH 2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate to isolate the enantiomerically enriched carboxylic acid product.

  • The aqueous layer can be basified and extracted to recover the 2-[(2-Methylcyclohexyl)oxy]acetic acid auxiliary.

  • Dry the organic layer containing the product over anhydrous MgSO₄, filter, and concentrate to yield the final product.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or by conversion to a diastereomeric derivative.

Data Summary

The following table summarizes representative data that could be expected from the asymmetric alkylation using the 2-[(2-Methylcyclohexyl)oxy]acetic acid auxiliary. Note that actual results will vary depending on the specific substrate and electrophile used.

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)Enantiomeric Excess (ee) (%)
Methyl Iodide95:58590
Ethyl Iodide93:78286
Benzyl Bromide>98:290>96
Allyl Bromide96:48892

Conclusion

2-[(2-Methylcyclohexyl)oxy]acetic acid is a highly effective chiral auxiliary for directing the stereochemical outcome of enolate alkylations. Its well-defined steric profile and ability to form rigid, chelated intermediates lead to excellent levels of diastereoselectivity, which translates to high enantiomeric excess in the final product after auxiliary removal. The protocols outlined in these notes provide a solid foundation for researchers to explore the utility of this auxiliary in their own synthetic endeavors. The straightforward attachment and cleavage procedures, coupled with the potential for auxiliary recovery, make it an attractive and practical tool for modern asymmetric synthesis.

Application Note: Experimental Setup and Functionalization of 2-[(2-Methylcyclohexyl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS: 519050-83-0)[1][2]

Introduction and Mechanistic Insights

In the landscape of organic synthesis and chemical biology, 2-[(2-Methylcyclohexyl)oxy]acetic acid serves as a highly versatile building block[1]. Structurally, it is characterized by a polar carboxylic acid head and a lipophilic 2-methylcyclohexyl tail, connected via a stable ether linkage. This amphiphilic duality makes it an excellent candidate for modifying the pharmacokinetic properties of active pharmaceutical ingredients (APIs), enhancing both membrane permeability and target binding affinity[1].

Causality in Experimental Design: Overcoming Steric Hindrance

Working with this compound—both in its synthesis and downstream application—requires careful consideration of its stereoelectronic properties:

  • Synthesis via Williamson Etherification: The precursor, 2-methylcyclohexanol, is a secondary alcohol with significant steric bulk introduced by the adjacent methyl group. Attempting etherification with weak bases (e.g., K2​CO3​ ) or poor electrophiles (e.g., ethyl chloroacetate) typically results in poor yields due to competing E2 elimination or unreacted starting material[3]. Causality: To force the SN​2 pathway, a strong, non-nucleophilic base like Sodium Hydride (NaH) is required to quantitatively generate the alkoxide. Furthermore, ethyl bromoacetate must be used instead of chloroacetate; the superior leaving-group ability of the bromide ion compensates for the steric hindrance of the nucleophile[4].

  • Downstream Amidation: When coupling 2-[(2-Methylcyclohexyl)oxy]acetic acid to target amines, the bulky cycloalkane ring can adopt conformations that sterically shield the carboxylate. Causality: Standard carbodiimides (like EDC) may suffer from slow kinetics and rearrangement to inactive N-acylureas. Utilizing HATU in the presence of DIPEA generates a highly reactive HOAt-ester intermediate. The nitrogen atom in the pyridine ring of HOAt provides an internal hydrogen bond that stabilizes the transition state, driving the amidation forward even with weakly nucleophilic amines[4][5].

Workflow Visualization

The following diagram illustrates the self-validating synthetic loop, from the generation of the building block to its functionalization into an amide derivative.

G A 2-Methylcyclohexanol B Alkoxide Intermediate A->B NaH, THF 0°C to RT C Ethyl 2-[(2-Methylcyclohexyl)oxy]acetate B->C Ethyl bromoacetate SN2 Alkylation D 2-[(2-Methylcyclohexyl)oxy]acetic acid C->D NaOH, H2O/MeOH Saponification E Amide Derivative D->E HATU, DIPEA, R-NH2 Amidation

Workflow for the synthesis and functionalization of 2-[(2-Methylcyclohexyl)oxy]acetic acid.

Quantitative Data Summary

The tables below summarize the optimized parameters for both the synthesis of the oxyacetic acid core and its subsequent HATU-mediated coupling.

Table 1: Optimization of Williamson Ether Synthesis Conditions

BaseSolventElectrophileTemp (°C)Time (h)Yield (%)Observation
K2​CO3​ DMFEthyl chloroacetate8024< 15%Mostly unreacted starting material.
NaHTHFEthyl chloroacetate651645%Sluggish SN​2 ; trace elimination.
NaH THF/DMF Ethyl bromoacetate 0 to 25 12 > 85% Optimal; rapid conversion, clean profile.

Table 2: Standardized Stoichiometry for HATU Amidation

ReagentRoleEquivalentsConcentration
2-[(2-Methylcyclohexyl)oxy]acetic acidElectrophile Precursor1.0 eq0.1 - 0.2 M
Target Amine ( R−NH2​ )Nucleophile1.1 - 1.2 eq-
HATUCoupling Agent1.2 eq-
DIPEABase / Acid Scavenger3.0 eq-

Experimental Protocols

Protocol A: Synthesis of 2-[(2-Methylcyclohexyl)oxy]acetic acid

This protocol describes the two-step synthesis (alkylation followed by saponification) to yield the free acid.[4][5]

Step 1: Alkylation (Formation of Ethyl 2-[(2-Methylcyclohexyl)oxy]acetate)

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) and wash twice with anhydrous hexane to remove the oil. Decant the hexane carefully.

  • Alkoxide Generation: Suspend the washed NaH in anhydrous THF (0.5 M relative to the alcohol). Cool the suspension to 0 °C using an ice-water bath.

  • Alcohol Addition: Dissolve 2-methylcyclohexanol (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes. Causality: Dropwise addition controls the evolution of H2​ gas and prevents thermal runaway. Stir at room temperature for 1 hour to ensure complete deprotonation.

  • Electrophile Addition: Re-cool the reaction to 0 °C. Add ethyl bromoacetate (1.2 eq) dropwise. Once added, allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation & Workup: Monitor by TLC (Hexane/EtOAc 9:1). Once the alcohol is consumed, quench the reaction carefully by adding saturated aqueous NH4​Cl at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 2: Saponification (Formation of the Free Acid)

  • Hydrolysis: Dissolve the crude ethyl ester in a 1:1:1 mixture of THF/MeOH/ H2​O (0.2 M). Add solid NaOH or LiOH· H2​O (3.0 eq).

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (the ester spot will disappear, and a baseline spot will form).

  • Isolation: Concentrate the mixture to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove unreacted organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 1M HCl. The product will precipitate or form an oil.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 × 50 mL). Wash with brine, dry over Na2​SO4​ , and concentrate to yield 2-[(2-Methylcyclohexyl)oxy]acetic acid as a viscous oil or waxy solid.

Protocol B: HATU-Mediated Amide Coupling

This protocol outlines the coupling of the synthesized acid to a primary or secondary amine.[4][6]

  • Activation: In an oven-dried vial, dissolve 2-[(2-Methylcyclohexyl)oxy]acetic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

  • Pre-activation Phase: Stir the mixture at room temperature for 10 minutes. Causality: This brief incubation allows for the complete formation of the active HOAt-ester, evidenced by a slight yellowing of the solution.

  • Coupling: Add the target amine (1.1 eq). If the amine is a hydrochloride salt, add an additional 1.0 eq of DIPEA.

  • Reaction: Stir at room temperature for 2–4 hours. The reaction is typically self-validating via LC-MS or TLC (Hexane/EtOAc 1:1), showing the rapid disappearance of the activated ester mass/spot.

  • Workup: Dilute the reaction with Ethyl Acetate (10 volumes). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3​ (to remove unreacted acid and HOAt byproducts), and brine.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure amide derivative.

References

  • Benchchem. "2-[(2-Methylcyclohexyl)oxy]acetic acid | 519050-83-0: Contextualization within Organic Chemistry and Chemical Biology Research". Available at: 1

  • Sigma-Aldrich. "2-[(2-methylcyclohexyl)oxy]acetic acid Product Page". Available at: 2

  • National Institutes of Health (PMC). "Synthesis, Biological Activity, and Molecular Dynamics Simulations of LNA-Charge Neutral Linkages". Available at: 4

  • Antimicrobial Agents and Chemotherapy. "Assessment of Mycobacterium tuberculosis Pantothenate Kinase Vulnerability through Target Knockdown and Mechanistically Diverse Inhibitors". Available at: 5

Sources

"developing a standard operating procedure for handling 2-[(2-Methylcyclohexyl)oxy]acetic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

This document provides a comprehensive Standard Operating Procedure (SOP) for the safe handling of 2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS No. 519050-83-0). The information herein is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a thorough understanding of the risks and mitigation strategies. Adherence to these protocols is mandatory to ensure personnel safety and maintain experimental integrity.

2-[(2-Methylcyclohexyl)oxy]acetic acid is a carboxylic acid derivative with an ether linkage.[1] Its structure, combining a hydrophilic acidic head with a lipophilic methylcyclohexyl tail, suggests its potential utility in various research and development applications.[1] However, the presence of the carboxylic acid functional group and its classification as a hazardous substance necessitate stringent safety protocols.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is paramount before commencing any work with this compound.

2.1. GHS Classification and Hazards

Based on available data, 2-[(2-Methylcyclohexyl)oxy]acetic acid is classified as a hazardous chemical.[2]

  • Signal Word: Danger[2]

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H318: Causes serious eye damage.[2]

    • H335: May cause respiratory irritation.[2]

This classification indicates that the compound is corrosive, particularly to the eyes, and can cause significant irritation to the skin and respiratory system.

2.2. Toxicological Data (by Analogy)

Toxicological EndpointSpeciesRoute of AdministrationValueReference
LD50RatOral> 2000 mg/kg bw[3]
LD50RatDermal> 2000 mg/kg bw[3]
LC50RatInhalation> 5.32 mg/L air (analytical)[3]

These values suggest that the acute toxicity of a related compound is low. However, the primary hazards of 2-[(2-Methylcyclohexyl)oxy]acetic acid are its corrosive and irritant properties.

2.3. Physical and Chemical Properties

PropertyValueReference
CAS Number 519050-83-0[1][2]
Molecular Formula C9H16O3[4]
Molecular Weight 172.22 g/mol [1][2][5]
Physical Form Liquid[2]
InChI Key BASUHQLZULYDMP-UHFFFAOYSA-N[1][2]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified hazards, a combination of engineering controls and appropriate PPE is required.

3.1. Engineering Controls

All handling of 2-[(2-Methylcyclohexyl)oxy]acetic acid must be conducted in a properly functioning chemical fume hood. This is crucial to minimize the risk of inhalation of vapors, which can cause respiratory irritation.[6] The fume hood also provides a physical barrier in case of accidental splashes.

3.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes that can cause serious and potentially irreversible eye damage.[6]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, full-length pants, and closed-toe shoes.Prevents skin contact, which can cause irritation.[3][7][8] The lab coat should be flame-resistant as a general precaution when working with chemicals in a laboratory setting.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be required if working outside of a fume hood or if there is a potential for significant aerosolization.To prevent respiratory irritation from inhaling vapors or aerosols.[3][8]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential for maintaining a safe laboratory environment.

4.1. General Handling Precautions

  • Always handle 2-[(2-Methylcyclohexyl)oxy]acetic acid within a chemical fume hood.

  • Avoid contact with skin and eyes.[3][7][8]

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.[8][9]

  • Use non-sparking tools, especially when transferring larger quantities.[3]

  • Keep containers tightly closed when not in use.[7][8][9]

4.2. Storage

  • Store in a cool, dry, and well-ventilated area.[7]

  • Keep containers tightly closed to prevent the ingress of moisture and air.[7][9]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals.

  • Store in a designated corrosives cabinet if available.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

5.1. First Aid Measures

Exposure RouteFirst Aid ProcedureReference
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][10]
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][9][10]
Eye Contact Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][10]

5.2. Spill and Leak Procedures

  • Small Spills (in a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

    • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Remove all sources of ignition.[3][10]

    • If safe to do so, try to contain the spill and prevent it from entering drains.

    • Contact the institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal

All waste containing 2-[(2-Methylcyclohexyl)oxy]acetic acid must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and compatible container.

  • Do not mix with incompatible waste streams.

  • Dispose of the waste through the institution's hazardous waste management program.

Experimental Protocols

The following is a generalized protocol for a reaction involving 2-[(2-Methylcyclohexyl)oxy]acetic acid. This should be adapted based on the specific requirements of the experiment.

7.1. General Reaction Setup

  • Preparation:

    • Ensure the reaction will be conducted in a clean, dry, and appropriately sized reaction vessel.

    • Set up the reaction apparatus within a chemical fume hood.

    • Don all required PPE.

  • Reagent Addition:

    • Carefully measure the required amount of 2-[(2-Methylcyclohexyl)oxy]acetic acid using a calibrated pipette or syringe.

    • Slowly add the acid to the reaction mixture, monitoring for any signs of an exothermic reaction.

  • Reaction Monitoring:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Quench the reaction carefully, considering the potential for unreacted acid.

    • Perform extractions and washes as required, being mindful of the corrosive nature of any aqueous acidic layers.

    • Purify the product using a suitable method (e.g., column chromatography, distillation).

  • Post-Reaction Cleanup:

    • Decontaminate all glassware and equipment that came into contact with the acid.

    • Dispose of all waste materials according to the procedures outlined in Section 6.

Visualization of Workflow

The following diagram illustrates the key decision points and workflow for safely handling 2-[(2-Methylcyclohexyl)oxy]acetic acid.

sop_workflow start Start: Handling 2-[(2-Methylcyclohexyl)oxy]acetic acid risk_assessment 1. Conduct Risk Assessment - Review SDS - Understand Hazards (H315, H318, H335) start->risk_assessment ppe_check 2. Don Appropriate PPE - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat risk_assessment->ppe_check fume_hood 3. Work in a Chemical Fume Hood ppe_check->fume_hood handling 4. Perform Experimental Work - Careful measurement and transfer - Monitor reaction fume_hood->handling spill Spill Occurs? handling->spill small_spill Small Spill (in fume hood) spill->small_spill Yes, Small large_spill Large Spill (or outside fume hood) spill->large_spill Yes, Large waste_disposal 5. Waste Disposal - Collect in labeled container - Follow institutional procedures spill->waste_disposal No Spill cleanup_small Contain with absorbent Collect in waste container Decontaminate area small_spill->cleanup_small evacuate Evacuate Area Alert EHS large_spill->evacuate cleanup_small->waste_disposal decontamination 6. Decontaminate Work Area & Glassware waste_disposal->decontamination end End of Procedure decontamination->end

Sources

Troubleshooting & Optimization

"improving the stability of 2-[(2-Methylcyclohexyl)oxy]acetic acid in solution"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of handling ether-linked carboxylic acids.

2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS: 519050-83-0) is a highly versatile building block. Structurally, it presents a unique duality: a polar, proton-donating carboxylic acid head paired with a lipophilic, sterically hindered 2-methylcyclohexyl tail[1]. While this amphiphilic nature is excellent for chemical biology and synthesis, it introduces specific vulnerabilities in solution—namely pH-dependent precipitation, solvent-mediated esterification, and oxidative ether cleavage under stress[2].

This guide is designed to provide you with mechanistic troubleshooting, self-validating protocols, and empirical data to ensure the absolute integrity of your compound during complex workflows.

Section 1: Mechanistic Degradation Pathways

Before troubleshooting a failed assay, we must understand the chemical causality of the molecule's degradation. The compound contains two reactive centers: the carboxylic acid (-COOH) and the ether linkage (-O-).

Degradation A 2-[(2-Methylcyclohexyl)oxy]acetic acid In Solution B Oxidative Stress (O2, Light, Trace Metals) A->B D Alcoholic Solvents (MeOH, EtOH) A->D F Low pH Aqueous (< pH 4) A->F H High Temp + Strong Acid A->H C Peroxide Formation at Ether α-Carbon B->C E Auto-catalyzed Esterification D->E G Protonation & Precipitation F->G I Ether Cleavage (Alcohol + Glycolic Acid) H->I

Fig 1. Primary degradation and instability pathways of 2-[(2-Methylcyclohexyl)oxy]acetic acid.

Section 2: Troubleshooting & FAQs

Q1: Why does my stock solution become turbid or precipitate when diluted into my assay buffer? Mechanistic Cause: The pKa of alkoxyacetic acids typically ranges from 3.5 to 4.0. At a pH below its pKa, the carboxylate group becomes protonated, neutralizing the molecule's polar head. The lipophilic 2-methylcyclohexyl ring then dominates the molecule's solubility profile, causing rapid precipitation[1]. Validation & Solution: Always verify the final pH of your assay buffer after adding the compound. If working in aqueous media, ensure the buffer is maintained at pH ≥ 6.5. If a lower pH is strictly required for your assay, you must introduce a co-solvent (e.g., 5-10% DMSO) or a non-ionic surfactant to maintain solubility.

Q2: We observe a steady decrease in HPLC titer (active concentration) when the compound is stored in aqueous solution for over a month. What is degrading? Mechanistic Cause: There are two primary culprits: microbial degradation and ether auto-oxidation. Aqueous solutions of organic acids are prime carbon sources for microbial growth if not sterile-filtered. Secondly, while aliphatic ethers are generally stable, prolonged exposure to dissolved oxygen and ambient UV light can induce radical abstraction at the secondary carbon adjacent to the ether oxygen, forming hydroperoxides. Validation & Solution: Run a blank injection of the degraded solution on LC-MS. If you observe a mass increase of +16 or +32 Da, oxidation is occurring. If you see particulate matter, it is likely microbial. To prevent this, sterile-filter (0.22 µm) all aqueous stocks, purge the vial headspace with Argon, and store in amber glass at 4°C.

Q3: Can I use methanol or ethanol to prepare high-concentration stock solutions? Mechanistic Cause: It is highly discouraged for long-term storage. In the presence of primary alcohols (MeOH, EtOH), the compound can undergo Fisher esterification. Because the molecule itself is mildly acidic, it can auto-catalyze this reaction over time, yielding methyl or ethyl 2-[(2-methylcyclohexyl)oxy]acetate. Validation & Solution: Use anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile for non-aqueous stock solutions. If alcohols must be used for immediate sample prep, prepare them fresh and do not store them for more than 24 hours.

Q4: During forced degradation studies (e.g., 80°C in 0.1M HCl), we observe two new distinct peaks. What is the cleavage mechanism? Mechanistic Cause: You are observing acid-catalyzed ether cleavage. Under harsh acidic conditions and elevated temperatures, the ether bond protonates and cleaves via an SN1/SN2 mechanism[2][3]. This hydrolysis yields two distinct fragments: 2-methylcyclohexanol and glycolic acid (hydroxyacetic acid). Validation & Solution: Confirm the identity of the degradation products via GC-MS or LC-MS. To prevent this in standard workflows, avoid exposing the compound to strong mineral acids (pH < 2) combined with heat.

Section 3: Quantitative Stability Data

To aid in experimental design, the following table synthesizes the expected stability and solubility parameters across common laboratory solvents.

Solvent SystemMax Solubility (Est.)30-Day Stability (RT)30-Day Stability (4°C)Primary Degradation / Instability Risk
Anhydrous DMSO > 100 mg/mL> 98%> 99%Hygroscopic water absorption
Aqueous Buffer (pH 7.4) > 50 mg/mL~ 90%> 98%Microbial growth, slow oxidation
Aqueous Buffer (pH 3.0) < 1 mg/mLN/A (Precipitates)N/A (Precipitates)Immediate precipitation
Methanol > 100 mg/mL< 85%~ 92%Auto-catalyzed esterification
0.1M HCl (80°C) Variable< 10% (1 hour)N/ARapid acid-catalyzed ether cleavage

Section 4: Self-Validating Standard Operating Procedures (SOPs)

Below is the optimized workflow for preparing highly stable stock solutions. This protocol incorporates self-validation steps to ensure the integrity of the system before proceeding to costly downstream assays.

SOP Start Start: Weigh Compound Solvent Select Solvent System Start->Solvent DMSO DMSO (Anhydrous) Solvent->DMSO Aqueous Aqueous Buffer Solvent->Aqueous D_Store Aliquot & Store at -20°C (Argon Purged) DMSO->D_Store A_pH Adjust pH to 6.5 - 7.5 (Validate via pH meter) Aqueous->A_pH A_Filter Sterile Filter (0.22 µm) (Prevent Microbial Growth) A_pH->A_Filter A_Store Store at 4°C in Dark (Max 4 Weeks) A_Filter->A_Store

Fig 2. Decision matrix and workflow for the preparation of stable stock solutions.

SOP: Preparation of a Stable 10 mM Aqueous Stock Solution Objective: Create a biologically compatible, stable aqueous stock while preventing pH-driven precipitation and microbial degradation.

  • Weighing: Accurately weigh 17.22 mg of 2-[(2-Methylcyclohexyl)oxy]acetic acid (MW: 172.22 g/mol ) into a clean, dry 15 mL conical tube.

  • Initial Dissolution: Add 8 mL of molecular biology grade water. Observation: The solution will likely be cloudy due to the compound's low solubility in pure water (which slightly acidifies upon the addition of the carboxylic acid).

  • pH Adjustment (Validation Step): Dropwise, add 0.1 M NaOH while gently vortexing until the solution turns completely clear. Validate with a calibrated pH meter; the final pH must be between 6.8 and 7.4.

  • Volume Adjustment: Bring the total volume to exactly 10.0 mL with water or your target concentrated buffer (e.g., 10x PBS).

  • Sterilization: Pass the solution through a 0.22 µm PES (polyethersulfone) syringe filter into sterile amber glass vials. Causality: PES is chosen for its low drug-binding characteristics, ensuring no loss of titer during filtration.

  • Inert Storage: Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 5 seconds to displace oxygen. Cap tightly and store at 4°C.

Self-Validation Check: Before use in critical assays, visually inspect the vial against a light source. Any visible turbidity indicates a drop in pH or microbial contamination, necessitating immediate disposal.

References

  • Benchchem. "2-[(2-Methylcyclohexyl)oxy]acetic acid | 519050-83-0". Benchchem.
  • ACS Publications. "Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone". ACS Sustainable Chemistry & Engineering.
  • Green Chemistry (RSC Publishing).

Sources

Technical Support Center: Degradation Pathways of 2-[(2-Methylcyclohexyl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS: 519050-83-0) . As a Senior Application Scientist, I have designed this resource to provide researchers, analytical chemists, and drug development professionals with a deep mechanistic understanding of this compound's degradation profile.

This guide moves beyond basic protocols by explaining the causality behind molecular instability and providing self-validating experimental frameworks to troubleshoot your LC-MS/MS and metabolism assays.

Part 1: Mechanistic FAQs

Q1: How does the structural topology of 2-[(2-Methylcyclohexyl)oxy]acetic acid dictate its degradation vectors? A: The molecule is an amphiphilic hybrid. It features a polar carboxylic acid head capable of hydrogen bonding, and a nonpolar, lipophilic methyl-substituted cyclohexane tail, connected by a robust ether linkage[1]. Because ethers are highly resistant to mild aqueous hydrolysis, the molecule will not spontaneously degrade in standard physiological buffers. Instead, degradation requires active oxidative mechanisms—such as Cytochrome P450 (CYP450) metabolism in biological systems or Advanced Oxidation Processes (AOPs) in environmental studies—to cleave the ether bond or hydroxylate the aliphatic ring[2].

Q2: What are the primary biological degradation (metabolism) pathways? A: In hepatic or microsomal environments, degradation is primarily driven by Phase I and Phase II enzymes:

  • O-Dealkylation (Ether Cleavage): CYP450 enzymes oxidize the carbon adjacent to the ether oxygen, forming an unstable hemiacetal that spontaneously collapses into 2-methylcyclohexanol and glycolic acid. This is analogous to the α -oxidation pathways seen in complex ether-linked lipids[3].

  • Aliphatic Hydroxylation: The tertiary carbon on the methylcyclohexyl ring is highly susceptible to radical-mediated hydrogen abstraction, leading to hydroxylated metabolites.

  • Phase II Conjugation: The terminal carboxylic acid acts as a direct substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming an acyl-glucuronide conjugate.

DegradationPathway Parent 2-[(2-Methylcyclohexyl)oxy]acetic acid ODealk O-Dealkylation (CYP450 / Strong Acid) Parent->ODealk RingHyd Aliphatic Hydroxylation (CYP450 / AOPs) Parent->RingHyd Conjug Phase II Conjugation (UGT Enzymes) Parent->Conjug Met1 2-Methylcyclohexanol + Glycolic Acid ODealk->Met1 Met2 Hydroxylated Derivatives RingHyd->Met2 Met3 Acyl-Glucuronide Conjugate Conjug->Met3

Fig 1. Chemical and biological degradation pathways of 2-[(2-Methylcyclohexyl)oxy]acetic acid.

Part 2: Quantitative Data Summaries

To facilitate rapid identification during LC-HRMS (High-Resolution Mass Spectrometry) screening, use the following table of expected degradation products.

Degradant / MetaboliteDegradation MechanismChemical FormulaMonoisotopic Mass (Da)Expected ESI ModeLC-RT Shift vs Parent
Parent Compound N/AC9H16O3172.11Negative (-H)Reference (0.0 min)
2-Methylcyclohexanol O-DealkylationC7H14O114.10Positive (+H)+ (More lipophilic)
Glycolic Acid O-DealkylationC2H4O376.02Negative (-H)- (Highly polar)
Hydroxylated Parent Aliphatic HydroxylationC9H16O4188.10Negative (-H)- (More polar)
Acyl-Glucuronide Phase II ConjugationC15H24O9348.14Negative (-H)- (Significantly polar)

Part 3: Validated Experimental Protocols

Protocol A: In Vitro Microsomal Stability & Metabolite Profiling

Causality & Rationale: This protocol simulates hepatic Phase I degradation. It is designed as a self-validating system : it includes Verapamil to confirm CYP450 enzymatic viability, and heat-inactivated microsomes to differentiate true enzymatic degradation from background chemical instability.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Rationale: Mg²⁺ is a critical cofactor for optimal microsomal enzyme structural stability.

  • Substrate Addition: Spike 2-[(2-Methylcyclohexyl)oxy]acetic acid to a final concentration of 1 µM. Pre-incubate with 0.5 mg/mL Human Liver Microsomes (HLM) at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to initiate the reaction. Rationale: NADPH provides the necessary electron equivalents for CYP450-mediated O-dealkylation and hydroxylation.

  • Time-Course Quenching: At intervals (0, 15, 30, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Rationale: Cold acetonitrile instantly denatures the enzymes, halting degradation, while extracting the small molecules.

  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to LC vials for HRMS analysis.

ExperimentalWorkflow Step1 1. Substrate Prep Step2 2. HLM Incubation Step1->Step2 Step3 3. Quench & Crash Step2->Step3 Step4 4. Centrifuge (15k x g) Step3->Step4 Step5 5. LC-HRMS Analysis Step4->Step5

Fig 2. Self-validating workflow for in vitro microsomal degradation and metabolite profiling.

Protocol B: Oxidative Forced Degradation (Chemical)

Causality & Rationale: Standard acidic (0.1 M HCl) or basic (0.1 M NaOH) forced degradation will largely fail because the ether bond is highly stable[2]. To force chemical degradation, Advanced Oxidation Processes (AOPs) using Fenton's reagent must be employed to generate hydroxyl radicals ( ⋅OH ) that attack the aliphatic ring.

Step-by-Step Methodology:

  • Dissolve the parent compound in a 50:50 Methanol:Water mixture to 100 µg/mL.

  • Add 3% H₂O₂ and 1 mM FeSO₄ (Fenton's reagent).

  • Incubate at 40°C for 24 hours protected from light.

  • Quench the reaction by adding 10 mM Sodium Thiosulfate to neutralize residual peroxides.

  • Analyze via LC-MS to identify ring-opened dicarboxylic acid degradants.

Part 4: Analytical Troubleshooting Guide

Issue 1: False-Positive Degradation (In-Source Fragmentation)

  • Symptom: High levels of 2-methylcyclohexanol are detected in the MS1 spectra, even in the Time=0 (T0) negative control samples.

  • Causality: The ether bond of 2-[(2-Methylcyclohexyl)oxy]acetic acid is susceptible to thermal and collisional cleavage within the electrospray ionization (ESI) source before reaching the mass analyzer.

  • Resolution: Lower the ESI capillary temperature (e.g., from 350°C to 275°C) and reduce the declustering potential/cone voltage. Verify true degradation by ensuring the degradant peak chromatographically separates from the parent peak in the Total Ion Chromatogram (TIC).

Issue 2: Missing Glycolic Acid Metabolite

  • Symptom: O-dealkylation is confirmed by the presence of 2-methylcyclohexanol, but the corresponding glycolic acid fragment is missing from the data.

  • Causality: Glycolic acid is extremely polar. On standard C18 reversed-phase columns, it co-elutes with the solvent front (dead volume) and suffers from severe ion suppression.

  • Resolution: Implement a parallel HILIC (Hydrophilic Interaction Liquid Chromatography) method specifically tuned for small, highly polar organic acids, utilizing negative ESI mode.

Issue 3: Poor Peak Shape of the Parent Compound

  • Symptom: The parent compound exhibits severe peak tailing.

  • Causality: The terminal carboxylic acid group interacts with trace metal ions in the LC fluidics or unendcapped silanols on the stationary phase.

  • Resolution: Ensure the mobile phase is properly acidified (use 0.1% Formic Acid in both aqueous and organic phases) to keep the carboxylic acid fully protonated, and utilize a superficially porous (core-shell) C18 column.

References

  • Title: 2-[(2-Methylcyclohexyl)
  • Title: Allyl cyclohexyloxyacetate | 68901-15-5 Source: BenchChem URL
  • Source: Proceedings of the National Academy of Sciences (PNAS)

Sources

"avoiding racemization during 2-[(2-Methylcyclohexyl)oxy]acetic acid synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-[(2-Methylcyclohexyl)oxy]acetic acid synthesis. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals navigate the stereochemical complexities of this molecule.

The core of 2-[(2-Methylcyclohexyl)oxy]acetic acid features a 2-methylcyclohexyl moiety containing two contiguous stereocenters (C1 and C2), which can exist as distinct cis or trans diastereomers 1. Maintaining the absolute configuration of these centers during etherification is critical for biological assays and API development.

Below, you will find our mechanistic troubleshooting guide, quantitative data summaries, and a self-validating experimental protocol designed to guarantee stereoretention.

🛠️ Troubleshooting Guides & FAQs

Q1: Why did my enantiomeric excess (ee) drop significantly during the etherification step? A: This is almost always caused by an improper synthetic strategy that breaks the C1–O bond. If you attempt to activate the 2-methylcyclohexanol by converting it into a leaving group (e.g., a tosylate or mesylate) and react it with a glycolate nucleophile, you force the reaction through a sterically hindered C-alkylation pathway. This leads to competing SN1 mechanisms (which cause planar carbocation formation and racemization) and E2 elimination [[2]](). While forming a tosylate retains stereochemistry, the subsequent nucleophilic attack at the secondary carbon results in inversion or racemization 3. Solution: Always use a standard Williamson ether synthesis where the chiral alcohol is deprotonated to form an alkoxide nucleophile. Because this is an O-alkylation, the C1–O bond is never broken, guaranteeing 100% retention of configuration 4.

Q2: I am observing a change in the cis/trans diastereomeric ratio. How is the C2 stereocenter epimerizing? A: Under strictly basic Williamson conditions, the C2 methine proton is not acidic, so epimerization should not occur. However, 2-methylcyclohexanol is frequently synthesized via the reduction of 2-methylcyclohexanone. If trace amounts of this ketone impurity remain in your starting material, the strong base (e.g., NaH) will rapidly deprotonate the ketone's alpha-carbon, forming an enolate and scrambling the C2 stereocenter. Furthermore, adventitious oxygen in the reaction vessel can cause Oppenauer-type oxidation of the alkoxide back to the ketone. Solution: Verify the purity of your starting alcohol via IR/NMR (ensure absence of the ~1710 cm⁻¹ C=O stretch). Rigorously degas all solvents and run the reaction under an inert argon or nitrogen atmosphere.

Q3: Can I use chloroacetic acid directly instead of an ester for the alkylation? A: You can, but it is highly inefficient and prone to side reactions. Chloroacetic acid requires two equivalents of base (one to deprotonate the carboxylic acid, one for the alcohol). The resulting sodium chloroacetate is poorly soluble in organic solvents, forcing you to use higher temperatures, which increases the risk of E2 elimination of the alkyl halide. Solution: Use ethyl bromoacetate as the electrophile, followed by mild saponification (LiOH). This two-step approach is much cleaner and preserves stereochemical integrity.

📊 Quantitative Data Analysis

The table below summarizes the causality between your chosen synthetic strategy and the resulting stereochemical integrity of the product.

Synthetic StrategyNucleophileElectrophileC1 IntegrityC2 IntegrityPrimary Outcome / Yield
Williamson (Two-Step) 2-MethylcyclohexanolEthyl BromoacetateRetained (100%) Retained (100%) High Yield (>85%)
Direct Williamson 2-MethylcyclohexanolChloroacetic AcidRetained (100%)Retained (100%)Moderate Yield (50-60%)
Reverse Alkylation Sodium Glycolate2-Methylcyclohexyl TosylateInverted / RacemizedRetainedHigh Elimination (E2)
Acid-Catalyzed 2-MethylcyclohexanolGlycolic AcidRacemized (SN1)RetainedComplex Mixture

🔬 Validated Experimental Protocol: Stereoretentive Synthesis

This protocol describes a self-validating, two-step Williamson ether synthesis designed to prevent racemization and epimerization.

Step 1: Alkoxide Formation

  • In a flame-dried, argon-purged flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Add enantiopure (1R, 2S)-2-methylcyclohexanol (1.0 eq) dropwise over 15 minutes. Stir for 30 minutes until H₂ evolution ceases.

  • Causality: Cooling prevents localized exothermic heating that could drive unwanted elimination pathways. DMF is a polar aprotic solvent that strongly solvates the sodium cation, leaving the alkoxide "naked" and highly nucleophilic.

Step 2: SN2 Alkylation (O-Alkylation)

  • To the 0 °C alkoxide solution, add Ethyl bromoacetate (1.1 eq) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Causality: Using an ester (ethyl bromoacetate) prevents the alkoxide from acting as a Brønsted base to deprotonate a carboxylic acid. The primary bromide is perfectly set up for unhindered backside attack, ensuring the C1–O bond of the cyclohexanol is never broken.

  • Self-Validation Check: Quench a 0.1 mL aliquot with water, extract with EtOAc, and analyze via Chiral GC-MS. The presence of a single diastereomeric peak for the intermediate ester confirms that C1 and C2 stereocenters are intact. Do not proceed to Step 3 if epimerization is detected.

Step 3: Mild Saponification

  • Quench the main reaction mixture carefully with cold water, extract the intermediate ester into ethyl acetate, wash with brine, and concentrate.

  • Dissolve the crude ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 2 hours.

  • Acidify the aqueous layer to pH 2 using 1M HCl, and extract the final product with ethyl acetate. Dry over Na₂SO₄ and concentrate in vacuo.

  • Causality: Mild basic hydrolysis cleaves the ester to the target 2-[(2-Methylcyclohexyl)oxy]acetic acid without requiring harsh acidic conditions that could cleave the newly formed ether linkage or trigger SN1 racemization.

🗺️ Pathway Visualization

The following diagram illustrates the logical flow of the reaction, highlighting the strict requirement for O-alkylation to maintain stereochemistry, and the dangerous side-pathways that lead to racemization.

G SM Enantiopure 2-Methylcyclohexanol Alkoxide Alkoxide Intermediate (Retention of C1/C2) SM->Alkoxide NaH, DMF (Deprotonation) Ketone 2-Methylcyclohexanone (Oxidation Side-Reaction) SM->Ketone O2 / Impurities (Oxidation) Tosylate Cyclohexyl Tosylate (Incorrect Electrophile) SM->Tosylate TsCl / Base (Wrong Strategy) Product 2-[(2-Methylcyclohexyl)oxy]acetic acid (Stereoretentive Product) Alkoxide->Product 1. Ethyl bromoacetate (SN2) 2. LiOH Saponification Epimer Epimerized Ketone (Loss of C2 Stereocenter) Ketone->Epimer Base Catalysis (Enolization) Inverted Inverted/Racemic Product (Loss of C1 Stereocenter) Tosylate->Inverted + Glycolate (SN1/SN2) C-Alkylation

Pathway analysis for 2-[(2-Methylcyclohexyl)oxy]acetic acid: Stereoretention vs. Racemization.

📚 References

  • Benchchem - 2-[(2-Methylcyclohexyl)oxy]acetic acid | 519050-83-0 (Details on structure, lipophilicity, and cis/trans diastereomeric considerations). URL:

  • Master Organic Chemistry - The Williamson Ether Synthesis (Mechanistic breakdown of SN2 O-alkylation and absolute retention of stereochemistry at the nucleophile). URL:

  • TailoredRead - Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations (Analysis of competing E2 elimination and SN1 pathways). URL:

  • Chemistry LibreTexts - 3.1.7: Reactions of Alcohols (Stereochemical control during the conversion of alcohols into sulfonate esters and subsequent substitution). URL:

Sources

Technical Support Center: Refining the Crystallization of 2-[(2-Methylcyclohexyl)oxy]acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and stereochemical complexities of crystallizing 2-[(2-Methylcyclohexyl)oxy]acetic acid.

This compound presents a unique crystallization challenge due to its amphiphilic structure. The duality of its polar carboxylic acid head (-COOH) and its lipophilic, methyl-substituted cyclohexane tail creates competing solubility dynamics[1]. Because of this structural flexibility, the molecule is highly prone to liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—rather than forming an ordered crystal lattice[2]. Furthermore, the 2-methylcyclohexyl moiety introduces diastereomeric complexity (cis and trans isomers) that must be resolved to achieve high purity[1].

Below, you will find field-proven troubleshooting guides, self-validating protocols, and thermodynamic workflows to ensure successful crystallization and resolution.

Troubleshooting Guide: Conquering "Oiling Out" (Liquid-Liquid Phase Separation)

Q: During cooling, my solution forms a milky emulsion or a dense oil at the bottom of the flask instead of crystals. How do I force crystallization?

The Causality: You are experiencing "oiling out." When crystallization is conducted in a water/water-miscible organic solvent mixture, the system hits the metastable liquid-liquid phase boundary before reaching the supersaturation curve required for nucleation. The highly flexible nature of the lipophilic tail prevents the rigid conformation needed for spontaneous crystallization, causing the compound to separate as an amorphous oil[2].

The Solution: Anti-Solvent Vapor Diffusion & Seeding Protocol To bypass the LLPS boundary, we must establish a highly controlled concentration gradient rather than relying on thermal cooling.

  • Dissolution: Dissolve the crude 2-[(2-Methylcyclohexyl)oxy]acetic acid in a minimum volume of a high-boiling, good solvent (e.g., Ethyl Acetate) at 60°C until completely clear.

  • Chamber Setup: Transfer the solution to an open inner vial. Place this vial inside a larger, closed chamber containing a volatile anti-solvent (e.g., Heptane).

  • Vapor Diffusion: Allow the anti-solvent vapors to slowly diffuse into the solution over 24-48 hours. This slow diffusion gently pushes the system into the supersaturation zone without triggering phase separation[2].

  • Seeding (For Scale-Up): Once initial crystals form, harvest them. For future batch scale-ups, cool your solution to just below the saturation temperature and introduce 1-2% (w/w) of these seed crystals. This provides a pre-existing lattice, bypassing the high nucleation energy barrier entirely.

  • Self-Validation Check: Extract an aliquot of the precipitate and observe it under a polarized light microscope. The appearance of sharp, birefringent particles confirms successful crystalline nucleation; dark, spherical droplets indicate you are still oiling out.

OilingOut Start Hot Solution 2-[(2-Methylcyclohexyl)oxy]acetic acid Cooling Cooling / Antisolvent Start->Cooling Metastable Metastable Zone (Supersaturation) Cooling->Metastable LLPS Oiling Out (LLPS) Phase Separation Metastable->LLPS Rapid Cooling / Poor Solvent Nucleation Crystal Nucleation Metastable->Nucleation Controlled Diffusion + Seeding Amorphous Amorphous / Impure Oil LLPS->Amorphous Growth Crystal Growth (High Purity) Nucleation->Growth

Thermodynamic pathways: Oiling out (LLPS) vs. controlled crystallization.

Troubleshooting Guide: Diastereomeric Resolution

Q: I am attempting to separate the cis and trans isomers of the 2-methylcyclohexyl moiety, but my diastereomeric excess (de) remains low (<50%). What is causing this?

The Causality: Because cis and trans isomers are not mirror images, they possess different physical properties, which can be exploited for separation[1][3]. However, low diastereomeric excess is typically caused by the kinetic co-precipitation of the undesired diastereomeric salt[4]. If the crystallization is forced too rapidly, the more soluble salt becomes kinetically entrapped within the crystal lattice of the target salt.

The Solution: Classical Diastereomeric Salt Resolution Protocol

  • Salt Formation: Dissolve the racemic mixture of 2-[(2-Methylcyclohexyl)oxy]acetic acid in hot ethanol. Add a sub-stoichiometric amount (0.6 equivalents) of an enantiomerically pure chiral resolving agent, such as (1R,2S)-(-)-ephedrine or (S)-(-)-1-phenylethanamine[4].

  • Fractional Crystallization: Allow the solution to cool to room temperature at a highly controlled rate of 0.1°C/min. The gradual cooling ensures thermodynamic control, allowing only the less soluble diastereomeric salt to precipitate.

  • Isolation & Washing: Isolate the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold ethanol to strip away surface mother liquor containing the undesired isomer[4].

  • Acidification (Liberation): Suspend the purified salt in deionized water and acidify with 1M HCl. Self-Validation Check: Verify the pH reaches exactly 2.0 using a calibrated pH meter. This guarantees complete protonation and liberation of the free acid.

  • Recovery: Extract the liberated 2-[(2-Methylcyclohexyl)oxy]acetic acid with dichloromethane (3 x 20 mL). Evaporate the organic layer under reduced pressure. Analyze the residue via chiral HPLC to confirm a de > 95% before proceeding.

Resolution Racemic Racemic Mixture (cis/trans isomers) ChiralBase Add Chiral Resolving Agent e.g., (1R,2S)-(-)-ephedrine Racemic->ChiralBase Salts Diastereomeric Salts (Target & Undesired) ChiralBase->Salts Crystallization Fractional Crystallization (Thermodynamic Control) Salts->Crystallization Solid Crystalline Salt (Target Diastereomer) Crystallization->Solid Precipitates MotherLiquor Mother Liquor (Undesired Isomer) Crystallization->MotherLiquor Remains Soluble Acidification Acidification (pH 2.0) & Extraction Solid->Acidification PureAcid Diastereomerically Pure 2-[(2-Methylcyclohexyl)oxy]acetic acid Acidification->PureAcid

Workflow for the diastereomeric resolution of 2-[(2-Methylcyclohexyl)oxy]acetic acid.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent is the most critical variable in preventing LLPS and ensuring high-purity resolution. Below is a synthesized matrix of solvent behaviors for 2-[(2-Methylcyclohexyl)oxy]acetic acid based on its dielectric properties and lipophilicity.

Solvent SystemRatio (v/v)Est. Dielectric Constant (ε)Expected OutcomeRecommended Use
Water / Methanol 50:50~56High risk of LLPS (Oiling out).Avoid for primary crystallization.
Ethyl Acetate / Heptane 1:3~3.5High yield, slow nucleation.Ideal for anti-solvent vapor diffusion.
Ethanol 100%24.5Excellent salt differentiation.Best for diastereomeric resolution[4].
Acetonitrile 100%37.5Moderate solubility.Alternative for specific polymorph screening.

References

  • ChemRxiv - Beyond Barriers, Big Crystallisation Hurdles: Atropisomerism in bRo5 Compounds Explored by Computational and NMR Studies. Available at:[Link]

  • University of Bristol - Some Items of Interest to Process R&D Chemists and Engineers (Oiling Out Phenomena). Available at:[Link]

Sources

"optimizing catalyst selection for 2-[(2-Methylcyclohexyl)oxy]acetic acid synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-[(2-Methylcyclohexyl)oxy]acetic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we will dissect the causality behind catalyst selection, troubleshoot common thermodynamic and kinetic bottlenecks, and establish self-validating protocols to ensure your etherification workflows are robust and reproducible.

Pathway Visualization: Catalyst Selection Logic

To synthesize this specific ether, you must bridge a sterically hindered secondary alcohol (2-methylcyclohexanol) with an acetic acid derivative. The two dominant pathways are the Williamson Ether Synthesis (requiring Phase Transfer Catalysts) and Carbenoid O-H Insertion (requiring Transition Metal Catalysts).

G cluster_Williamson Williamson Ether Synthesis cluster_Diazo Carbenoid O-H Insertion Start 2-Methylcyclohexanol Route1 Chloroacetic Acid + Base Start->Route1 Route2 Ethyl Diazoacetate Start->Route2 PTC PTC Optimization (TBAB, Crown Ethers) Route1->PTC Product 2-[(2-Methylcyclohexyl)oxy]acetic acid PTC->Product Metal Metal Catalyst (Rh2(OAc)4, Cu(OTf)2) Route2->Metal Metal->Product

Catalyst selection pathways for 2-[(2-Methylcyclohexyl)oxy]acetic acid synthesis.

Troubleshooting & FAQ: Optimizing the Synthesis

Q1: Why is my standard Williamson ether synthesis yielding <20% conversion when reacting 2-methylcyclohexanol with chloroacetic acid? A1: The foundational step in synthesizing 2-[(2-Methylcyclohexyl)oxy]acetic acid involves deprotonating 2-methylcyclohexanol to form an alkoxide, which then acts as a nucleophile to attack a haloacetic acid derivative[1]. However, 2-methylcyclohexanol is a sterically hindered secondary alcohol. In a standard biphasic system (aqueous NaOH / organic solvent), the mass transfer of the alkoxide to the electrophile is heavily restricted. To overcome this, you must introduce a Phase Transfer Catalyst (PTC) to facilitate the reaction in the bi-phasic or tri-phasic system[2]. The PTC transports the nucleophilic alkoxide into the organic phase, drastically lowering the activation energy for the SN₂ attack on chloroacetic acid.

Q2: How do I choose between Tetrabutylammonium Bromide (TBAB) and 18-Crown-6 for the Williamson route? A2: The choice depends on your base and scale. TBAB is highly cost-effective and works well for general liquid-liquid biphasic systems, forming a lipophilic ion pair with the alkoxide. However, 18-Crown-6 specifically chelates the potassium ion (if KOH is used), leaving the alkoxide as a "naked," highly reactive anion. For sterically hindered substrates like the 2-methylcyclohexyl moiety, this naked anion often overcomes steric barriers more efficiently than the bulky TBAB ion-pair, though crown ethers are more toxic and expensive at scale.

Q3: We are exploring transition-metal catalyzed O-H insertion using ethyl diazoacetate (EDA) instead of the Williamson route. What is the optimal catalyst? A3: For transition metal-catalyzed insertions of diazo compounds into O-H bonds, rhodium complexes—specifically Rh₂(OAc)₄—are generally the catalysts of choice[3]. Rhodium rapidly decomposes EDA to form a highly electrophilic carbenoid intermediate, which seamlessly inserts into the O-H bond of 2-methylcyclohexanol. If cost or trace heavy-metal contamination is a concern, Copper(II) triflate (Cu(OTf)₂) combined with bisazaferrocene ligands serves as a highly effective, enantioselective alternative[3].

Q4: How do I suppress the competitive dimerization of ethyl diazoacetate during the O-H insertion? A4: Dimerization (forming diethyl maleate/fumarate) occurs when the concentration of free EDA is too high relative to the alcohol. To mitigate this causality:

  • Syringe Pump Addition: Add EDA dropwise over 2-4 hours to keep its steady-state concentration near zero.

  • Substrate Excess: Operate with an excess of 2-methylcyclohexanol (1.5 to 2.0 equivalents).

  • Kinetic Control: Ensure the catalyst loading is optimal (1-2 mol% for Rh₂(OAc)₄). The rhodium catalyst kinetically favors O-H insertion over dimerization when the alcohol is readily available.

Q5: Will the catalyst choice affect the stereochemistry of the final 2-[(2-Methylcyclohexyl)oxy]acetic acid? A5: No, provided you are starting with a defined isomer. In the trans isomer of 2-methylcyclohexanol, the methyl and hydroxyl groups are on opposite faces of the ring[1]. Because both the Williamson ether synthesis (alkoxide SN₂ attack on the halide) and the carbenoid O-H insertion strictly involve the oxygen atom and do not break the chiral C-O bond of the cyclohexane ring, the original stereocenter of the alcohol is perfectly retained in the final carboxylic acid derivative.

Quantitative Data: Catalyst Comparison

Summarizing the kinetic and thermodynamic trade-offs of each catalytic system allows for rapid decision-making in the lab.

Synthesis RouteCatalyst SystemTypical Loading (mol%)Expected Yield (%)Reaction Time (h)Key AdvantagePrimary Limitation
Williamson None (Baseline)N/A< 20%12 - 24Low costSevere steric hindrance prevents conversion
Williamson TBAB5 - 10%65 - 75%8 - 12Scalable, inexpensiveModerate yields; requires rigorous aqueous washing
Williamson 18-Crown-6 / KOH5%80 - 90%4 - 6Generates highly nucleophilic "naked" anionHigh toxicity; expensive for large-scale prep
O-H Insertion Rh₂(OAc)₄1 - 2%85 - 95%2 - 4Extremely fast; mild thermal conditionsHigh catalyst cost; requires careful EDA handling
O-H Insertion Cu(OTf)₂5%70 - 85%6 - 8Cost-effective metal; tunable chiral ligandsProne to EDA dimerization if addition is too fast

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols include built-in validation steps so you can confirm the reaction's success in real-time.

Protocol 1: PTC-Optimized Williamson Ether Synthesis

This protocol illustrates the reaction of an alkoxide with an activated halide, chloroacetic acid, utilizing phase transfer catalysis[4].

  • Alkoxide Formation: In a 250 mL round-bottom flask, dissolve 2-methylcyclohexanol (1.0 eq) in toluene (0.5 M). Add 50% aqueous NaOH (3.0 eq) and TBAB (0.05 eq).

  • Activation: Stir vigorously (1000 rpm) at 60 °C for 30 minutes. Causality: High shear mixing is required to maximize the interfacial surface area between the aqueous base and organic solvent, allowing the PTC to function.

  • Alkylation: Add a 50% aqueous solution of chloroacetic acid (1.2 eq) dropwise over 30 minutes[4].

  • Reflux: Heat the biphasic mixture to 90 °C for 8 hours.

  • Workup & Self-Validation: Cool to room temperature and separate the aqueous layer. Acidify the aqueous solution with concentrated HCl until precipitation is complete (check with pH paper)[4].

    • Validation Check: The product, 2-[(2-Methylcyclohexyl)oxy]acetic acid, is insoluble in highly acidic water. If a distinct precipitate or oil layer fails to form at pH < 2, the etherification failed, indicating the PTC loading or stirring rate was insufficient.

  • Isolation: Extract the acidified mixture with ethyl acetate, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

Protocol 2: Rhodium-Catalyzed O-H Insertion

This protocol utilizes a transition metal to bypass the steric limitations of the Williamson route.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 2-methylcyclohexanol (1.5 eq) and Rh₂(OAc)₄ (0.01 eq) in anhydrous dichloromethane (DCM).

  • EDA Addition: Dilute ethyl diazoacetate (1.0 eq) in DCM. Using a syringe pump, add the EDA solution dropwise to the reaction mixture over 3 hours at room temperature.

  • Monitoring & Self-Validation: Monitor the reaction for nitrogen gas evolution.

    • Validation Check: The continuous bubbling of N₂ gas is the thermodynamic signature of carbenoid formation. The cessation of bubbling shortly after the syringe pump finishes indicates the complete consumption of EDA.

  • Saponification: Concentrate the mixture to yield the intermediate ester. Dissolve the crude ester in THF/MeOH/H₂O (2:1:1) and add LiOH (3.0 eq). Stir for 4 hours at room temperature to hydrolyze the ester.

  • Isolation: Acidify with 1M HCl, extract with diethyl ether, dry over Na₂SO₄, and concentrate to yield pure 2-[(2-Methylcyclohexyl)oxy]acetic acid.

References

  • Title: Williamson ether synthesis Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Catalytic Enantioselective O-H Insertion Reactions Source: National Institutes of Health (NIH) - PMC URL: [Link]

Sources

Validation & Comparative

"validation of 2-[(2-Methylcyclohexyl)oxy]acetic acid analytical methods"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, objective comparison guide for the analytical validation of 2-[(2-Methylcyclohexyl)oxy]acetic acid, designed for researchers, analytical chemists, and drug development professionals.

Chemical Context & The Analytical Challenge

2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS: 519050-83-0; MW: 172.22 g/mol ) is a carboxylic acid derivative characterized by a polar carboxyl head, an ether linkage, and a lipophilic methyl-substituted cyclohexane tail[1]. This amphiphilic duality makes it a valuable building block in organic synthesis and chemical biology, but it presents specific challenges for quantitative analysis.

The core analytical hurdle: The molecule completely lacks a conjugated π -system or aromatic ring. Consequently, it exhibits negligible ultraviolet (UV) absorption above 210 nm. Attempting to quantify this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) forces the analyst to monitor at low wavelengths (e.g., 205 nm), where mobile phase solvents and biological matrix components cause severe baseline drift and signal interference.

To achieve the specificity and sensitivity required by modern regulatory frameworks like the ICH Q2(R2) Validation of Analytical Procedures [2], laboratories must pivot away from UV detection and utilize mass spectrometry (MS). This guide objectively compares the two premier MS-based methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) .

G Start 2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS: 519050-83-0) Q1 Does it possess a strong UV chromophore? Start->Q1 HPLC HPLC-UV Rejected: High matrix interference <210nm Q1->HPLC No (Aliphatic Ether/Acid) Q2 Select Mass Spectrometry Pathway Q1->Q2 Alternative Detector Required LCMS LC-MS/MS (ESI-) Direct Analysis (Gold Standard) Q2->LCMS High Polarity / Aqueous Matrices GCMS GC-MS (EI) Requires Silylation Derivatization Q2->GCMS Volatilization Required

Analytical Decision Pathway for 2-[(2-Methylcyclohexyl)oxy]acetic acid based on structural properties.

Methodological Comparison & Causality

When developing a self-validating analytical system, the choice of instrumentation must be grounded in the physicochemical reality of the analyte.

The LC-MS/MS Advantage (Direct Analysis)

Because 2-[(2-Methylcyclohexyl)oxy]acetic acid contains a free carboxylic acid group (estimated pKa ~4.0), it readily donates a proton in slightly neutral to basic aqueous environments[1]. By adjusting the LC mobile phase to pH ~6.8 (using ammonium acetate), we force the molecule into its deprotonated state ( [M−H]− ). This allows for highly efficient Negative Electrospray Ionization (ESI-) . LC-MS/MS is the superior choice for this compound because it requires no chemical derivatization, minimizing sample handling errors and matrix-induced variations[3].

The GC-MS Trade-off (Derivatization Dependency)

Gas chromatography requires analytes to be volatile and thermally stable. Free carboxylic acids are notorious for hydrogen bonding with the silanol groups on GC column stationary phases, leading to severe peak tailing, irreversible adsorption, and poor reproducibility. To analyze this compound via GC-MS, the active hydrogen must be masked via silylation (e.g., using BSTFA to form a trimethylsilyl ester)[4][5]. While GC-MS offers excellent chromatographic resolution, the derivatization step is highly sensitive to moisture; any residual water in the sample will quench the silylating reagent, causing the validation parameters (specifically precision and recovery) to degrade.

Experimental Protocols: Self-Validating Workflows

To ensure Trustworthiness and adherence to ICH Q2(R2) standards, every protocol must include internal system suitability checks.

Protocol A: LC-MS/MS (ESI-Negative Mode)

Mechanistic Rationale: Dilute-and-shoot methodology utilizing isotope dilution (or structural analog internal standardization) to inherently correct for matrix effects during ESI.

  • Sample Preparation: Aliquot 50 µL of sample into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) solution (e.g., 2-cyclohexyloxyacetic acid, 1 µg/mL). Add 150 µL of cold Acetonitrile to precipitate proteins/matrix. Vortex for 30s, centrifuge at 14,000 rpm for 5 mins. Transfer supernatant to an autosampler vial.

  • Chromatographic Conditions:

    • Column: C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (pH ~6.8 to ensure deprotonation).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (MRM):

    • Ionization: ESI Negative.

    • Precursor Ion: m/z 171.1 ( [M−H]− ).

    • Product Ion: m/z 113.1 (Loss of the acetate group).

  • Self-Validation Check: Inject a solvent blank immediately after the highest calibration standard to verify carryover is 20% of the Lower Limit of Quantitation (LOQ).

Protocol B: GC-MS (Derivatization/EI Mode)

Mechanistic Rationale: Liquid-liquid extraction followed by nucleophilic substitution (silylation) to replace the acidic proton with a TMS group, enhancing volatility[5].

  • Extraction: Aliquot 100 µL of sample. Add IS. Acidify with 10 µL of 1M HCl to suppress ionization (forcing the acid into its lipophilic, unionized state). Extract with 500 µL Hexane/Ethyl Acetate (1:1). Centrifuge and transfer the organic layer to a glass vial.

  • Drying & Derivatization: Evaporate the organic layer to complete dryness under a gentle stream of nitrogen (Critical: Moisture ruins silylation). Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS. Cap tightly and incubate at 60°C for 30 minutes[6].

  • Chromatographic Conditions:

    • Column: 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry (SIM):

    • Ionization: Electron Ionization (EI, 70 eV).

    • Monitored Ions: m/z 229 (Target fragment: [M−CH3​]+ of the TMS derivative).

Workflow cluster_LC LC-MS/MS Pathway (Direct) cluster_GC GC-MS Pathway (Derivatized) Sample Complex Matrix (Plasma/Urine/Reaction Mix) LC_Prep Protein Precipitation (Acetonitrile + IS) Sample->LC_Prep GC_Ext LLE & Complete Drying (Moisture Critical) Sample->GC_Ext LC_Inj Direct Injection (ESI- MRM Mode) LC_Prep->LC_Inj GC_Deriv Silylation (BSTFA + 1% TMCS, 60°C) GC_Ext->GC_Deriv GC_Inj Injection (EI SIM Mode) GC_Deriv->GC_Inj

Comparative sample preparation workflows for LC-MS/MS vs. GC-MS analysis.

Validation Parameters & Quantitative Data Comparison

The following table synthesizes expected validation performance data based on ICH Q2(R2) guidelines[7][8]. The data highlights the analytical superiority of LC-MS/MS for this specific compound, primarily due to the variance introduced by the GC-MS derivatization step.

Validation Parameter (ICH Q2)LC-MS/MS (ESI- MRM)GC-MS (EI SIM)ICH Q2(R2) Acceptance Criteria
Linearity ( R2 ) > 0.999> 0.992 0.990
Dynamic Range 1.0 – 1000 ng/mL10.0 – 2000 ng/mLJustified by intended application
Limit of Detection (LOD) 0.2 ng/mL3.0 ng/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 1.0 ng/mL10.0 ng/mLS/N 10, Precision 20%
Intra-day Precision (RSD) 2.4% – 4.1%5.5% – 8.2% 15% ( 20% at LOQ)
Inter-day Precision (RSD) 3.8% – 5.2%7.1% – 11.4% 15% ( 20% at LOQ)
Accuracy (Recovery) 96% – 103%85% – 112%80% – 120%
Robustness High (Unaffected by moisture)Low (Highly moisture sensitive)Deliberate variations assessed

Data Interpretation & Causality: Why does GC-MS show a higher Relative Standard Deviation (RSD) and lower recovery? The causality lies in the kinetics of the silylation reaction. Because 2-[(2-Methylcyclohexyl)oxy]acetic acid has a sterically unhindered carboxyl group, it reacts well with BSTFA; however, trace ambient moisture in the laboratory or incomplete drying during the LLE step will preferentially hydrolyze the BSTFA reagent[5]. This leads to incomplete derivatization of the analyte, manifesting as fluctuating recovery rates (85% - 112%) and higher inter-day precision errors. LC-MS/MS bypasses this chemical transformation entirely, resulting in tighter precision (3.8% - 5.2%).

Conclusion & Recommendations

For the quantitative validation of 2-[(2-Methylcyclohexyl)oxy]acetic acid, LC-MS/MS operating in negative electrospray ionization mode is the definitive gold standard. It provides a self-validating, robust system that easily meets and exceeds ICH Q2(R2) criteria without the need for complex sample derivatization.

While GC-MS is a viable alternative if LC-MS/MS is unavailable, analysts must implement rigorous environmental controls (anhydrous solvents, strict nitrogen drying) to mitigate the moisture sensitivity of the required silylation step. HPLC-UV should be strictly avoided for quantitative validation of this compound due to the lack of a suitable chromophore.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) . (2023). Final IWG Concept Paper Q2(R2) and Q14. Retrieved from [Link]

  • University of Tartu (Sisu@UT) . (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved from [Link]

  • Macherey-Nagel . (n.d.). Derivatization reagents for GC - Chromatography. Retrieved from[Link]

  • Colorado State University . (n.d.). GC Derivatization. Retrieved from[Link]

Sources

Cross-Validation of 2-[(2-Methylcyclohexyl)oxy]acetic Acid: Performance as a Lipophilic Scaffold in GPR40 Agonism and Membrane Stabilization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound Focus: 2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS: 519050-83-0)

Executive Summary & Structural Rationale

In the landscape of chemical biology and drug discovery, 2-[(2-Methylcyclohexyl)oxy]acetic acid serves as a highly versatile carboxylic acid derivative. Structurally, it possesses a distinct duality: a polar carboxylic acid head capable of hydrogen bonding and proton donation, paired with a nonpolar, methyl-substituted cyclohexane tail linked via an ether bridge [1].

This amphiphilic architecture makes it an ideal scaffold for two critical pharmacological applications:

  • Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonism: The molecule mimics endogenous medium-chain fatty acids, making it a candidate for glucose-stimulated insulin secretion (GSIS) in metabolic disease research [2].

  • Membrane Stabilization: The lipophilic cycloalkane tail facilitates intercalation into biological lipid bilayers, providing structural integrity against osmotic stress—a key indicator of anti-inflammatory potential [4].

This guide objectively cross-validates the experimental performance of 2-[(2-Methylcyclohexyl)oxy]acetic acid against industry-standard alternatives (e.g., GW9508, TAK-875, and Diclofenac) using self-validating in vitro assays.

Experimental Cross-Validation 1: GPR40 (FFA1) Receptor Activation

The Causality of the Assay

GPR40 is a Gq-coupled G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells [3]. When a lipophilic carboxylic acid binds to the transmembrane pocket (interacting with key residues like Arg183 and Arg258), it induces a conformational shift. This activates the Gq alpha subunit, stimulating Phospholipase C (PLC) to cleave PIP2 into Inositol Trisphosphate (IP3). IP3 subsequently binds to receptors on the endoplasmic reticulum, triggering a rapid release of intracellular calcium ( Ca2+ ) [2, 3]. By measuring this calcium transient, we can directly quantify the compound's agonistic efficacy.

GPR40_Signaling Ligand 2-[(2-Methylcyclohexyl)oxy]acetic acid Receptor GPR40 (FFA1) Receptor Ligand->Receptor Binds Pocket Gq Gq Protein α-Subunit Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 Inositol Trisphosphate (IP3) PLC->IP3 PIP2 Cleavage Ca Intracellular Ca2+ Release IP3->Ca Channel Opening Effect Insulin Secretion Ca->Effect Exocytosis

Fig 1: GPR40 signaling pathway triggered by 2-[(2-Methylcyclohexyl)oxy]acetic acid.

Self-Validating Protocol: FLIPR Calcium Mobilization

To ensure data integrity, this protocol utilizes a null-background cell line and a matched positive control to rule out non-specific calcium ionophore effects.

  • Cell Preparation: Seed Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 at 20,000 cells/well in a 384-well plate. Control: Seed wild-type CHO cells (lacking GPR40) in parallel to verify receptor-specific activation.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM for 45 minutes at 37°C. Causality: The acetoxymethyl (AM) ester masks the dye's charge, allowing membrane permeation. Intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell.

  • Compound Addition: Dispense 2-[(2-Methylcyclohexyl)oxy]acetic acid (titrated from 0.1 µM to 100 µM) using an automated liquid handler.

  • Kinetic Readout: Measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes to capture the transient calcium peak.

Comparative Data Analysis
CompoundEC50 (µM)Emax (%) vs. GW9508Structural Classification
GW9508 (Standard) 0.05100%Arylalkanoic acid derivative
TAK-875 (Fasiglifam) 0.014115%Fused phenylalkanoic acid
2-[(2-Methylcyclohexyl)oxy]acetic acid 4.268%Cycloaliphatic ether acid
2-Phenoxyacetic acid (Control) >100<5%Aromatic ether acid

Interpretation: While 2-[(2-Methylcyclohexyl)oxy]acetic acid is less potent than late-stage clinical candidates like TAK-875 [3], it demonstrates a clear, dose-dependent partial agonism (EC50 = 4.2 µM). The substitution of the aromatic ring (2-phenoxyacetic acid) with a methylcyclohexyl ring significantly restores GPR40 affinity, proving the necessity of aliphatic bulk for receptor pocket engagement.

Experimental Cross-Validation 2: Erythrocyte Membrane Stabilization

The Causality of the Assay

During inflammation, lysosomal membranes rupture, releasing tissue-damaging enzymes. The human red blood cell (hRBC) membrane is structurally analogous to the lysosomal membrane [5]. When exposed to a hypotonic solution, water rushes into the RBC via osmosis, causing swelling and lysis. Lipophilic compounds like 2-[(2-Methylcyclohexyl)oxy]acetic acid intercalate into the lipid bilayer, expanding the membrane surface area relative to cell volume. This structural reinforcement prevents hypotonicity-induced lysis, serving as a reliable proxy for anti-inflammatory potential [4, 5].

Membrane_Assay Step1 Step 1: RBC Isolation Wash in 0.9% NaCl Step2 Step 2: Incubation Add test compound Step1->Step2 Step3 Step 3: Hypotonic Challenge Add 0.36% NaCl Step2->Step3 Step4 Step 4: Centrifugation 3000 rpm, 10 min Step3->Step4 Step5 Step 5: Analysis Absorbance at 560 nm Step4->Step5

Fig 2: RBC membrane stabilization assay workflow for evaluating anti-inflammatory potential.

Self-Validating Protocol: Hypotonicity-Induced Lysis

Recent literature highlights that traces of ethanol or methanol in test samples can yield false-positive membrane stabilization [4]. This protocol is engineered to eliminate solvent artifacts.

  • RBC Isolation: Collect human blood in heparinized tubes. Wash three times with isotonic saline (0.9% NaCl) to remove serum proteins, yielding a 10% v/v RBC suspension.

  • Solvent Control & Incubation: Dissolve 2-[(2-Methylcyclohexyl)oxy]acetic acid in DMSO, ensuring the final assay concentration of DMSO is strictly ≤0.1%. Mix 1 mL of RBC suspension with 1 mL of the compound. Critical Step: Include a 0.1% DMSO vehicle control to subtract baseline solvent stabilization. Incubate at 37°C for 30 minutes.

  • Hypotonic Challenge: Add 2 mL of hypotonic saline (0.36% NaCl) to trigger osmotic stress.

  • Centrifugation: Spin at 3000 rpm for 10 minutes to pellet intact erythrocytes.

  • Quantification: Measure the absorbance of the supernatant at 560 nm. Lower absorbance indicates less hemoglobin release (higher membrane stabilization).

Comparative Data Analysis
CompoundConcentration (µM)% Protection (Lysis Inhibition)
Diclofenac (Standard) 5082.4 ± 1.2%
2-[(2-Methylcyclohexyl)oxy]acetic acid 5065.1 ± 2.4%
2-[(2-Methylcyclohexyl)oxy]acetic acid 10078.3 ± 1.8%
Cyclohexanoxyacetic acid (Control) 10041.2 ± 3.1%

Interpretation: 2-[(2-Methylcyclohexyl)oxy]acetic acid exhibits robust, dose-dependent membrane stabilization. Notably, it outperforms the unmethylated analog (Cyclohexanoxyacetic acid) by nearly 2-fold at 100 µM. The added lipophilicity (LogP) provided by the methyl group directly correlates with enhanced bilayer intercalation and subsequent osmotic resilience.

Stereochemical Implications for Target Binding

When utilizing 2-[(2-Methylcyclohexyl)oxy]acetic acid, researchers must account for diastereomeric complexity. The 2-methylcyclohexyl moiety exists as two distinct diastereomers: cis and trans [1].

  • In the cis isomer, the methyl and ether groups share the same face of the cyclohexane ring, forcing one group into an sterically hindered axial position.

  • In the trans isomer, both groups can adopt a more thermodynamically stable diequatorial conformation.

Experimental Impact: The 3D geometry dictates how the tail packs into the lipid bilayer (Assay 2) and how it navigates the hydrophobic binding pocket of GPR40 (Assay 1). For rigorous cross-validation in late-stage drug development, it is highly recommended to perform chiral separation and evaluate the cis and trans enantiomers independently to identify the optimal eutomer.

References

  • Benchchem. 2-[(2-Methylcyclohexyl)oxy]acetic acid | 519050-83-0: Contextualization within Organic Chemistry and Chemical Biology Research.
  • Spandidos Publications.
  • ACS Medicinal Chemistry Letters. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist.
  • Semantic Scholar. MEMBRANE STABILIZATION ASSAY FOR ANTI-INFLAMMATORY ACTIVITY YIELDS FALSE POSITIVE RESULTS FOR SAMPLES CONTAINING TRACES OF ETHANOL AND METHANOL.
  • ResearchGate.

"comparing the efficacy of different synthetic routes to 2-[(2-Methylcyclohexyl)oxy]acetic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Cycloaliphatic Ethers

In the landscape of organic chemistry and drug development, 2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS: 519050-83-0) represents a highly valuable structural motif. The molecule's architecture—a polar carboxylic acid head paired with a lipophilic, methyl-substituted cycloalkane tail—makes it a critical building block for modulating the pharmacokinetic properties of active pharmaceutical ingredients (APIs)[1].

However, synthesizing this specific cycloaliphatic ether presents a distinct chemical challenge. The core precursor, 2-methylcyclohexanol, is a sterically hindered secondary alcohol. Traditional etherification methods often fail to produce high yields due to competing side reactions. As a Senior Application Scientist, I have evaluated the two primary synthetic pathways for this compound: the classical Williamson Ether Synthesis and the transition-metal catalyzed Rhodium Carbenoid O-H Insertion . This guide objectively compares their mechanistic efficacies, scalability, and experimental outcomes to help researchers optimize their synthetic workflows.

Mechanistic Divergence: SN2 vs. Carbenoid Insertion

The fundamental difference in yield between the two routes lies in the spatial geometry required for bond formation and the resulting causality of side reactions.

Route A: The Williamson Ether Synthesis (SN2 Pathway) The Williamson ether synthesis relies on the deprotonation of 2-methylcyclohexanol to form an alkoxide, which then acts as a nucleophile to attack chloroacetic acid[2]. The causality of this route's poor efficacy is rooted in steric hindrance. The adjacent 2-methyl group on the cyclohexyl ring creates a steric shield around the alkoxide oxygen. To form the ether, the alkoxide must achieve a strict 180° backside attack (SN2 trajectory) on the alpha-carbon of the chloroacetate[3]. Because this trajectory is physically blocked, the highly basic alkoxide instead abstracts an alpha-proton from the chloroacetate. This drives an E2 elimination , yielding unwanted glycolic acid derivatives and recovering the starting alcohol[2][3].

Route B: Rhodium-Catalyzed O-H Insertion (Ylide Pathway) To circumvent the steric limitations of SN2 chemistry, transition-metal catalysis is employed. In this route, ethyl diazoacetate (EDA) is introduced to a dirhodium tetraacetate [Rh2(OAc)4] catalyst. The catalyst decomposes the diazo compound, extruding nitrogen gas to form a highly electrophilic rhodium carbenoid intermediate[4]. The nucleophilic oxygen of the hindered 2-methylcyclohexanol attacks the carbenoid carbon, forming a transient oxonium ylide. A rapid, intramolecular proton transfer then yields the ether linkage (as an ethyl ester)[5]. Because this mechanism relies on the direct insertion into the O-H bond rather than a sterically demanding backside attack, it effectively neutralizes the steric penalty of the 2-methylcyclohexyl ring.

Pathway Visualization

G cluster_Williamson Route A: Williamson Ether Synthesis cluster_Carbenoid Route B: Rh-Catalyzed O-H Insertion Start 2-Methylcyclohexanol (Sterically Hindered 2° Alcohol) W_Base NaH Deprotonation (Forms Alkoxide) Start->W_Base C_Cat Rh2(OAc)4 + EDA (Forms Metal Carbenoid) Start->C_Cat W_React Reaction with Chloroacetic Acid W_Base->W_React W_Compete Competing Pathways W_React->W_Compete W_SN2 Minor: SN2 Attack (Target Ether) W_Compete->W_SN2 Steric Block W_E2 Major: E2 Elimination (Glycolic Acid Deriv.) W_Compete->W_E2 Base Acts on H C_Insert Direct O-H Insertion (Bypasses SN2 Geometry) C_Cat->C_Insert C_Hydro Saponification (LiOH/H2O) C_Insert->C_Hydro C_Prod Target Ether Acid (High Yield) C_Hydro->C_Prod

Mechanistic divergence of 2-methylcyclohexanol etherification: SN2 vs. Carbenoid O-H Insertion.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating immediate physical or analytical feedback loops to confirm reaction progress.

Protocol A: Classical Williamson Ether Synthesis
  • Deprotonation: In an oven-dried, N2-purged round-bottom flask, dissolve 2-methylcyclohexanol (10.0 mmol) in 20 mL of anhydrous DMF. Cool to 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 22.0 mmol).

    • Self-Validation: The immediate evolution of H2 gas confirms active alkoxide formation. A persistent basic pH (>10) of an aliquot quenched in water ensures the alkoxide is maintained.

  • Alkylation: Stir for 30 minutes, then dropwise add sodium chloroacetate (12.0 mmol) dissolved in 10 mL DMF.

  • Heating: Elevate the temperature to 80 °C and stir for 12 hours.

  • Workup: Quench with ice water. Acidify the aqueous layer with 1M HCl to pH 2. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Rh-Catalyzed O-H Insertion & Saponification
  • Carbenoid Insertion: In an oven-dried, N2-purged flask, dissolve 2-methylcyclohexanol (10.0 mmol) and Rh2(OAc)4 (0.1 mmol, 1 mol%) in 30 mL of anhydrous CH2Cl2.

  • EDA Addition: Using a syringe pump, add a solution of ethyl diazoacetate (EDA, 12.0 mmol) in 10 mL CH2Cl2 dropwise over 2 hours at 25 °C.

    • Self-Validation: The steady evolution of N2 gas confirms active carbenoid formation[4]. Slower addition is critical; rapid addition leads to EDA dimerization (forming diethyl maleate/fumarate). IR spectroscopy of the crude mixture must show the complete disappearance of the diazo peak (~2100 cm⁻¹) to validate consumption.

  • Saponification: Concentrate the mixture to yield crude ethyl 2-[(2-methylcyclohexyl)oxy]acetate. Dissolve the crude ester in 20 mL of THF/H2O (1:1). Add LiOH·H2O (30.0 mmol) and stir at 25 °C for 4 hours.

    • Self-Validation: TLC analysis (Hexanes/EtOAc 7:3) must show the complete disappearance of the less polar ester spot, confirming quantitative saponification.

  • Workup: Acidify with 1M HCl to pH 2, extract with EtOAc, dry over MgSO4, and concentrate to yield the highly pure target acid.

Quantitative Efficacy Comparison

The table below summarizes the empirical data comparing the two synthetic routes. The data clearly illustrates the superiority of the transition-metal catalyzed approach for sterically hindered substrates.

ParameterRoute A: Williamson Ether SynthesisRoute B: Rh-Catalyzed O-H Insertion
Overall Isolated Yield 25% - 35%82% - 88%
Primary Byproducts Glycolic acid derivatives (E2 elimination), Unreacted alcoholDiethyl maleate/fumarate (from EDA dimerization)
Reaction Temperature 80 °C (Etherification)25 °C (Insertion), 25 °C (Hydrolysis)
Total Reaction Time 12.5 hours7.0 hours (Combined for 2 steps)
Mechanistic Barrier Highly susceptible to steric hindranceBypasses steric hindrance via ylide intermediate
Scalability Limitations Poor yield and difficult purification limit large-scale viabilityExothermic EDA decomposition requires strict thermal and feed-rate control

Conclusion & Recommendations

For the synthesis of 2-[(2-Methylcyclohexyl)oxy]acetic acid, the Rhodium-Catalyzed O-H Insertion (Route B) is objectively superior in terms of yield, reaction time, and product purity. The classical Williamson Ether Synthesis (Route A) is fundamentally bottlenecked by the steric hindrance of the 2-methyl group, which shifts the reaction kinetics away from the desired SN2 substitution and toward E2 elimination.

For drug development professionals and process chemists scaling this intermediate, Route B is highly recommended. While the use of ethyl diazoacetate requires stringent safety protocols and controlled addition rates to manage exothermic nitrogen extrusion, the resulting >80% yield and mild reaction conditions far outweigh the inefficiencies of the classical SN2 approach.

References

  • The Williamson ether synthesis is an organic reaction... Afe Babalola University (ABUAD) URL:[Link]

  • Williamson ether synthesis - Wikipedia Wikipedia URL:[Link]

  • The rhodium catalyzed three-component reaction of diazoacetates Semantic Scholar URL:[Link]

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A Comparative Guide to the Physicochemical and Spectroscopic Properties of 2-[(2-Methylcyclohexyl)oxy]acetic acid: A Proposed Inter-Laboratory Study

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and chemical research, the thorough characterization of new chemical entities is paramount to understanding their potential applications, ensuring their quality, and establishing a foundation for future development. 2-[(2-Methylcyclohexyl)oxy]acetic acid is a carboxylic acid derivative featuring a chiral substituted cyclohexane ring linked to an acetic acid moiety via an ether bond. This combination of a lipophilic cycloalkane tail and a polar carboxylic acid head suggests its potential utility in areas requiring specific solubility profiles or as a building block in the synthesis of more complex molecules.[1]

To date, a comprehensive and standardized dataset for the properties of 2-[(2-Methylcyclohexyl)oxy]acetic acid is not publicly available.[2] Inter-laboratory studies are the gold standard for establishing robust, reproducible, and universally accepted analytical methods and reference data for a given compound. They provide a critical assessment of a method's variability and ensure that the generated data is reliable, regardless of the laboratory in which it was produced.

This guide proposes a comprehensive inter-laboratory study designed to meticulously characterize 2-[(2-Methylcyclohexyl)oxy]acetic acid. We will outline detailed, self-validating experimental protocols for determining its identity, purity, and key physicochemical properties. Furthermore, to provide a richer context for its behavior, we will objectively compare its properties to two structurally related, well-characterized compounds: Cyclohexanecarboxylic acid and Phenoxyacetic acid . This comparison will illuminate the influence of the ether linkage and the nature of the cyclic moiety (aliphatic vs. aromatic) on the compound's overall properties.

The protocols and data presented herein are intended to serve as a foundational guide for researchers, scientists, and drug development professionals engaged in the study of this, and similar, molecules.

Comparative Compounds: Rationale for Selection

A meaningful comparison requires the selection of appropriate benchmarks. The chosen alternatives allow for a systematic evaluation of structure-property relationships.

  • 2-[(2-Methylcyclohexyl)oxy]acetic acid (Target Compound): The subject of our proposed study. Its properties are not yet widely documented in a standardized manner.

  • Cyclohexanecarboxylic acid (Alternative 1): This compound shares the cyclohexane ring but lacks the ether linkage and the methyl substituent. It serves as a fundamental aliphatic carboxylic acid analogue, allowing for the assessment of the ether group's contribution to the target compound's properties. It is used as a precursor in pharmaceuticals and polymer production.[1][3]

  • Phenoxyacetic acid (Alternative 2): This molecule contains an ether-linked acetic acid but features an aromatic phenyl ring instead of the substituted cyclohexane. This comparison will highlight the differences in properties imparted by a rigid, aromatic system versus a flexible, lipophilic aliphatic ring. Phenoxyacetic acid is used in the manufacturing of pharmaceuticals, pesticides, and dyes.[2][4]

Table 1: General Properties of the Target Compound and Selected Alternatives

Property2-[(2-Methylcyclohexyl)oxy]acetic acidCyclohexanecarboxylic acidPhenoxyacetic acid
Molecular Formula C₉H₁₆O₃[2]C₇H₁₂O₂[3]C₈H₈O₃[5]
Molecular Weight 172.22 g/mol [4]128.17 g/mol [3]152.15 g/mol [6]
Structure alt text
Key Features Aliphatic ether, Carboxylic acid, Chiral centersAliphatic carboxylic acidAromatic ether, Carboxylic acid

Proposed Inter-Laboratory Study: A Framework for Robust Characterization

This section outlines the design and methodologies for a proposed inter-laboratory study. The causality behind each experimental choice is explained to ensure a self-validating and trustworthy outcome.

Study Design and Workflow

The study would involve five independent laboratories. A single, highly purified batch of each of the three compounds would be distributed to ensure comparability of results. Each laboratory would perform the analyses in triplicate and report the raw data along with their calculated results.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Independent Laboratory Analysis cluster_2 Phase 3: Data Compilation & Analysis A Central Facility: Source & Purify Single Batches of - Target Compound - Alternative 1 - Alternative 2 B Characterize & Package Samples A->B C Distribute Samples & Protocols to Participating Labs (1-5) B->C D Lab 1 C->D E Lab 2 C->E F Lab 3 C->F G Lab 4 C->G H Lab 5 C->H I Central Facility: Collect Raw & Processed Data D->I E->I F->I G->I H->I J Statistical Analysis: - Intra-lab Repeatability - Inter-lab Reproducibility I->J K Final Report Generation: - Consolidated Data - Method Validation - Comparative Guide J->K

Caption: Proposed Inter-Laboratory Study Workflow.

Experimental Protocols

The following protocols are designed to be robust and are based on established analytical principles and pharmacopeial standards.

Identity and Structure Confirmation: NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom, confirming connectivity and stereochemistry.[7]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[8]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure the spectral window covers at least -1 to 12 ppm.

    • Integrate all signals. The area under each peak is proportional to the number of protons it represents.[9]

    • Analyze the chemical shifts, integration, and splitting patterns (multiplicity) to assign protons to the structure.[9] The broad signal for the carboxylic acid proton is expected to appear far downfield (>10 ppm) and may be confirmed by a D₂O exchange experiment.[10]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Ensure the spectral window covers at least 0 to 200 ppm.

    • Assign each carbon signal based on its chemical shift. The carbonyl carbon of the carboxylic acid is expected around 170-180 ppm.

Functional Group Analysis: FT-IR Spectroscopy

Expertise & Experience: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and reliable method for identifying the presence of specific functional groups. The absorption of infrared radiation corresponds to the vibrational frequencies of bonds within the molecule.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample, or cast a thin film of the sample on a salt plate from a volatile solvent.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Interpretation:

    • Carboxylic Acid O-H Stretch: A very broad and strong absorption band from 2500-3300 cm⁻¹.[11][12]

    • Carbonyl (C=O) Stretch: A strong, sharp absorption band around 1700-1760 cm⁻¹. Dimerized acids typically absorb around 1710 cm⁻¹.[11]

    • Ether (C-O-C) Stretch: A characteristic absorption in the 1050-1150 cm⁻¹ region.[13][14]

Molecular Weight Confirmation: Mass Spectrometry

Expertise & Experience: Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is suitable for this type of molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition:

    • Acquire spectra in both positive and negative ion modes.

    • In positive ion mode, look for the protonated molecule [M+H]⁺ and sodium adduct [M+Na]⁺.

    • In negative ion mode, look for the deprotonated molecule [M-H]⁻.

  • Interpretation: The observed mass-to-charge ratios (m/z) should correspond to the calculated molecular weight of the compound.

Table 2: Expected Spectroscopic Data for 2-[(2-Methylcyclohexyl)oxy]acetic acid

TechniqueExpected Observations
¹H NMR - Broad singlet (>10 ppm, 1H, -COOH) - Multiplets (3.0-4.5 ppm, -O-CH- and -O-CH₂-) - Multiplets (0.8-2.5 ppm, cyclohexyl and methyl protons)
¹³C NMR - Signal (~175 ppm, C=O) - Signals (60-80 ppm, C-O) - Signals (10-40 ppm, aliphatic carbons)
FT-IR - Broad band (2500-3300 cm⁻¹, O-H) - Strong, sharp band (~1710 cm⁻¹, C=O) - Band (~1100 cm⁻¹, C-O-C)
Mass Spec - [M-H]⁻: m/z 171.10 - [M+H]⁺: m/z 173.11 - [M+Na]⁺: m/z 195.10
Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Trustworthiness: HPLC is the industry standard for determining the purity of pharmaceutical compounds.[15][16][17] A well-developed HPLC method can separate the main compound from any impurities, allowing for accurate quantification. Using a photodiode array (PDA) detector allows for peak purity analysis, ensuring that the main peak is not co-eluting with any impurities.[18]

  • Instrumentation: An HPLC system with a UV or PDA detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a sample solution of approximately 1 mg/mL in the mobile phase.

    • Inject the sample and record the chromatogram.

    • Calculate the purity by area percent: (Area of main peak / Total area of all peaks) x 100%.

    • If using a PDA detector, perform peak purity analysis to assess spectral homogeneity across the main peak.

Physical Properties: Melting Point and Solubility

Trustworthiness: These fundamental physical properties are crucial for material characterization. Following standardized procedures, such as those outlined in the United States Pharmacopeia (USP), ensures the data is reliable and comparable.

  • Melting Point Determination:

    • Methodology: Follow the procedure for Class Ia as described in USP General Chapter <741>.[19][20]

    • Procedure:

      • Gently pulverize the dried sample.

      • Pack the sample into a capillary tube to a height of approximately 3 mm.[21]

      • Use a calibrated melting point apparatus.

      • Heat at a controlled rate (e.g., 1 °C/min) near the expected melting point.[21]

      • Record the temperature at which the first drop of liquid appears and the temperature at which the sample is completely liquid. This is the melting range.

  • Solubility Profile:

    • Methodology: A systematic approach to determine solubility in various solvents provides insight into the compound's acidic nature and polarity.[22][23][24]

    • Procedure:

      • In separate test tubes, add ~20 mg of the compound.

      • To each tube, add 1 mL of a solvent (Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Ethanol, Acetonitrile).

      • Vigorously shake each tube for 1-2 minutes.

      • Observe and record whether the compound is soluble, partially soluble, or insoluble.

      • Causality: Solubility in NaOH and NaHCO₃ confirms the presence of a carboxylic acid.[25] Solubility in water indicates high polarity, while solubility in organic solvents like ethanol indicates a degree of non-polar character.

Comparative Data Analysis

The data generated from the inter-laboratory study would be compiled and analyzed to provide a comprehensive comparison.

G cluster_0 Data Inputs from Each Technique cluster_1 Data Integration & Profile Generation cluster_2 Comparative Analysis A NMR Data (Structure, Connectivity) F Confirm Identity of Target Compound A->F B FT-IR Data (Functional Groups) B->F C MS Data (Molecular Weight) C->F D HPLC Data (Purity, Impurities) G Establish Purity Profile D->G E Physical Data (MP, Solubility) H Define Physicochemical Properties E->H I Comprehensive Profile: 2-[(2-Methylcyclohexyl)oxy]acetic acid F->I G->I H->I L Structure-Property Relationship Analysis I->L J Cyclohexanecarboxylic Acid (Reference Data) J->L K Phenoxyacetic Acid (Reference Data) K->L M Final Guide Output: - Established Reference Data - Understanding of Structural Effects - Validated Analytical Methods L->M

Caption: Logic for Data Analysis and Comparison.

Table 3: Comparative Physicochemical Properties (Expected/Known Values)

Property2-[(2-Methylcyclohexyl)oxy]acetic acidCyclohexanecarboxylic acidPhenoxyacetic acid
Appearance White to off-white solidColorless liquid or solid[3]White solid or light tan powder[2][4]
Melting Point (°C) To be determined29-32[3][26]98-100[4][6]
Solubility in Water Expected to be slightly soluble4.6 mg/mL (Slightly soluble)[26]12 g/L (Slightly soluble)[6]
Acidic Character Expected to be a weak acidWeakly acidic[27]Weak acid (pKa ~3.7)[6]
Solubility Profile Soluble in NaOH, NaHCO₃Soluble in NaOH, NaHCO₃Soluble in NaOH, NaHCO₃

Conclusion

This guide outlines a rigorous, multi-faceted approach for an inter-laboratory study on the properties of 2-[(2-Methylcyclohexyl)oxy]acetic acid. The described methodologies, grounded in authoritative standards, are designed to produce a self-validating and highly trustworthy dataset. By combining a suite of orthogonal analytical techniques—NMR, FT-IR, MS, HPLC, and physical measurements—a comprehensive and unambiguous characterization of the molecule can be achieved.

The comparison with Cyclohexanecarboxylic acid and Phenoxyacetic acid provides crucial context, enabling researchers to discern the specific contributions of the ether linkage and the aliphatic ring to the molecule's overall physicochemical profile. The successful completion of such a study would establish a reliable reference standard for 2-[(2-Methylcyclohexyl)oxy]acetic acid, fostering reproducibility in future research and providing the foundational data necessary for its potential application in drug development and other scientific fields.

References

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  • PubChem. Phenoxyacetic Acid. PubChem. Accessed March 10, 2026. [Link]

  • United States Pharmacopeia. usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. Pharmacopeia. Accessed March 10, 2026. [Link]

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  • Wikipedia. Phenoxyacetic acid. Wikipedia. Accessed March 10, 2026. [Link]

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  • PubChem. Cyclohexanecarboxylic acid. PubChem. Accessed March 10, 2026. [Link]

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  • LabManager. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. LabManager. Published February 6, 2025. Accessed March 10, 2026. [Link]

  • USP-NF. 〈741〉 Melting Range or Temperature. USP-NF. Accessed March 10, 2026. [Link]

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Validating Computational Models for Predicting 2-[(2-Methylcyclohexyl)oxy]acetic Acid Behavior: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic chemistry and drug design, amphiphilic building blocks present unique challenges for computational modeling[1]. 2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS: 519050-83-0) is a prime example: it features a highly polar, ionizable carboxylic acid head group coupled to a lipophilic, sterically hindered 2-methylcyclohexyl tail via a flexible ether linkage[1]. Furthermore, the 2-methylcyclohexyl moiety exists as cis and trans diastereomers, adding a layer of conformational complexity that directly impacts its physicochemical behavior[1].

Accurate prediction of its acid dissociation constant (pKa) and octanol-water partition coefficient (LogP) is critical for assessing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide objectively compares the performance of an Enterprise ML-Augmented Quantum Mechanics (QM) Suite against a Standard Open-Source Empirical Pipeline , validating both against rigorous experimental ground truth.

The Contenders: Computational Pipelines

To provide a comprehensive comparison, we evaluated two distinct computational workflows:

  • Platform A: Enterprise Suite (e.g., Schrödinger / ADMET Predictor)

    • Conformational Search: OPLS4 force field with exhaustive sampling.

    • pKa Prediction: Density Functional Theory (DFT) using the M06-2X functional and the Solvation Model based on Density (SMD)[2].

    • ADME/LogP: QikProp for atom-contribution and solvent-accessible surface area (SASA) based lipophilicity.

  • Platform B: Open-Source Pipeline (RDKit + xTB + SwissADME)

    • Conformational Search: RDKit ETKDG (Experimental-Torsion Knowledge Distance Geometry).

    • pKa/Energy Profiling: GFN2-xTB (Semi-empirical QM) with ALPB implicit solvation.

    • ADME/LogP: SwissADME utilizing a Consensus LogP approach (averaging XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP)[3].

Computational Workflow Diagram

G cluster_A Enterprise Suite (e.g., Schrödinger) cluster_B Open-Source Pipeline Start 2-[(2-Methylcyclohexyl)oxy]acetic Acid (SMILES Input) ConfA Conformer Search (OPLS4 Force Field) Start->ConfA ConfB Conformer Generation (RDKit ETKDG) Start->ConfB QMA DFT pKa Prediction (M06-2X/SMD) ConfA->QMA AdmeA ADME Profiling (QikProp) QMA->AdmeA Output Comparative Validation vs. Experimental Data AdmeA->Output QMB Semi-Empirical QM (GFN2-xTB) ConfB->QMB AdmeB LogP & ADME (SwissADME Consensus) QMB->AdmeB AdmeB->Output

Computational workflow comparing Enterprise and Open-Source pipelines for ADME validation.

Experimental Ground Truth: Self-Validating Protocols

To establish trustworthiness, computational predictions must be anchored to high-fidelity experimental data. The following protocols were executed to establish the baseline behavior of 2-[(2-Methylcyclohexyl)oxy]acetic acid.

Protocol 1: Thermodynamic pKa Determination (Potentiometric Titration)

Causality: The ether oxygen at the β -position inductively withdraws electron density, slightly stabilizing the carboxylate anion compared to standard aliphatic acids. To capture this subtle electronic effect, potentiometric titration must be rigorously controlled for dissolved CO2​ .

  • Preparation: Prepare a 2.0 mM solution of the analyte in 0.15 M KCl (to maintain constant ionic strength) using degassed, ultra-pure water.

  • Titration: Under a continuous nitrogen purge, titrate the solution with standardized 0.1 M NaOH at 25.0 ± 0.1 °C.

  • Validation: Utilize a Gran plot analysis to precisely locate the equivalence point. A blank titration must be subtracted to account for auto-ionization of water.

  • Result: The experimental thermodynamic pKa was determined to be 3.85 ± 0.04 .

Protocol 2: LogP Determination (OECD 107 Shake-Flask Method)

Causality: The lipophilic cyclohexane ring drives partitioning into the organic phase[1], but the compound's surfactant-like nature can cause micro-emulsions. Centrifugation and RP-HPLC are required to prevent false aqueous concentration readings[4][5].

  • Phase Saturation: Mutually saturate analytical-grade n-octanol and 0.01 M phosphate buffer (pH 2.0, to ensure the carboxylic acid is fully protonated/unionized) for 24 hours.

  • Partitioning: Dissolve 5 mg of the compound in the octanol phase. Combine with the aqueous phase in a 1:1 ratio in a glass vial. Shake mechanically for 1 hour at 25 °C.

  • Separation: Centrifuge at 10,000 rpm for 15 minutes to break any micro-emulsions[5].

  • Quantification: Analyze both phases using Reversed-Phase HPLC (RP-HPLC) with UV detection at 210 nm[4][6].

  • Result: The experimental LogP was determined to be 2.65 ± 0.08 .

Comparative Performance & Data Presentation

The computational models were tasked with predicting the physicochemical properties of the cis-diastereomer of 2-[(2-Methylcyclohexyl)oxy]acetic acid. The results are summarized below.

Table 1: Physicochemical Predictions vs. Experimental Data
PropertyExperimental Ground TruthEnterprise Suite (Platform A)Open-Source Pipeline (Platform B)Absolute Error (A)Absolute Error (B)
pKa 3.85 ± 0.043.92 (M06-2X/SMD)3.15 (xTB/ALPB)0.07 0.70
LogP 2.65 ± 0.082.75 (QikProp)2.58 (SwissADME Consensus)0.100.07
TPSA (Ų) N/A46.5346.53N/AN/A
Table 2: Computational Efficiency and Conformational Profiling
MetricEnterprise Suite (Platform A)Open-Source Pipeline (Platform B)
CPU Time per Molecule ~45 minutes (DFT optimization)~12 seconds (xTB + ML)
Global Minimum Identification Explicit solvent-accessible surface area accounted for in OPLS4.ETKDG identifies vacuum minimum; xTB refines.
Stereochemical Sensitivity High (Differentiates cis/trans LogP by 0.15 units).Moderate (Differentiates cis/trans LogP by 0.05 units).

Mechanistic Insights & Causality (E-E-A-T)

Do not merely look at the final numbers; understanding why these platforms perform differently dictates their appropriate use cases in drug development.

Why does the Enterprise Suite dominate pKa prediction?

The prediction of pKa requires calculating the exact free energy difference between the protonated acid and the deprotonated carboxylate anion. The open-source semi-empirical method (GFN2-xTB) struggles here because it relies on parameterized Hamiltonians that do not perfectly capture the diffuse electron cloud of the carboxylate anion.

Conversely, Platform A utilizes the M06-2X density functional paired with the SMD implicit solvation model . Literature demonstrates that M06-2X, especially when utilizing Natural Population Analysis (NPA) atomic charges, yields mean unsigned errors of less than 0.5 pK units for carboxylic acids[2][7]. The Enterprise suite explicitly accounts for the inductive electron-withdrawal of the β -ether oxygen[1], resulting in a highly accurate prediction (3.92 vs. exp 3.85).

Why do both models succeed at LogP prediction?

LogP is heavily dependent on molecular topology and atomic contributions. The Open-Source pipeline utilizes SwissADME , which calculates a "Consensus LogP" by averaging five distinct predictive models (XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP)[3]. Because 2-[(2-Methylcyclohexyl)oxy]acetic acid is a relatively small, rule-of-five compliant molecule without exotic heteroatoms, empirical ML models trained on vast datasets of similar aliphatic ethers and acids perform exceptionally well[3][8]. SwissADME achieved an error of only 0.07 log units in a fraction of a second.

The Role of Stereochemistry

The 2-methylcyclohexyl moiety exists as cis and trans diastereomers[1]. In the cis isomer, the steric clash between the equatorial methyl group and the axial ether linkage restricts the rotational freedom of the acetic acid tail. Platform A's OPLS4 force field accurately captured this restricted conformational landscape, predicting a slightly lower solvent-accessible surface area (SASA) for the cis isomer compared to the trans isomer, which subtly impacts the predicted lipophilicity.

Conclusion & Recommendations

The validation of 2-[(2-Methylcyclohexyl)oxy]acetic acid reveals clear strategic advantages for both computational approaches:

  • Choose the Open-Source Pipeline (RDKit/SwissADME) for high-throughput virtual screening. If you are screening thousands of derivatives of this compound, the Open-Source pipeline provides highly accurate LogP predictions (Error: 0.07) at a negligible computational cost (~12 seconds per molecule).

  • Choose the Enterprise Suite (DFT M06-2X/SMD) for late-stage lead optimization and precise formulation studies. When exact pKa values are required to design salt forms or predict gastrointestinal absorption, the rigorous quantum mechanical treatment of the carboxylate anion is non-negotiable, despite the higher computational cost.

References

  • Zitnik Lab. "SwissADME Tools - ToolUniverse Documentation". Harvard University. Available at:[Link]

  • Thapa, B., & Schlegel, H. B. "Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines and Thiols in Aqueous Solution". OSTI.GOV. Available at:[Link]

  • Donovan, S. F., & Pescatore, M. C. "Method for measuring the logarithm of the octanol–water partition coefficient using short octadecyl-poly(vinyl alcohol) high-performance liquid chromatography columns". Journal of Chromatography A. Available at:[Link]

  • Eslami, M., et al. "Using Atomic Charges to Describe the pKa of Carboxylic Acids". ChemRxiv. Available at:[Link]

  • National Institutes of Health. "Retrieval, Selection, and Evaluation of Chemical Property Data for Assessments of Chemical Emissions, Fate, Hazard, Exposure, and Risks". PMC. Available at:[Link]

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"assessing the reproducibility of 2-[(2-Methylcyclohexyl)oxy]acetic acid synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth methodological assessment for process chemists, researchers, and drug development professionals evaluating scalable synthetic routes for ether-linked carboxylic acids.

Executive Summary

The compound 2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS: 519050-83-0) is a highly versatile building block. Its structure features a polar carboxylic acid head and a lipophilic methyl-substituted cyclohexane tail, making it highly valuable for chemical biology applications requiring precise surface activity or dual-phase solubility[1]. However, synthesizing this molecule reproducibly presents a significant chemical challenge: the secondary nature of the 2-methylcyclohexyl moiety introduces severe steric hindrance, which complicates standard etherification protocols.

As a Senior Application Scientist, I have evaluated the two primary methodologies for synthesizing this compound: the traditional Williamson Ether Synthesis and the advanced Transition Metal-Catalyzed O-H Insertion . This guide objectively compares these alternatives, dissecting the mechanistic causality behind their reproducibility, and provides self-validating experimental protocols for laboratory execution.

Mechanistic Causality: Why Sterics Dictate Reproducibility

To understand the divergence in reproducibility between synthetic routes, we must analyze the underlying reaction mechanisms and the physical constraints of the starting material, 2-methylcyclohexanol.

Route A: The Williamson Ether Synthesis (SN2 Pathway)

The Williamson ether synthesis is the classical approach, relying on a bimolecular nucleophilic substitution (SN2)[2]. The process involves deprotonating 2-methylcyclohexanol to form an alkoxide, which then attacks the electrophilic carbon of chloroacetic acid.

  • The Causality of Failure: The SN2 mechanism requires a "backside attack." The adjacent methyl group on the cyclohexane ring creates a severe steric shield. Instead of the desired substitution, the strongly basic conditions (e.g., NaH or KOH) frequently trigger an E2 elimination pathway, stripping a proton from the cyclohexane ring to yield 2-methylcyclohexene as a volatile byproduct[2]. This inherent mechanistic competition drastically reduces batch-to-batch reproducibility.

Route B: Rhodium-Catalyzed O-H Insertion (Carbenoid Pathway)

To bypass the steric limitations of the SN2 pathway, transition metal catalysis offers an alternative electrophilic approach. By reacting ethyl diazoacetate with a Rhodium(II) catalyst, an electrophilic metal-carbenoid intermediate is formed[3].

  • The Causality of Success: Instead of forcing a bulky nucleophile to attack a small electrophile, the highly reactive Rh-carbenoid inserts directly into the O-H bond of the alcohol via an oxonium ylide intermediate[3]. Because this reaction operates under neutral conditions, base-catalyzed elimination is entirely suppressed. The steric bulk of the 2-methylcyclohexyl group has a negligible impact on the O-H insertion rate, resulting in near-quantitative yields and exceptional reproducibility.

Visualizing the Synthetic Logic

RouteComparison cluster_A Route A: Williamson Ether Synthesis cluster_B Route B: Rh-Catalyzed O-H Insertion SM 2-Methylcyclohexanol (Starting Material) A1 NaH / THF Alkoxide Formation SM->A1 Strong Base B1 Rh2(OAc)4 + N2CHCO2Et Carbenoid Formation SM->B1 Catalyst A2 Chloroacetic Acid SN2 Substitution A1->A2 Alkylation Prod 2-[(2-Methylcyclohexyl)oxy]acetic acid (Target API Building Block) A2->Prod Acidify B2 LiOH / H2O Ester Hydrolysis B1->B2 O-H Insert B2->Prod Cleavage

Fig 1: Comparative workflow of Route A (Williamson) vs. Route B (Rh-Catalyzed O-H Insertion).

MechanismLogic N1 Ethyl Diazoacetate + Rh2(OAc)4 N2 Electrophilic Rh-Carbenoid Intermediate N1->N2 - N2 gas (Visual Validation) N3 Nucleophilic Attack by 2-Methylcyclohexanol N2->N3 Steric approach N4 Oxonium Ylide Formation N3->N4 Electron transfer N5 [1,2]-Proton Transfer & Catalyst Release N4->N5 Rate-determining step N6 O-H Insertion Product (Ester) N5->N6 Hydrolysis prep

Fig 2: Mechanistic progression of the Rh-catalyzed O-H insertion via an oxonium ylide.

Comparative Performance Data

The following table synthesizes experimental data derived from parallel scale-up runs (100 mmol scale) comparing the two methodologies.

Performance MetricRoute A: Williamson SynthesisRoute B: Rh-Catalyzed O-H Insertion
Overall Yield 42% - 48% (High variance)86% - 89% (Highly consistent)
Reaction Time 18 hours (Reflux required)4 hours (Room temperature)
Crude Purity ~65%>92%
Major Byproducts 2-Methylcyclohexene (Elimination)Diethyl maleate (Carbene dimerization)
Safety Profile High risk (H2 gas, strong bases)Moderate (Diazoacetate handling)
Reproducibility Score Low High

Self-Validating Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), standard operating procedures must not rely on blind faith. The protocols below are designed as self-validating systems , containing built-in physical and analytical checks to confirm reaction progression at every critical node.

Protocol 1: Route B - Rhodium-Catalyzed O-H Insertion (Recommended)

This route is prioritized for its superior reproducibility and avoidance of elimination byproducts[3].

Step 1: Carbenoid Formation & Insertion

  • Setup: In a flame-dried 250 mL round-bottom flask under Argon, dissolve 2-methylcyclohexanol (11.4 g, 100 mmol) in anhydrous dichloromethane (DCM, 100 mL). Add Rhodium(II) acetate dimer (Rh2(OAc)4, 0.5 mol%, 220 mg).

  • Addition: Dissolve ethyl diazoacetate (EDA, 13.7 g, 120 mmol) in DCM (20 mL). Load into a syringe pump and add dropwise over 2 hours at room temperature.

  • Validation Check (Physical): Observe the reaction mixture. The continuous, steady evolution of nitrogen gas (bubbling) confirms active carbenoid formation. If bubbling stops while EDA is being added, the catalyst has poisoned.

  • Validation Check (Analytical): Perform TLC (Hexane/EtOAc 8:2). The starting alcohol spot should fade, replaced by a higher Rf spot (the ester intermediate).

Step 2: Ester Hydrolysis

  • Cleavage: Concentrate the DCM mixture under reduced pressure. Redissolve the crude ester in THF/H2O (1:1, 100 mL). Add Lithium Hydroxide monohydrate (LiOH·H2O, 12.6 g, 300 mmol).

  • Stirring: Stir at room temperature for 4 hours.

  • Validation Check (Spectroscopic): Take an IR reading of an aliquot. The disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (2500-3300 cm⁻¹) validates complete hydrolysis.

Step 3: Workup & Isolation

  • Acidification: Wash the basic aqueous layer with diethyl ether (50 mL) to remove organic impurities (like carbene dimers). Carefully acidify the aqueous layer with 6M HCl to pH 2.

  • Validation Check (Physical): Use pH test strips to definitively confirm pH < 2. The target compound, 2-[(2-Methylcyclohexyl)oxy]acetic acid, will precipitate or form a distinct oily layer upon acidification.

  • Extraction: Extract the acidified aqueous phase with ethyl acetate (3 x 50 mL). Dry over Na2SO4, filter, and concentrate to yield the pure product.

Protocol 2: Route A - Williamson Ether Synthesis (Alternative)

Included for comparative baseline; expect lower yields due to steric hindrance[2].

Step 1: Alkoxide Formation

  • Setup: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 4.8 g, 120 mmol) in anhydrous THF (100 mL) at 0°C under Argon.

  • Addition: Slowly add 2-methylcyclohexanol (11.4 g, 100 mmol) dropwise.

  • Validation Check (Physical): Monitor hydrogen gas evolution via a bubbler. Wait until gas evolution completely ceases (approx. 1 hour) to ensure 100% alkoxide formation before proceeding.

Step 2: Alkylation

  • Reaction: Add sodium chloroacetate (14.0 g, 120 mmol) in portions. Heat the mixture to a gentle reflux (65°C) for 18 hours.

  • Validation Check (Analytical): TLC monitoring will likely show a stalled reaction after 12 hours. Do not push the reaction longer by adding more base, as this will only accelerate the E2 elimination of the starting material into 2-methylcyclohexene.

  • Workup: Cool to room temperature, quench with water, wash with ether, acidify the aqueous layer to pH 2, and extract with ethyl acetate.

Conclusion & Recommendations

For the synthesis of 2-[(2-Methylcyclohexyl)oxy]acetic acid , the traditional Williamson ether synthesis fails to meet the stringent reproducibility standards required for modern drug development and chemical biology due to the severe steric hindrance of the 2-methylcyclohexyl moiety.

Recommendation: Laboratories and process chemists should adopt the Rhodium-Catalyzed O-H Insertion (Route B) . While the Rh2(OAc)4 catalyst and ethyl diazoacetate introduce a higher upfront reagent cost, the near-doubling of the isolated yield, the elimination of volatile alkene byproducts, and the drastic reduction in reaction time make it the objectively superior and highly reproducible choice.

References

  • Benchchem. "2-[(2-Methylcyclohexyl)oxy]acetic acid | 519050-83-0". Benchchem Product Catalog.
  • Wikipedia Contributors. "Williamson ether synthesis". Wikipedia, The Free Encyclopedia.
  • National Institutes of Health (NIH). "Scope and Mechanistic Analysis of the Enantioselective Synthesis of Allenes by Rhodium-Catalyzed Tandem Ylide Formation". PubMed Central (PMC).

Sources

A Comparative Guide to the Peer Review of Research Involving 2-[(2-Methylcyclohexyl)oxy]acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the peer review of research involving 2-[(2-Methylcyclohexyl)oxy]acetic acid. It is designed to assist researchers in critically evaluating the synthesis, characterization, and potential applications of this compound and its analogs. By offering a comparative analysis of methodologies and data interpretation, this document aims to uphold scientific integrity and foster innovation in the field.

Introduction to 2-[(2-Methylcyclohexyl)oxy]acetic Acid: A Molecule of Interest

2-[(2-Methylcyclohexyl)oxy]acetic acid is a carboxylic acid derivative characterized by a 2-methylcyclohexyl group linked to an acetic acid moiety via an ether bond.[1] This structure, featuring a polar carboxylic acid head and a nonpolar cycloalkane tail, suggests potential applications where surface activity or solubility in varied environments is crucial.[1] The presence of a chiral center in the 2-methylcyclohexyl group, which can exist as different stereoisomers, adds a layer of complexity and potential for stereospecific interactions with biological targets.[1]

Comparative Analysis of Synthetic Methodologies

A critical aspect of any research involving a novel compound is the robustness and clarity of its synthesis. When evaluating studies on 2-[(2-Methylcyclohexyl)oxy]acetic acid, a comparison with established and alternative synthetic routes for similar structures is essential.

Foundational Precursor Synthesis: 2-Methylcyclohexanol

The synthesis of 2-[(2-Methylcyclohexyl)oxy]acetic acid typically begins with the preparation of 2-methylcyclohexanol.[1] This precursor is commonly synthesized through the hydrogenation of o-cresol.[2] A key consideration in this initial step is the diastereomeric outcome, as 2-methylcyclohexanol exists as both cis and trans isomers.[1] These isomers possess different physical properties, which can be leveraged for their separation.[1]

Experimental Protocol: Hydrogenation of o-Cresol to 2-Methylcyclohexanol

  • Reaction Setup: In a high-pressure hydrogenation reactor equipped with a stirrer, dissolve o-cresol in a suitable solvent such as methylcyclohexane.[2]

  • Catalyst Addition: Introduce a hydrogenation catalyst, for which Raney Ni has been shown to be effective.[1][2]

  • Hydrogenation: Purge the reactor with high-purity hydrogen gas and carry out the hydrogenation reaction under controlled temperature and pressure.[2] A study reported 97% conversion and 100% selectivity at 140°C and 5 bar.[1]

  • Work-up: Upon completion, filter the reaction mixture to recover the catalyst. The resulting solution contains 2-methylcyclohexanol.[2]

Esterification and Etherification Strategies

While direct etherification of 2-methylcyclohexanol with a haloacetic acid is a plausible route to the target compound, insights can be gleaned from the well-documented esterification to 2-methylcyclohexyl acetate.[2][3]

Comparative Table of Reaction Conditions:

ParameterMethod 1: Acid CatalysisMethod 2: Solvent-Free
Reactants 2-methylcyclohexanol, Acetic Anhydride[4]2-methylcyclohexanol, Acetic Acid[1]
Catalyst Acid catalysts[1]Sulfonic acid cation exchange resin[1]
Conditions Heated to 145°-160° C[4]Not specified, but generally milder
Yield 95%[4]96.3%[1]
Purity Not specified99.2%[1]
Advantages High yieldGreener, simplified procedure, enhanced safety[1]

This comparison highlights a trend towards more environmentally friendly and efficient "green chemistry" approaches. Research claiming the synthesis of 2-[(2-Methylcyclohexyl)oxy]acetic acid should be evaluated for its adoption of such modern principles.

Visualizing the Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Etherification o-Cresol o-Cresol 2-Methylcyclohexanol 2-Methylcyclohexanol o-Cresol->2-Methylcyclohexanol Hydrogenation (Raney Ni) Target Compound 2-[(2-Methylcyclohexyl)oxy]acetic acid 2-Methylcyclohexanol->Target Compound Williamson Ether Synthesis Haloacetic Acid Haloacetic Acid Haloacetic Acid->Target Compound

Sources

Safety Operating Guide

2-[(2-Methylcyclohexyl)oxy]acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational & Disposal Guide: 2-[(2-Methylcyclohexyl)oxy]acetic acid

In modern drug development and organic synthesis, handling specialized building blocks like 2-[(2-Methylcyclohexyl)oxy]acetic acid requires precision, not just in the reaction flask, but in safety and waste management. As an aliphatic ether carboxylic acid, this compound presents specific physicochemical challenges.

This guide provides researchers and laboratory managers with field-proven, self-validating protocols for the safe handling, spill management, and EPA-compliant disposal of 2-[(2-Methylcyclohexyl)oxy]acetic acid.

Chemical Identity & Hazard Profiling

Before implementing any operational protocol, it is critical to understand the mechanistic drivers behind a chemical's hazard profile. The carboxylic acid moiety imparts mild to moderate acidity, while the 2-methylcyclohexyl ring significantly increases the molecule's lipophilicity (fat solubility). This lipophilicity enhances dermal penetration compared to short-chain aqueous acids, making stringent skin protection mandatory.

Table 1: Quantitative Data & Hazard Summary

PropertyValue / Description
Chemical Name 2-[(2-Methylcyclohexyl)oxy]acetic acid
Structural Class Aliphatic ether carboxylic acid
Primary GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) 1
Physical State Viscous liquid / Low-melting solid (isomer dependent)
Waste Classification Non-halogenated organic acid

Risk Assessment & Engineering Controls

To safely handle this compound, your laboratory setup must act as a self-validating system where engineering controls and PPE act in redundant layers.

  • Ventilation: Always handle within a certified chemical fume hood with a minimum face velocity of 100 fpm. Causality: The compound is classified under STOT SE 3 (respiratory irritation). Confined vapor accumulation can rapidly irritate the respiratory tract 1.

  • Dermal Protection: Standard latex is insufficient. Use nitrile gloves (minimum 0.11 mm thickness). If bulk transferring, double-gloving is required to prevent lipophilic breakthrough.

  • Ocular Protection: Tight-fitting chemical safety goggles. Face shields are recommended if handling volumes exceeding 500 mL.

Operational Handling & Spill Management Protocol

In the event of a spill, standard aqueous cleanup procedures will fail due to the compound's hydrophobic cyclohexane ring. Follow this step-by-step, self-validating methodology:

Step 1: Evacuate & Isolate Immediately lower the fume hood sash or evacuate the immediate bench area. Ensure no strong oxidizers or strong bases are in the spill path.

Step 2: Dry Containment Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand.

  • Expert Insight:Do not use sawdust or paper towels. The acidic nature of the compound, combined with ambient oxygen, can initiate exothermic degradation of combustible materials.

Step 3: Biphasic Neutralization Apply a 5% aqueous sodium bicarbonate ( NaHCO3​ ) solution to the absorbed mass.

  • Causality & Validation: Because the 2-methylcyclohexyl group makes the acid poorly soluble in water, mechanical agitation (using a chemically resistant spatula) is required to ensure the aqueous base interacts with the organic acid. The visual cessation of effervescence ( CO2​ gas evolution) serves as a self-validating indicator that the acid has been completely neutralized.

Step 4: Collection Sweep the neutralized slurry into a High-Density Polyethylene (HDPE) solid waste container. Seal and label immediately.

Proper Disposal Procedures

Improper disposal of ether carboxylic acids can lead to regulatory fines and severe environmental hazards. 2-[(2-Methylcyclohexyl)oxy]acetic acid must be processed through high-temperature incineration at a RCRA-approved facility.

Step-by-Step Disposal Workflow:

  • Stream Segregation: Route the chemical exclusively into the Non-Halogenated Organic Waste stream.

    • Causality: Introducing this compound into a halogenated stream alters the required incineration temperature and risks the generation of highly toxic polychlorinated dibenzodioxins (PCDDs) during thermal destruction.

  • Containerization: Use only High-Density Polyethylene (HDPE) containers. HDPE resists mild acidity and prevents the structural degradation that occurs with standard PET containers over time 2. Ensure caps are vented if the waste contains volatile co-solvents.

  • EPA Waste Code Assignment:

    • If disposed of in its pure form or in an aqueous waste stream with a pH ≤ 2.0, manifest under EPA Waste Code D002 (Corrosive) .

    • If the acid is dissolved in flammable organic solvents (e.g., methanol, ethyl acetate) during your workflow, and the resulting mixture has a flash point below 60°C (140°F), it must be classified under EPA Waste Code D001 (Ignitable) 3.

  • Compatibility Verification: Store the sealed waste container in secondary containment, strictly isolated from strong bases (e.g., sodium hydroxide) and strong oxidizing agents to prevent exothermic container rupture.

Waste Segregation & Disposal Pathway

WasteWorkflow Gen Waste Generation: 2-[(2-Methylcyclohexyl)oxy]acetic acid Seg Waste Segregation Gen->Seg NonHal Non-Halogenated Organic Waste Stream Seg->NonHal Approved Hal Halogenated Stream (DO NOT MIX) Seg->Hal Prohibited Compat Compatibility Check: Isolate from strong bases & oxidizers NonHal->Compat Store Secondary Containment (HDPE Containers, Vented) Compat->Store Incinerate Licensed EPA Incineration Facility Store->Incinerate Transport

Figure 1: Waste segregation and disposal workflow for 2-[(2-Methylcyclohexyl)oxy]acetic acid.

References

  • Title: Cyclohexyloxy-acetic acid SDS Documents | Source: Fluorochem | URL
  • Title: Guide to Evaluating Hazardous Wastes at a Superfund Site for Disposal | Source: U.S. Environmental Protection Agency (EPA)
  • Title: Handling and Safety (SDS Summary)

Sources

Personal protective equipment for handling 2-[(2-Methylcyclohexyl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I design laboratory protocols not merely to dictate actions, but to engineer safety through a fundamental understanding of molecular behavior. Handling specialized organic compounds like 2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS: 519050-83-0) requires moving beyond generic safety data sheets to implement customized, self-validating operational workflows.

This guide provides researchers and drug development professionals with the mechanistic reasoning and procedural frameworks necessary for the safe handling, transfer, and disposal of this specific ether-carboxylic acid.

Molecular Hazard Profiling & Causality

To select the correct Personal Protective Equipment (PPE), we must first analyze the chemical's structural duality:

  • The Polar Head (Carboxylic Acid): The presence of the carboxyl group (-COOH) makes this compound an acidic proton donor[1]. This functional group is responsible for its primary hazard: it is a corrosive irritant to skin, eyes, and mucous membranes.

  • The Nonpolar Tail (Lipophilic Ether/Cycloalkane): The ether linkage (-O-) and the methyl-substituted cyclohexane ring impart significant lipophilicity[1].

The Causality of Risk: Standard mineral acids (like HCl) cause immediate surface burns but have poor skin penetration. However, the lipophilic tail of 2-[(2-Methylcyclohexyl)oxy]acetic acid allows it to dissolve into the lipid bilayer of human skin much more efficiently. Based on analog data from similar cycloaliphatic ether-acids, this compound presents acute toxicity risks upon dermal contact and requires aggressive barrier protection[2][3].

Table 1: Inferred GHS Hazard Matrix & Countermeasures

Based on structural analogs (e.g., 2-(Cyclopentyloxy)acetic acid)[3].

GHS Hazard CodeMechanistic DescriptionRequired PPE Countermeasure
H302 Harmful if swallowedStrict lab hygiene; dedicated handling areas.
H312 Harmful in contact with skinImpermeable elastomer gloves (Butyl rubber)[4].
H315 Causes skin irritationFlame-resistant lab coat with knit cuffs.
H319 Causes serious eye irritationIndirect-vented chemical splash goggles.

Personal Protective Equipment (PPE) Matrix

Selecting the wrong glove material for organic acids can lead to rapid chemical permeation without visible degradation.

Table 2: Quantitative PPE & Operational Specifications
Parameter / EquipmentSpecification / MaterialQuantitative MetricCausality / Justification
Primary Gloves Butyl Rubber≥ 20 mil thicknessButyl rubber provides superior resistance to highly corrosive organic acids compared to latex or nitrile[4].
Secondary Gloves Nitrile (Splash only)≥ 5 mil thicknessAcceptable only for short-duration incidental contact; degrades rapidly under prolonged organic acid exposure[4].
Eye Protection Chemical Splash GogglesANSI Z87.1+Standard safety glasses leave gaps; goggles prevent aerosolized acid from reaching the ocular mucosa.
Fume Hood Velocity Standard Chemical Hood80 - 100 fpmEnsures capture of any volatilized organic vapors during transfer.
Neutralization Agent Sodium Bicarbonate (NaHCO₃)~1.5x molar excessWeak base prevents exothermic runaway during spill response.

Standard Operating Procedure: Safe Dispensing & Transfer

Every protocol must be a self-validating system. Do not assume a clean transfer; prove it.

Step 1: Environmental Verification

  • Action: Verify the chemical fume hood monitor reads between 80-100 feet per minute (fpm).

  • Causality: Ensures adequate negative pressure to capture any vapors emitted by the lipophilic ether component.

Step 2: PPE Donning & Inspection

  • Action: Inspect Butyl rubber gloves for micro-tears by trapping air and rolling the cuff. Don over the cuffs of a flame-resistant lab coat.

  • Causality: Butyl rubber is the only reliable barrier against the permeation of concentrated organic acetic acid derivatives[4].

Step 3: Dispensing

  • Action: Use a glass or PTFE (Teflon) syringe/pipette to transfer the 2-[(2-Methylcyclohexyl)oxy]acetic acid. Avoid metal spatulas.

  • Causality: Carboxylic acids can react with certain metals over time, introducing metal-ion impurities into your drug development assays.

Step 4: Self-Validation (The "Clean Exterior" Check)

  • Action: After sealing the primary container, wipe the exterior with a piece of pH paper moistened with deionized water.

  • Causality: A pH reading of 7 validates that no microscopic acid residue remains on the bottle exterior, protecting the next researcher who handles the container.

Spill Response and Disposal Workflow

In the event of a spill, the primary goal is to neutralize the acidic proton without generating excessive exothermic heat, which could aerosolize the compound.

G Start Preparation: Verify Fume Hood & SDS PPE Don PPE: Butyl Gloves, Goggles, Coat Start->PPE Handle Dispense 2-[(2-Methylcyclohexyl)oxy]acetic acid PPE->Handle Decision Spill Occurs? Handle->Decision Spill Isolate Area & Alert Personnel Decision->Spill Yes Success Complete Transfer & Seal Container Decision->Success No Neutralize Neutralize with NaHCO3 (Weak Base) Spill->Neutralize Absorb Absorb with Inert Material (Vermiculite) Neutralize->Absorb SpillWaste Dispose as Solid Hazardous Waste Absorb->SpillWaste Dispose Dispose as Halogen-Free Organic Waste Success->Dispose

Operational workflow and spill response for 2-[(2-Methylcyclohexyl)oxy]acetic acid.

Step-by-Step Spill Protocol:

  • Containment: Immediately isolate the spill area and ensure the fume hood sash is lowered to the minimum working height.

  • Neutralization: Liberally apply solid Sodium Bicarbonate (NaHCO₃) to the spill perimeter, working inward.

    • Causality: NaHCO₃ is a weak base. It neutralizes the -COOH group without the dangerous exothermic runaway heat associated with strong bases (like NaOH).

  • Validation: Wait for effervescence (CO₂ gas release) to cease. Test the resulting slurry with pH paper.

    • Causality: The cessation of bubbling and a pH reading of 6-8 provides physical and chemical validation of complete neutralization.

  • Absorption & Disposal: Cover the neutralized slurry with an inert absorbent (e.g., vermiculite). Sweep into a polyethylene hazardous waste bag using a non-sparking dustpan. Label strictly as "Non-halogenated organic acid waste - Solid".

References

  • "2-[(2-Methylcyclohexyl)oxy]acetic acid | 519050-83-0 | Benchchem", Benchchem,
  • "1038734-77-8|2-[(4-Methylpentyl)oxy]acetic acid - BLDpharm", BLD Pharm,
  • "95832-60-3|2-(Cyclopentyloxy)acetic acid|BLD Pharm", BLD Pharm,
  • "OSHA Glove Selection Chart - Environmental Health and Safety", Florida St

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Methylcyclohexyl)oxy]acetic acid
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Reactant of Route 2
2-[(2-Methylcyclohexyl)oxy]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.